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Tris(isopropenyloxy)vinylsilane

Cat. No.: B092359
CAS No.: 15332-99-7
M. Wt: 226.34 g/mol
InChI Key: GBFVZTUQONJGSL-UHFFFAOYSA-N
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Description

Tris(isopropenyloxy)vinylsilane is a versatile olefin-functional trialkoxy silane that acts as a powerful coupling agent, forming durable covalent bonds between organic and inorganic materials to create uniform composite structures . Its primary research and industrial application is as a highly effective crosslinker in room-temperature vulcanizing (RTV-1) silicone rubber, where it contributes to the formation of a stable and durable elastomeric network . The compound's mechanism of action involves its two distinct classes of functionality: the hydrolyzable isopropenoxy groups readily undergo hydrolysis to form reactive silanols, which subsequently condense with siliceous surfaces and other metal oxides (e.g., aluminum, titanium, zirconia) to form robust -Si-O-M- bonds . Concurrently, the reactive vinyl group can participate in copolymerization with organic polymers and resins, altering the wetting characteristics, ordering the interfacial region, and enhancing the covalent linkage within the composite . This dual functionality makes it a valuable subject for research in developing advanced heterogeneous environments, modifying filler surfaces in dental composites, and improving the interfacial adhesion in materials science . Furthermore, its role as a hydroxyl scavenger to enhance the storage stability of rubber compounds and prevent premature curing presents another significant area of investigation for polymer chemists .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3Si B092359 Tris(isopropenyloxy)vinylsilane CAS No. 15332-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl-tris(prop-1-en-2-yloxy)silane
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InChI

InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3
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InChI Key

GBFVZTUQONJGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=C)O[Si](C=C)(OC(=C)C)OC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H18O3Si
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DSSTOX Substance ID

DTXSID3044839
Record name Ethenyl[tris(prop-1-en-2-yloxy)]silane
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Molecular Weight

226.34 g/mol
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CAS No.

15332-99-7
Record name Vinyltriisopropenoxysilane
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Record name Tris(isopropenyloxy)vinylsilane
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Record name Silane, ethenyltris[(1-methylethenyl)oxy]-
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Record name Ethenyl[tris(prop-1-en-2-yloxy)]silane
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Record name Tris(isopropenyloxy)vinylsilane
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Record name TRIS(ISOPROPENYLOXY)VINYLSILANE
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Foundational & Exploratory

An In-depth Technical Guide to Tris(isopropenyloxy)vinylsilane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropenyloxy)vinylsilane, with the CAS number 15332-99-7, is an organosilicon compound featuring a vinyl group and three isopropenyloxy groups attached to a central silicon atom.[1] This unique structure makes it a versatile crosslinking agent, particularly in the formulation of neutral cure silicone sealants.[2] Its reactivity is primarily driven by the hydrolysis of the isopropenyloxy groups in the presence of moisture, leading to the formation of a stable siloxane network. This guide provides a comprehensive overview of the chemical properties, structure, and reactive behavior of this compound, including detailed experimental protocols and spectral data analysis.

Chemical Structure and Identification

This compound is characterized by a central silicon atom bonded to one vinyl group and three isopropenyloxy groups.

Chemical Structure:

Synonyms: Vinyltriisopropenoxysilane, Ethenyltris((1-methylethenyl)oxy)silane, Tri(isopropenyloxy)vinyl silane.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₈O₃Si[3]
Molecular Weight 226.34 g/mol [3]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 73-75 °C at 12 mmHg[3]
Density 0.924 g/cm³[3]
Refractive Index 1.4360[4]
Flash Point 88.2 °C[3]
Water Solubility 130 mg/L at 20 °C[4]

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on the reaction of trichlorovinylsilane with acetone in the presence of a tertiary amine.

Reaction Scheme:

CH₂=CHSiCl₃ + 3 (CH₃)₂CO + 3 (C₂H₅)₃N → CH₂=CHSi(OC(=CH₂)CH₃)₃ + 3 (C₂H₅)₃N·HCl

Materials:

  • Trichlorovinylsilane

  • Acetone (anhydrous)

  • Triethylamine (anhydrous)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Nitrogen gas

  • Standard glass reaction setup (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with anhydrous acetone and anhydrous triethylamine under a nitrogen atmosphere.

  • The flask is cooled in an ice bath.

  • Trichlorovinylsilane, dissolved in an equal volume of anhydrous solvent, is added dropwise to the stirred mixture from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

  • The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere.

  • The solvent and any unreacted starting materials are removed from the filtrate by distillation at atmospheric pressure.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[5]

Characterization

The synthesized this compound can be characterized using standard spectroscopic techniques.

Spectral Data and Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the vinyl and isopropenyloxy protons.

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
Vinyl (CH=CH₂) Multiplet5.8 - 6.2
Isopropenyloxy (=CH₂) Singlet4.0 - 4.3
Isopropenyloxy (-CH₃) Singlet1.8 - 2.0

Note: The vinyl protons will exhibit complex splitting patterns due to geminal, cis, and trans coupling.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the vinyl and isopropenyloxy groups.

CarbonApproximate Chemical Shift (δ, ppm)
Vinyl (-CH=) 136 - 138
Vinyl (=CH₂) 130 - 132
Isopropenyloxy (=C<) 155 - 158
Isopropenyloxy (=CH₂) 85 - 88
Isopropenyloxy (-CH₃) 20 - 23

Note: The chemical shifts are estimated based on typical values for similar functional groups.[7][8]

FT-IR Spectroscopy

The FT-IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C=C (vinyl & isopropenyloxy) Stretching1645 - 1635
=C-H (vinyl & isopropenyloxy) Stretching3090 - 3010
Si-O-C Asymmetric Stretching1100 - 1000
C-H (methyl) Stretching2980 - 2900

Note: The Si-O-C stretching band is typically strong and broad.[9][10]

Mass Spectrometry

In mass spectrometry, this compound will undergo fragmentation upon ionization. The molecular ion peak (M⁺) would be expected at m/z = 226. Common fragmentation patterns for vinylsilanes involve cleavage of the vinyl group or the alkoxy groups.[11][12]

Reactivity and Mechanisms

Moisture Curing Mechanism

This compound is a key component in neutral cure silicone sealants.[2] The curing process is initiated by atmospheric moisture and proceeds via a two-step hydrolysis and condensation mechanism.

Hydrolysis: The isopropenyloxy groups are hydrolyzed by water to form silanol groups and acetone as a byproduct.[13]

Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water. This process continues to build a cross-linked polymer network, resulting in the cured sealant.

The following diagram illustrates the moisture curing pathway of a silicone polymer with this compound as a crosslinker.

Moisture_Curing_Mechanism cluster_start Uncured State cluster_hydrolysis Hydrolysis cluster_condensation Condensation Polymer Silanol-Terminated Polymer Cured_Polymer Cross-linked Siloxane Network Polymer->Cured_Polymer Crosslinker Tris(isopropenyloxy) -vinylsilane H2O H2O Hydrolyzed_Crosslinker Hydrolyzed Crosslinker (Silanetriol) Acetone Acetone Hydrolyzed_Crosslinker->Acetone Byproduct Hydrolyzed_Crosslinker->Cured_Polymer Condensation (-H₂O)

Caption: Moisture curing of a silicone sealant with this compound.

Applications

The primary application of this compound is as a neutral crosslinking agent for room temperature vulcanizing (RTV) silicone sealants.[2] The release of acetone, a non-corrosive byproduct, makes it suitable for use on sensitive substrates like metals. It is also employed as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.[2]

Safety Information

This compound is a flammable liquid and vapor. It can cause skin and eye irritation. Appropriate personal protective equipment should be worn when handling this chemical, and it should be used in a well-ventilated area.[14]

Conclusion

This compound is a valuable organosilicon compound with a unique combination of a reactive vinyl group and hydrolyzable isopropenyloxy groups. Its primary role as a neutral curing crosslinker in silicone sealants is well-established. A thorough understanding of its chemical properties, reactivity, and spectral characteristics is essential for its effective application in materials science and formulation chemistry.

References

An In-depth Technical Guide on the Hydrolysis Mechanism of Tris(isopropenyloxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(isopropenyloxy)vinylsilane is a trifunctional organosilane featuring a vinyl group and three hydrolyzable isopropenyloxy groups. Its hydrolysis is a critical prerequisite for its application as a coupling agent, crosslinker, and surface modifier in various high-performance materials. This technical guide provides a comprehensive analysis of the core hydrolysis mechanism of this compound, detailing the reaction pathways, influencing factors, and relevant experimental protocols for its investigation. A central aspect of its reactivity is the acid-catalyzed hydrolysis of the isopropenyloxy groups, which proceeds via a mechanism distinct from that of simple alkoxysilanes. This document aims to provide a foundational understanding for professionals to effectively utilize and control the reactivity of this versatile silane.

Core Hydrolysis Mechanism

The hydrolysis of this compound is a two-stage process involving an initial hydrolysis of the isopropenyloxy groups to form vinylsilanetriol, followed by the condensation of these silanol intermediates.

Stage 1: Hydrolysis of Isopropenyloxy Groups

Unlike simple alkoxy groups (e.g., methoxy, ethoxy), the isopropenyloxy group is an enol ether. Enol ethers are known to be stable under neutral or basic conditions but undergo rapid hydrolysis in the presence of an acid catalyst.[1][2][3] The generally accepted mechanism for the acid-catalyzed hydrolysis of an enol ether involves the protonation of the α-carbon of the double bond.[2][3][4] This is followed by the nucleophilic attack of water on the resulting oxonium ion, leading to a hemiacetal-like intermediate. This intermediate is unstable and readily decomposes to a ketone and an alcohol.

In the case of this compound, the hydrolysis of each of the three isopropenyloxy groups proceeds as follows, yielding acetone as a byproduct and progressively forming silanol groups on the silicon atom:

  • First Hydrolysis: CH₂=CH-Si(OC(CH₃)=CH₂)₃ + H₂O --(H⁺)--> CH₂=CH-Si(OC(CH₃)=CH₂)₂(OH) + CH₃C(O)CH₃

  • Second Hydrolysis: CH₂=CH-Si(OC(CH₃)=CH₂)₂(OH) + H₂O --(H⁺)--> CH₂=CH-Si(OC(CH₃)=CH₂)(OH)₂ + CH₃C(O)CH₃

  • Third Hydrolysis: CH₂=CH-Si(OC(CH₃)=CH₂)(OH)₂ + H₂O --(H⁺)--> CH₂=CH-Si(OH)₃ + CH₃C(O)CH₃

The final product of the hydrolysis stage is vinylsilanetriol. The overall reaction is:

CH₂=CH-Si(OC(CH₃)=CH₂)₃ + 3H₂O --(H⁺)--> CH₂=CH-Si(OH)₃ + 3CH₃C(O)CH₃

Hydrolysis_Mechanism TIVS This compound Protonated Protonated Intermediate (Oxonium Ion) TIVS->Protonated + H₃O⁺ Hemiacetal Hemiacetal-like Intermediate Protonated->Hemiacetal + H₂O - H₃O⁺ Silanol Vinyl-bis(isopropenyloxy)silanol Hemiacetal->Silanol Acetone Acetone Hemiacetal->Acetone Repeat 2x Repeat 2x Silanol->Repeat 2x Further Hydrolysis Vinylsilanetriol Vinylsilanetriol Repeat 2x->Vinylsilanetriol

Caption: Acid-catalyzed hydrolysis of one isopropenyloxy group.

Stage 2: Condensation of Vinylsilanetriol

Following the formation of the reactive vinylsilanetriol monomers, a condensation process occurs, leading to the formation of siloxane bonds (Si-O-Si) and the elimination of water. This can result in the formation of linear oligomers, cyclic structures, and eventually a highly cross-linked polysiloxane network. The condensation reactions are also influenced by pH, with the rate being minimal around pH 4.

Condensation_Pathway cluster_monomers Monomers & Dimers cluster_oligomers Oligomerization cluster_network Network Formation Monomer1 Vinylsilanetriol (Vi-Si(OH)₃) Dimer Dimer + H₂O Monomer1->Dimer Monomer2 Vinylsilanetriol (Vi-Si(OH)₃) Monomer2->Dimer Linear Linear Oligomers Dimer->Linear + Monomer(s) - H₂O Cyclic Cyclic Oligomers Dimer->Cyclic Intramolecular Condensation - H₂O Network Cross-linked Polysiloxane Network (Vi-SiO₁.₅)n Linear->Network Cross-linking - H₂O Cyclic->Network Cross-linking - H₂O

Caption: Condensation pathway of vinylsilanetriol.

Factors Influencing Hydrolysis and Condensation

The rates of both hydrolysis and condensation are significantly affected by several experimental parameters:

  • pH: As an enol ether, the isopropenyloxy group's hydrolysis is fastest under acidic conditions. The condensation of silanols is catalyzed by both acids and bases, with a minimum rate typically observed in the pH range of 4-5.

  • Catalyst: Mineral acids (e.g., HCl) or organic acids can be used to catalyze the hydrolysis. For condensation, various catalysts, including amines and organometallics, can be employed, although pH remains a primary driver.

  • Solvent: The choice of solvent can influence the solubility of the silane and the availability of water, thereby affecting the reaction rates. Co-solvents like alcohols are often used to homogenize the reaction mixture.

  • Temperature: Increasing the temperature generally accelerates both the hydrolysis and condensation reactions, as is typical for most chemical reactions.

  • Concentration: The concentration of the silane and water can impact the reaction kinetics. High concentrations of silane and water favor faster reaction rates and can lead to more extensive oligomerization and network formation.

Quantitative Data Summary

The hydrolysis of enol ethers is known to be significantly faster under acidic conditions than that of simple ethers or alkoxides.[1] Therefore, it is anticipated that the hydrolysis of this compound would be rapid in an acidic aqueous environment. The vinyl group is weakly electron-withdrawing, which may slightly increase the rate of nucleophilic attack by water on the silicon atom compared to an alkyl-substituted silane.

Table 1: Comparative Pseudo-First-Order Hydrolysis Rate Constants (k) for Various Trialkoxysilanes under Acidic Conditions.

Silane CompoundNon-hydrolyzable GroupAlkoxy GroupRate Constant (k)ConditionsReference
MethyltrimethoxysilaneMethylMethoxyFastAcidic[5]
MethyltriethoxysilaneMethylEthoxySlower (6-10x vs. Methoxy)Acidic[5]
γ-Glycidoxypropyltrimethoxysilaneγ-GlycidoxypropylMethoxy0.026 min⁻¹pH 5.4, 26°C[6]
VinyltrimethoxysilaneVinylMethoxyComparable to MethyltrimethoxysilaneAcidicGeneral knowledge
This compound Vinyl Isopropenyloxy Data not available (expected to be rapid) Acidic -

Note: The data presented is for comparative purposes to illustrate the impact of different functional groups on the hydrolysis rate. The rates are highly dependent on specific reaction conditions (pH, temperature, solvent, catalyst).

Experimental Protocols

The hydrolysis and condensation of this compound can be monitored in situ using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei to Observe:

    • ²⁹Si NMR: This is the most direct method to observe the changes in the silicon environment. The chemical shift of the silicon atom will change as the isopropenyloxy groups are replaced by hydroxyl groups and subsequently as Si-O-Si bonds are formed. Different silicon species (monomers, dimers, cyclic oligomers, etc.) can be identified and quantified.

    • ¹H NMR: Can be used to monitor the disappearance of the vinyl protons of the isopropenyloxy group and the appearance of acetone. The formation of silanol protons (Si-OH) can also be observed, although these peaks can be broad and exchange with water.

    • ¹³C NMR: Provides information on the carbon environments and can be used to track the disappearance of the isopropenyloxy carbons and the formation of acetone.

  • Sample Preparation and Procedure:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetone-d₆ or THF-d₈).

    • In an NMR tube, add a known amount of the silane stock solution.

    • Initiate the reaction by adding a specific amount of D₂O containing an acid catalyst (e.g., DCl).

    • Acquire spectra at regular time intervals to monitor the reaction progress.

    • Integrate the relevant peaks to determine the concentration of reactants, intermediates, and products over time, from which kinetic parameters can be derived.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is well-suited for in-situ monitoring of the hydrolysis and condensation reactions.[10][11][12]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Spectral Regions of Interest:

    • ~1650 cm⁻¹: C=C stretching of the isopropenyloxy group (disappearance).

    • ~1710 cm⁻¹: C=O stretching of acetone (appearance).

    • ~1100-1000 cm⁻¹: Si-O-C stretching (disappearance).

    • ~3700-3200 cm⁻¹ (broad): Si-OH stretching (appearance).

    • ~900 cm⁻¹: Si-OH bending (appearance).

    • ~1050-1000 cm⁻¹: Si-O-Si stretching (appearance, can overlap with Si-O-C).

  • Sample Preparation and Procedure:

    • Record a background spectrum of the clean ATR crystal.

    • Prepare a reaction mixture of the silane, solvent (if used), water, and catalyst.

    • Apply a small amount of the reaction mixture to the ATR crystal.

    • Record spectra at regular time intervals.

    • Analyze the changes in the peak intensities or areas to follow the kinetics of the reaction.

Experimental_Workflow cluster_prep Preparation cluster_analysis In-Situ Analysis cluster_data Data Acquisition & Processing Silane This compound Mix Prepare Reaction Mixture Silane->Mix Solvent Solvent (e.g., Acetone-d₆) Solvent->Mix Reagents H₂O / D₂O + Catalyst (e.g., HCl) Reagents->Mix NMR NMR Spectrometer Mix->NMR Inject into NMR tube FTIR FTIR-ATR Spectrometer Mix->FTIR Apply to ATR crystal Acquire Acquire Spectra vs. Time NMR->Acquire FTIR->Acquire Process Process Spectra (Integration / Peak Fitting) Acquire->Process Kinetics Kinetic Analysis (Concentration vs. Time Plots) Process->Kinetics Determine Rate Constants Determine Rate Constants Kinetics->Determine Rate Constants

Caption: General experimental workflow for kinetic studies.

Conclusion

The hydrolysis of this compound is a distinct process governed by the chemistry of its enol ether functional groups. The reaction proceeds rapidly under acidic catalysis to form vinylsilanetriol and acetone, followed by the condensation of the silanol intermediates to form a polysiloxane network. Understanding this mechanism and the factors that influence it is paramount for controlling the performance of this silane in advanced material applications. While specific quantitative kinetic data remains to be elucidated, the experimental protocols outlined in this guide provide a robust framework for such investigations.

References

Spectroscopic Profile of Tris(isopropenyloxy)vinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Tris(isopropenyloxy)vinylsilane, a versatile silane coupling agent. The document focuses on Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive understanding of its molecular structure and functional groups. Detailed experimental protocols and data interpretation are presented to assist researchers in its application and characterization.

Introduction

This compound (CAS No. 15332-99-7) is a member of the organosilane family, characterized by a central silicon atom bonded to a vinyl group and three isopropenyloxy groups.[1][2] Its molecular formula is C11H18O3Si, and its structure lends it utility as a cross-linker and coupling agent, capable of bridging organic and inorganic materials.[3] Accurate spectroscopic analysis is crucial for confirming its identity, purity, and reactivity in various applications.

Molecular Structure and Functional Groups

The key to interpreting the spectroscopic data of this compound lies in understanding its constituent functional groups: a vinyl group (-CH=CH2), three isopropenyloxy groups (-O-C(CH3)=CH2), and the central siloxane framework (Si-O-C).

Molecular Structure of this compound cluster_vinyl Vinyl Group cluster_isoprop1 Isopropenyloxy Group 1 cluster_isoprop2 Isopropenyloxy Group 2 cluster_isoprop3 Isopropenyloxy Group 3 Si Si C1 CH Si->C1 O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 C2 CH₂ C1->C2 = C3 C O1->C3 C4 CH₃ C3->C4 C5 CH₂ C3->C5 = C6 C O2->C6 C7 CH₃ C6->C7 C8 CH₂ C6->C8 = C9 C O3->C9 C10 CH₃ C9->C10 C11 CH₂ C9->C11 =

Diagram 1: Molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its vinyl and isopropenyloxy moieties, as well as the Si-O-C linkages.

Experimental Protocol

Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

  • Record a background spectrum of the clean salt plates.

  • Mount the prepared sample in the spectrometer.

  • Acquire the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Expected FTIR Data

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on data from analogous compounds such as vinyltriallyloxysilane and vinyltrimethoxysilane.[4]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3090 - 3020=C-H stretchingVinyl & IsopropenyloxyMedium
2980 - 2900C-H stretchingMethyl (CH₃)Medium-Strong
1640 - 1620C=C stretchingVinyl & IsopropenyloxyStrong
1450 - 1370C-H bendingMethyl (CH₃)Medium
1200 - 1000Si-O-C stretchingSiloxaneStrong, Broad
960 - 850=C-H bending (out-of-plane)Vinyl & IsopropenyloxyStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete characterization of this compound.

Experimental Protocol

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

  • The spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

  • A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

  • The FID is Fourier-transformed to produce the NMR spectrum.

  • Data is processed, including phase and baseline correction, and referenced to the internal standard.

Expected ¹H NMR Data

The ¹H NMR spectrum will show distinct signals for the protons of the vinyl group and the isopropenyloxy groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure.[5][6] The expected chemical shifts and multiplicities are based on data for isopropenyloxytrimethylsilane and vinylsilanes.[7][8]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 6.2 - 5.8Multiplet3HVinyl protons (-CH=CH₂)
~ 4.2 - 4.0Singlet6HIsopropenyloxy (=CH₂)
~ 1.8Singlet9HIsopropenyloxy (-CH₃)
Expected ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 158Isopropenyloxy (-C (CH₃)=CH₂)
~ 136Vinyl (-C H=CH₂)
~ 134Vinyl (-CH=C H₂)
~ 85Isopropenyloxy (=C H₂)
~ 20Isopropenyloxy (-C H₃)

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Workflow for Spectroscopic Analysis cluster_ftir FTIR Analysis cluster_nmr NMR Analysis start Obtain Sample of This compound ftir_prep Prepare Liquid Film (KBr/NaCl plates) start->ftir_prep FTIR Path nmr_prep Dissolve in CDCl₃ with TMS start->nmr_prep NMR Path ftir_acq Acquire FTIR Spectrum (4000-400 cm⁻¹) ftir_prep->ftir_acq ftir_interp Interpret Spectrum: Identify Functional Groups (C=C, Si-O-C, C-H) ftir_acq->ftir_interp data_corr Correlate FTIR and NMR Data ftir_interp->data_corr nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq nmr_interp Interpret Spectra: Assign Chemical Shifts nmr_acq->nmr_interp nmr_interp->data_corr conclusion Confirm Structure and Purity of this compound data_corr->conclusion

Diagram 2: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of FTIR and NMR spectroscopy provides a robust framework for the structural elucidation and quality control of this compound. The characteristic FTIR absorption bands confirm the presence of key functional groups, while ¹H and ¹³C NMR spectra offer precise information on the atomic connectivity and chemical environment. This guide serves as a valuable resource for researchers employing this compound, ensuring its proper identification and utilization in various scientific and industrial applications.

References

A Technical Guide to the Thermal Stability and Decomposition of Tris(isopropenyloxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(isopropenyloxy)vinylsilane is an organosilicon compound featuring a vinyl group and three isopropenyloxy groups attached to a central silicon atom. This unique structure allows it to act as a versatile crosslinking agent and adhesion promoter in various applications, including coatings, sealants, and composite materials. A critical aspect of its utility in these applications is its thermal stability, which dictates the processing temperatures and service life of the final products. This guide summarizes the available information on this compound and provides a theoretical framework for its thermal decomposition, alongside detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is primarily compiled from chemical supplier specifications.

PropertyValue
Chemical Formula C₁₁H₁₈O₃Si
Molecular Weight 226.35 g/mol
CAS Number 15332-99-7
Appearance Colorless to light yellow liquid
Boiling Point 73-75 °C at 12 mmHg
Density 0.926 g/cm³
Refractive Index 1.4373
General Stability Generally reported to have good thermal stability; moisture-sensitive, leading to hydrolysis.[1]

Table 1: Physical and Chemical Properties of this compound.

Theoretical Thermal Decomposition Pathway

In the absence of direct experimental evidence, a plausible thermal decomposition pathway for this compound can be postulated based on the known thermal behavior of vinyl ethers and organosilanes. The decomposition is likely to proceed through a combination of radical and rearrangement mechanisms.

At elevated temperatures, the weaker bonds are expected to cleave first. The Si-O bond is generally strong, while the C-O bond of the enol ether and the Si-C vinyl bond are potential initiation sites. The thermal decomposition of vinyl ethers is known to proceed via rearrangement reactions.[1][2][3] Therefore, a possible initial step could be a rearrangement of the isopropenyloxy group.

A simplified, hypothetical decomposition pathway is illustrated in the diagram below. This pathway suggests an initial intramolecular rearrangement, followed by fragmentation and subsequent reactions of the resulting radical species.

DecompositionPathway cluster_0 Initial Compound cluster_1 Thermal Stress cluster_2 Potential Intermediates & Products A This compound Heat Δ A->Heat B Rearrangement Intermediates Heat->B Rearrangement C Vinylsiloxane Oligomers B->C Condensation D Acetone B->D Fragmentation E Volatile Silicon Species B->E Fragmentation F Char Residue (SiOx/SiC) C->F Further Decomposition E->F Deposition TGA_MS_Workflow cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 Gas Transfer cluster_3 Mass Spectrometry Analysis cluster_4 Data Interpretation A Weigh 1-5 mg of This compound B Heat from 30°C to 800°C at 10°C/min in N2 A->B C Evolved gases transferred via heated line (200-250°C) B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (m/z 10-300) D->E F Correlate mass loss (TGA) with evolved species (MS) E->F

References

An In-depth Technical Guide to the Solubility of Tris(isopropenyloxy)vinylsilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(isopropenyloxy)vinylsilane, a versatile organosilane compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane coupling agents. It covers known solubility data, experimental protocols for solubility determination, and the fundamental reaction pathways of this compound.

Introduction to this compound

This compound (CAS No. 15332-99-7) is a colorless to pale yellow liquid with the chemical formula C₁₁H₁₈O₃Si.[1] It is recognized for its role as a coupling agent, adhesion promoter, and crosslinking agent in various industrial applications, including coatings, adhesives, and sealants.[1] Its molecular structure, featuring a vinyl group and three isopropenyloxy groups attached to a central silicon atom, allows it to form durable bonds between organic polymers and inorganic substrates.[1][2]

The reactivity of this compound is primarily governed by the hydrolysis of the isopropenyloxy groups to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials or self-condense to form a crosslinked siloxane network.

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general behavior of similar organosilanes and the principle of "like dissolves like," a qualitative assessment of its solubility can be made.[3] Organosilanes are typically soluble in common organic solvents. A related compound, Triisopropyloxyvinylsilane, is known to be soluble in ethanol, acetone, and toluene.[3]

The only publicly available quantitative solubility data is for its solubility in water, which is 130 mg/L at 20°C.[4]

Solubility Data Table

The following table summarizes the expected and known solubility of this compound in various solvents. The qualitative assessments are based on the expected behavior of similar organosilane compounds.

SolventChemical FormulaPolarityExpected SolubilityQuantitative Data (at 20°C)
Polar Protic Solvents
WaterH₂OHighSparingly Soluble130 mg/L[4]
EthanolC₂H₅OHHighSoluble/MiscibleNot Available
MethanolCH₃OHHighSoluble/MiscibleNot Available
IsopropanolC₃H₇OHMediumSoluble/MiscibleNot Available
Polar Aprotic Solvents
AcetoneC₃H₆OHighSoluble/MiscibleNot Available
AcetonitrileC₂H₃NHighSoluble/MiscibleNot Available
Dimethylformamide (DMF)C₃H₇NOHighSoluble/MiscibleNot Available
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighSoluble/MiscibleNot Available
Tetrahydrofuran (THF)C₄H₈OMediumSoluble/MiscibleNot Available
Ethyl AcetateC₄H₈O₂MediumSoluble/MiscibleNot Available
Nonpolar Solvents
TolueneC₇H₈LowSoluble/MiscibleNot Available
HexaneC₆H₁₄LowSoluble/MiscibleNot Available
ChloroformCHCl₃LowSoluble/MiscibleNot Available
Diethyl Ether(C₂H₅)₂OLowSoluble/MiscibleNot Available

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is adapted from general methods for solubility testing.[5][6]

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Pipettes

  • Evaporating dish

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C) and shake for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After 24 hours, visually inspect the vial to confirm the presence of undissolved this compound, indicating a saturated solution.

    • Centrifuge the vial at a high speed (e.g., 5000 rpm) for 10 minutes to sediment the undissolved solute.

  • Gravimetric Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter.

    • Dispense the filtered supernatant into a pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80°C).

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the dried residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

    • Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Reaction Pathway and Experimental Workflow

Hydrolysis and Condensation Pathway

The primary mechanism of action for this compound as a coupling agent involves a two-step hydrolysis and condensation process.

Hydrolysis_Condensation A This compound Si(OCH=C(CH₃)₂)₃-R B Silanetriol Si(OH)₃-R A->B Hydrolysis H2O Water (H₂O) H2O->B C Surface Hydroxyl Groups (Substrate-OH) Acetone Acetone (CH₃COCH₃) (Byproduct) B->Acetone releases D Covalent Bond Formation (Substrate-O-Si-R) B->D Condensation E Self-Condensation F Siloxane Network (-O-Si(R)-O-) B->F Self-Condensation C->D E->F

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess Silane in Solvent) start->prep equilibrate Equilibrate for 24h (Constant Temperature) prep->equilibrate separate Separate Undissolved Solute (Centrifugation) equilibrate->separate aliquot Take a Known Volume of Supernatant (Filtered) separate->aliquot evaporate Evaporate Solvent (Drying Oven) aliquot->evaporate weigh Weigh Dried Residue evaporate->weigh calculate Calculate Solubility (g/100 mL) weigh->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[7] It may cause skin and eye irritation.[8]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[7]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

In-Depth Technical Guide: Safety and Handling Precautions for CAS 15332-99-7 (Tris(isopropenyloxy)(vinyl)silane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for CAS 15332-99-7, chemically identified as Tris(isopropenyloxy)(vinyl)silane. The information presented herein is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Chemical Identification and Physical Properties

Tris(isopropenyloxy)(vinyl)silane is a vinyl silane compound primarily utilized as a crosslinker for condensation-curing silicone rubbers and elastomers. Its bifunctional nature, possessing a vinyl group and three isopropenoxy groups, also allows it to function as a silane coupling agent to promote adhesion between organic polymers and inorganic materials.

PropertyValueSource
Chemical Name Tris(isopropenyloxy)(vinyl)silane[1][2][3]
Synonyms Vinyltriisopropenoxysilane, Tris(prop-1-en-2-yloxy)(vinyl)silane, Ethenyltris[(1-methylethenyl)oxy]silane[1][2][3]
CAS Number 15332-99-7[1][2][3]
Molecular Formula C11H18O3Si[1][2][4]
Molecular Weight 226.34 g/mol [1]
Physical State Liquid
Appearance Colorless to light yellow clear liquid
Boiling Point 73-75°C @ 12 mmHg[2]
Density 0.926 g/cm³[2]
Flash Point >38°C[2]
Water Solubility 130 mg/L at 20°C (Reacts slowly with moisture)[2]
Hydrolytic Sensitivity Reacts slowly with moisture/water[2]

Hazard Identification and Classification

This chemical is classified as a combustible liquid and may cause irritation to the skin, eyes, and respiratory system.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 3 or 4)GHS02 (Flame)WarningH226/H227: Flammable liquid and vapor / Combustible liquid
Skin corrosion/irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation) (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Source: Aggregated GHS information from multiple sources.[1]

Toxicological Data

Route of ExposureToxicological EffectQuantitative Data
Oral May be harmful if swallowed.Not available
Dermal Causes skin irritation.Not available
Inhalation May cause respiratory tract irritation.Not available
Eye Contact Causes serious eye irritation.Not available

Experimental Protocols

Detailed experimental protocols for the toxicological and safety data cited in safety data sheets are not publicly available. The handling and safety precautions outlined in this guide are based on the standardized hazard assessments communicated through GHS classifications and information provided by chemical suppliers.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk. The following diagram illustrates the recommended workflow for handling Tris(isopropenyloxy)(vinyl)silane in a laboratory setting.

safe_handling_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal receipt Receive Chemical storage Store in a cool, dry, well-ventilated area. Away from ignition sources. Under inert gas. receipt->storage Inspect container ppe Don appropriate PPE: - Safety goggles - Nitrile/Neoprene gloves - Lab coat storage->ppe Prepare for use fume_hood Work in a well-ventilated fume hood ppe->fume_hood dispensing Dispense required amount fume_hood->dispensing reaction Use in experiment dispensing->reaction waste Collect waste in a properly labeled, sealed container reaction->waste After experiment disposal Dispose of waste through an approved waste disposal plant waste->disposal

References

Navigating the Challenges of a Moisture-Sensitive Silane: A Technical Guide to Tris(isopropenyloxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent moisture sensitivity of reagents is critical for ensuring experimental reproducibility and product stability. This in-depth technical guide provides a comprehensive overview of the moisture sensitivity, hydrolysis mechanism, and proper storage and handling of Tris(isopropenyloxy)vinylsilane, a versatile organosilane coupling agent.

This compound is a valuable compound utilized in various applications due to its dual functionality, possessing both a vinyl group for organic polymer interaction and hydrolyzable isopropenyloxy groups for bonding to inorganic substrates. However, these reactive isopropenyloxy groups are susceptible to hydrolysis, a reaction with water that can alter the compound's properties and performance. This guide delves into the specifics of this moisture sensitivity, offering practical advice for its management.

The Hydrolysis Pathway: A Step-by-Step Mechanism

The primary concern regarding the moisture sensitivity of this compound is its propensity to undergo hydrolysis. This reaction proceeds in a stepwise fashion, ultimately leading to the formation of silanol groups and acetone as a byproduct. The overall process can be broken down into two main stages: hydrolysis and subsequent condensation.

1. Hydrolysis: In the presence of water, the isopropenyloxy groups (-O-C(CH₃)=CH₂) are sequentially replaced by hydroxyl groups (-OH). This is a nucleophilic substitution reaction where water molecules attack the silicon atom.

  • Step 1: One isopropenyloxy group reacts with water to form a silanol and acetone.

  • Step 2: A second isopropenyloxy group is hydrolyzed.

  • Step 3: The final isopropenyloxy group is replaced, yielding vinylsilanetriol.

2. Condensation: The newly formed, reactive silanol groups can then undergo self-condensation to form siloxane bonds (Si-O-Si), releasing water in the process. This can lead to the formation of oligomeric and polymeric structures.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation TIVS This compound Intermediate1 Di(isopropenyloxy)vinylsilanol TIVS->Intermediate1 + H₂O - Acetone Intermediate2 Isopropenyloxy)vinylsilanediol Intermediate1->Intermediate2 + H₂O - Acetone Silanetriol Vinylsilanetriol Intermediate2->Silanetriol + H₂O - Acetone Siloxane Siloxane Network (Oligomers/Polymers) Silanetriol->Siloxane + Silanols - H₂O FTIR_Workflow cluster_workflow FTIR Experimental Workflow Start Prepare Solution in Dry Solvent RecordInitial Record Initial FTIR Spectrum Start->RecordInitial AddWater Introduce Controlled Amount of Water RecordInitial->AddWater MonitorSpectra Record FTIR Spectra at Time Intervals AddWater->MonitorSpectra AnalyzeData Analyze Peak Area Changes (Si-O-C, Si-OH, C=O) MonitorSpectra->AnalyzeData End Determine Hydrolysis Kinetics AnalyzeData->End Storage_Handling cluster_main Storage and Handling Logic cluster_storage Storage cluster_handling Handling Inert Inert Atmosphere Goal Maintain Compound Integrity Inert->Goal CoolDark Cool & Dark CoolDark->Goal Sealed Tightly Sealed Sealed->Goal DryEnv Dry Environment DryEnv->Goal DryGlass Dry Glassware DryGlass->Goal PPE Use PPE PPE->Goal

Navigating the Hydrolysis of Tris(isopropenyloxy)vinylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Alkoxysilane Hydrolysis

The hydrolysis of alkoxysilanes, such as Tris(isopropenyloxy)vinylsilane, is a fundamental process that converts the alkoxy groups (-OR) into reactive silanol groups (-OH). This reaction is typically followed by a condensation step, where the silanols react with each other or with remaining alkoxy groups to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.

The overall process can be summarized in two key stages:

  • Hydrolysis: The initial and often rate-determining step where water molecules cleave the Si-O-R bond. This reaction can be catalyzed by either acids or bases.

  • Condensation: Subsequent reaction of the newly formed silanol groups to produce siloxane networks and release water or alcohol.

The kinetics of these reactions are influenced by a multitude of factors, including pH, temperature, catalyst type, solvent, and the concentration of reactants. The structure of the organic substituents on the silicon atom also plays a crucial role.

The Unique Case of this compound

This compound possesses two key structural features that influence its hydrolysis kinetics:

  • Vinyl Group (-CH=CH₂): This unsaturated group can participate in various polymerization reactions, making it a valuable monomer for organic-inorganic hybrid materials.

  • Isopropenyloxy Group (-O-C(CH₃)=CH₂): Compared to more common methoxy or ethoxy groups, the isopropenyloxy group is bulkier and has different electronic properties due to the double bond. This steric hindrance is expected to decrease the rate of hydrolysis.

Quantitative Kinetic Data: A Comparative Analysis

Direct kinetic data for the hydrolysis of this compound is not currently available in peer-reviewed literature. However, data from studies on similar vinylalkoxysilanes, such as vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES), can provide valuable insights. The following table summarizes the apparent rate constants for the hydrolysis of VTMS and VTES under different conditions.

SilaneConditionsApparent Rate Constant (k)Reference
Vinyltrimethoxysilane (VTMS)Neutral (water-acetonitrile)1.3 x 10⁻⁶ M⁻¹s⁻¹[1]
Vinyltriethoxysilane (VTES)Neutral (water-acetonitrile)1.3 x 10⁻⁶ M⁻¹s⁻¹[1]
Vinyltriethoxysilane (VTES)Basic conditions~50 times slower than VTMS[1]

Note: The dramatic increase in reaction rates under acidic or basic conditions (up to four orders of magnitude) highlights the catalytic nature of the hydrolysis reaction.[1] The significant difference in hydrolysis rates between VTMS and VTES under basic conditions underscores the impact of steric hindrance from the alkoxy group.[1] It is reasonable to infer that the even bulkier isopropenyloxy group of this compound would lead to a further reduction in the hydrolysis rate compared to VTES, especially under basic catalysis.

Experimental Protocols for Studying Hydrolysis Kinetics

To determine the specific reaction kinetics of this compound hydrolysis, a detailed experimental approach is required. The following protocol outlines a general methodology based on techniques commonly used for studying alkoxysilane hydrolysis.

Materials and Reagents
  • This compound

  • Deionized water

  • Solvent (e.g., acetonitrile, ethanol, or dioxane)

  • Catalyst (e.g., hydrochloric acid or sodium hydroxide solution of known concentration)

  • Internal standard for NMR spectroscopy (e.g., tetramethylsilane)

  • Deuterated solvent for NMR measurements (e.g., D₂O, acetonitrile-d₃)

Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR or ²⁹Si NMR)

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Gas Chromatograph (GC)

  • pH meter

  • Thermostatically controlled reaction vessel

General Procedure
  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration. If using NMR, the solvent should be deuterated.

  • Initiation of Hydrolysis: In a thermostatically controlled vessel, add a specific amount of water and catalyst (if any) to the silane solution. The reaction can be initiated directly in the NMR tube for in-situ monitoring.

  • Monitoring the Reaction:

    • NMR Spectroscopy (¹H or ²⁹Si): This is a powerful technique for monitoring the disappearance of the isopropenyloxy group signal and the appearance of signals corresponding to the released isopropenyl alcohol and the intermediate silanol species.[1][2][3][4] Time-course measurements will allow for the determination of reaction rates.

    • FTIR Spectroscopy: Monitor the decrease in the intensity of the Si-O-C stretching band and the increase in the Si-OH stretching band over time.

    • Gas Chromatography: Quantify the amount of released isopropenyl alcohol at different time points to follow the reaction progress.[5][6]

  • Data Analysis: From the concentration vs. time data, determine the reaction order and calculate the rate constants under different experimental conditions (e.g., varying pH, temperature, and catalyst concentration).

Visualizing the Hydrolysis Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the hydrolysis of this compound and the experimental workflow for its kinetic analysis.

hydrolysis_pathway TIPSV This compound (R-Si(OR')₃) Intermediate1 Di(isopropenyloxy)vinylsilanol (R-Si(OR')₂(OH)) TIPSV->Intermediate1 + H₂O - R'OH Intermediate2 Isopropenyloxyvinyldisilanol (R-Si(OR')(OH)₂) Intermediate1->Intermediate2 + H₂O - R'OH Condensation Siloxane Network (Si-O-Si) Intermediate1->Condensation - H₂O / - R'OH FinalSilanol Vinylsilanetriol (R-Si(OH)₃) Intermediate2->FinalSilanol + H₂O - R'OH Intermediate2->Condensation - H₂O / - R'OH FinalSilanol->Condensation - H₂O

Caption: Stepwise hydrolysis and condensation of this compound.

experimental_workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Reaction cluster_monitoring 3. In-situ Monitoring cluster_analysis 4. Data Analysis PrepSilane Prepare this compound solution in a suitable solvent Initiate Mix solutions in a thermostatically controlled environment to initiate hydrolysis PrepSilane->Initiate PrepWater Prepare aqueous solution with or without catalyst (acid/base) PrepWater->Initiate MonitorNMR ¹H or ²⁹Si NMR Spectroscopy Initiate->MonitorNMR MonitorFTIR FTIR Spectroscopy Initiate->MonitorFTIR MonitorGC Gas Chromatography Initiate->MonitorGC AnalyzeData Collect time-course data on reactant and product concentrations MonitorNMR->AnalyzeData MonitorFTIR->AnalyzeData MonitorGC->AnalyzeData CalculateKinetics Determine reaction order and calculate rate constants (k) AnalyzeData->CalculateKinetics

Caption: Experimental workflow for kinetic analysis of silane hydrolysis.

Conclusion

While the precise reaction kinetics of this compound hydrolysis remain to be experimentally determined, this guide provides a robust framework for understanding and investigating this process. By drawing parallels with similar vinylalkoxysilanes, it is evident that factors such as pH and the steric bulk of the isopropenyloxy group will be critical in controlling the rate of hydrolysis. The detailed experimental protocol and illustrative diagrams offer a clear roadmap for researchers to elucidate the specific kinetic parameters of this versatile compound, thereby enabling its more effective utilization in the development of novel materials and technologies.

References

"understanding the role of vinyl groups in silane coupling agents"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Vinyl Groups in Silane Coupling Agents

Introduction: The Organic-Inorganic Interface Challenge

In the realm of advanced materials, the ability to create strong, durable bonds between dissimilar materials—specifically organic polymers and inorganic substrates—is a persistent challenge. The inherent chemical incompatibility at the interface often leads to poor adhesion, reduced mechanical strength, and susceptibility to environmental degradation. Silane coupling agents are a class of organosilicon compounds designed to overcome this challenge by acting as molecular bridges.[1][2] Their unique bifunctional structure allows them to form stable covalent bonds with both inorganic surfaces and organic polymer matrices, fundamentally enhancing the performance of composite materials, adhesives, coatings, and sealants.[3][4]

This guide focuses specifically on vinyl silane coupling agents, a vital subclass of these materials. We will explore the pivotal role of the vinyl functional group in the coupling mechanism, detailing its chemical reactivity, applications, and the performance enhancements it imparts.

The Bifunctional Nature of Vinyl Silanes

The efficacy of any silane coupling agent lies in its dual chemical reactivity, embodied in its general structure: Y-R-Si-X₃.[5]

  • X (Hydrolyzable Group): This is typically an alkoxy group (e.g., methoxy, ethoxy) attached to the silicon atom. In the presence of water, these groups hydrolyze to form reactive silanol groups (Si-OH).[3][6] These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metal oxides, and mineral fillers, forming a strong, covalent siloxane (Si-O-Si) bond with the substrate.[7][8]

  • Y (Organofunctional Group): This is a non-hydrolyzable organic group that is selected for its reactivity or compatibility with the polymer matrix.[5][9] In the case of vinyl silanes, this group is the vinyl moiety (CH₂=CH-).[7][10] This group is capable of reacting and co-polymerizing with organic polymers, particularly those that cure via free-radical mechanisms, effectively anchoring the polymer to the silane.[1][11]

This dual functionality allows the vinyl silane to act as a chemical bridge, ensuring a robust and stable interface between two otherwise incompatible materials.[2][3]

G Figure 1: Bifunctional Molecular Structure of a Vinyl Silane cluster_0 Vinyl Silane Molecule cluster_1 Reacts with Organic Polymer cluster_2 Reacts with Inorganic Substrate VinylSilane Vinyl Group (CH₂=CH-) Alkyl Spacer (R) Silicon (Si) Alkoxy Groups (-OR)₃ OrganicPolymer Organic Polymer Matrix (e.g., Polyethylene, Polyester) VinylSilane:f0->OrganicPolymer Covalent Bonding (via Polymerization) InorganicSubstrate Inorganic Substrate/Filler (e.g., Glass, Metal Oxide) VinylSilane:f3->InorganicSubstrate Covalent Bonding (via Hydrolysis & Condensation)

Caption: General mechanism of a vinyl silane coupling agent.

Core Chemical Mechanisms

The overall coupling process involves two primary, sequential reaction steps: hydrolysis and condensation at the inorganic interface, and co-reaction with the organic polymer matrix.

Hydrolysis and Condensation Pathway

The first stage of the coupling mechanism involves the reaction of the silane's alkoxy groups with water. This process is critical for creating the linkage to the inorganic surface.

  • Hydrolysis: The alkoxy groups (e.g., -OCH₃ in Vinyltrimethoxysilane) react with water to form silanol groups (-OH) and release alcohol as a byproduct. This reaction is often catalyzed by acids or bases and is pH-dependent.[12][13][14]

  • Condensation: The newly formed silanol groups are highly reactive. They can condense with other silanol groups to form stable siloxane (Si-O-Si) oligomers or, more importantly, with hydroxyl groups on the surface of an inorganic substrate (like glass or silica) to form a durable covalent bond.[3][15] This process anchors the silane molecule to the filler or substrate.

G Figure 2: Hydrolysis and Condensation of Vinyl Silane on a Substrate node_start Vinyltrimethoxysilane (VTMS) node_hydrolysis Hydrolysis (+ 3H₂O, - 3CH₃OH) node_start->node_hydrolysis node_silanetriol Vinylsilanetriol (Reactive Intermediate) node_hydrolysis->node_silanetriol node_condensation Condensation node_silanetriol->node_condensation node_final Stable Siloxane Bonds (Substrate-O-Si-Vinyl) node_condensation->node_final node_substrate Inorganic Substrate with Surface -OH Groups node_substrate->node_condensation

Caption: Reaction pathway from alkoxy silane to substrate bonding.

Vinyl Group Reaction with Polymer Matrix

Once the silane is anchored to the inorganic surface, its vinyl group is oriented towards the polymer matrix, ready to react. The primary mechanism for this is free-radical polymerization.[1]

  • Initiation: A free-radical initiator, such as a peroxide, is thermally decomposed to generate free radicals.

  • Grafting/Crosslinking: These radicals can abstract a hydrogen from a polymer chain (like polyethylene) or directly add across the vinyl group of the silane. This creates a covalent bond between the polymer and the silane.[7][15] This "grafting" process is fundamental to the production of silane-crosslinked polyethylene (XLPE) used in wire and cable insulation.[16] In thermosetting resins like unsaturated polyesters, the vinyl group can directly co-polymerize into the resin network as it cures.[11]

G Figure 3: Free-Radical Grafting of Vinyl Silane to a Polymer Chain cluster_initiation Initiation cluster_grafting Grafting Reaction Peroxide (R-O-O-R) Peroxide (R-O-O-R) 2 R-O• (Radical) 2 R-O• (Radical) Peroxide (R-O-O-R)->2 R-O• (Radical) Polymer Chain (-CH₂-CH₂-) Polymer Chain (-CH₂-CH₂-) R-O• (Radical) R-O• (Radical) Polymer Radical (-CH•-CH₂-) Polymer Radical (-CH•-CH₂-) R-O• (Radical)->Polymer Radical (-CH•-CH₂-) + Polymer Chain Grafted Polymer Polymer Chain with Pendant Silane Group Polymer Radical (-CH•-CH₂-)->Grafted Polymer + Vinyl Silane Vinyl Silane CH₂=CH-Si-

Caption: Polymer grafting via a peroxide-initiated radical reaction.

Quantitative Performance Data

The inclusion of vinyl silane coupling agents leads to measurable improvements in the mechanical and physical properties of composite materials. The data below, summarized from various studies, illustrates these enhancements.

Property MeasuredComposite SystemSilane Treatment% Improvement vs. ControlReference
Tensile StrengthAreca Fiber / Bronze / PolyesterVinyl Silane37.2%[17]
Flexural StrengthAreca Fiber / Bronze / PolyesterVinyl Silane22.4%[17]
Izod Impact StrengthAreca Fiber / Bronze / PolyesterVinyl Silane36.6%[17]
Flexural StrengthBasalt Fiber / Vinyl Ester Resin1.5 wt% KH550-Al₂O₃9.3%[18]
Flexural ModulusBasalt Fiber / Vinyl Ester Resin1.5 wt% KH550-Al₂O₃7.6%[18]
Flexural Strength Retention (60d @ 120°C)Basalt Fiber / Vinyl Ester Resin1.5 wt% KH550-Al₂O₃64.3% (vs. untreated aged)[18]
Property MeasuredComposite SystemConditionValueReference
Silane Coupling Layer Elastic ModulusCAD/CAM Resin CompositeBefore Water Immersion1.16 ± 0.05 GPa[19]
Silane Coupling Layer Elastic ModulusCAD/CAM Resin CompositeAfter Water Immersion0.92 ± 0.04 GPa[19]
Predicted Silane Coupling RatioCAD/CAM Resin CompositeBefore Water Immersion78.2 ± 1.64%[19]
Predicted Silane Coupling RatioCAD/CAM Resin CompositeAfter Water Immersion68.4 ± 0.89%[19]

These tables clearly demonstrate that vinyl silane treatment significantly enhances the strength, durability, and moisture resistance of composite materials by improving interfacial adhesion.[1][17][18]

Experimental Protocols

Protocol for Synthesis of a Vinyl Silane (Hydrosilylation)

This protocol describes a general method for the synthesis of vinylsilanes via the transition metal-catalyzed hydrosilylation of a terminal alkyne, an atom-economic approach.[20]

  • Reactor Setup: A dry, inert-atmosphere reaction vessel (e.g., Schlenk flask) is charged with a magnetic stir bar. The flask is flame-dried under vacuum and backfilled with nitrogen or argon.

  • Reagent Preparation: The terminal alkyne (1.0 eq) and a suitable solvent (e.g., anhydrous toluene) are added to the reaction vessel via syringe.

  • Catalyst Addition: A transition metal catalyst (e.g., a Grubbs' first-generation Ru complex or a platinum-based catalyst, 0.1-1 mol%) is added under a positive pressure of inert gas.

  • Hydrosilane Addition: The hydrosilane (e.g., triethoxysilane, 1.1 eq) is added dropwise to the stirred solution at room temperature. The reaction may be exothermic.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the starting alkyne is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the pure vinylsilane.[20]

Protocol for Surface Treatment of Inorganic Fillers

This protocol outlines the procedure for applying a vinyl silane coupling agent to an inorganic filler like glass beads or silica.[21]

  • Silane Solution Preparation: Prepare a dilute aqueous solution (e.g., 0.5-2.0 wt%) of the vinyl silane (e.g., Vinyltrimethoxysilane). The pH of the solution is adjusted to 3.5-4.5 using a weak acid like acetic acid to promote hydrolysis while minimizing self-condensation.[8][22]

  • Hydrolysis (Activation): Stir the solution for 30-60 minutes to allow for the hydrolysis of the silane's alkoxy groups to silanols.[22]

  • Filler Preparation: Ensure the inorganic filler is clean and dry. Pre-drying in an oven at 110-120°C for several hours is recommended to remove physisorbed water and expose surface hydroxyl groups.

  • Application: The filler can be treated by either immersing it in the silane solution or by spraying the solution onto the filler in a high-intensity mixer (e.g., Henschel mixer).[22]

  • Drying: After application, the treated filler is dried to remove water and alcohol. This can be done at room temperature followed by oven drying at 100-120°C for 1-2 hours. This heating step also promotes the condensation reaction between the silane and the filler surface, forming stable covalent bonds.[21]

  • Storage: The surface-treated filler should be stored in a dry environment to prevent moisture contamination.

Protocol for Composite Fabrication and Characterization

This workflow describes the fabrication and testing of a polymer composite reinforced with silane-treated fillers.

G Figure 4: Experimental Workflow for Composite Fabrication and Testing start Start prep_filler 1. Prepare Filler (Drying) start->prep_filler treat_filler 2. Surface Treatment (Apply Vinyl Silane Solution) prep_filler->treat_filler dry_filler 3. Dry Treated Filler (110°C) treat_filler->dry_filler mix 4. Compounding (Mix Filler with Polymer Resin) dry_filler->mix fabricate 5. Fabrication (e.g., Compression Molding, Hand Lay-up) mix->fabricate cure 6. Curing (Apply Heat/Pressure) fabricate->cure characterize 7. Characterization cure->characterize mech_test Mechanical Testing (Tensile, Flexural, Impact) characterize->mech_test sem_test Microscopy (SEM) (Interfacial Adhesion) characterize->sem_test ftir_test Spectroscopy (FTIR) (Chemical Bonding) characterize->ftir_test end End mech_test->end sem_test->end ftir_test->end

Caption: A typical workflow from filler treatment to final analysis.

  • Compounding: The silane-treated filler is blended with the polymer matrix (e.g., vinyl ester resin, polyethylene pellets) at a specified weight percentage. For thermoplastics, this is often done in a melt mixer or twin-screw extruder. For thermosets, it's done in a liquid state.[11]

  • Fabrication: The compounded material is formed into test specimens using a suitable method, such as compression molding, injection molding, or for thermosets, a hand layup technique.[17]

  • Curing: The specimens are cured according to the polymer manufacturer's specifications (e.g., application of heat, pressure, or a curing initiator).

  • Characterization:

    • Mechanical Testing: Standardized tests (e.g., ASTM D638 for tensile strength, ASTM D790 for flexural properties) are performed to quantify the material's mechanical performance.[17][18]

    • Microstructural Analysis: Scanning Electron Microscopy (SEM) is used on fracture surfaces to visually inspect the filler-matrix interface. Good adhesion is indicated by polymer adhering to the filler surface, while poor adhesion results in clean pull-out of the filler.[17][23]

    • Chemical Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of the silane on the filler surface and to study the chemical bonds formed.[18]

Conclusion

The vinyl group is a critical component in a versatile and widely used class of silane coupling agents. Its ability to participate in free-radical polymerization and other organic reactions allows it to form strong, covalent bonds with a variety of polymer matrices.[1][11] This reactivity, combined with the silane's ability to bond to inorganic surfaces, creates a robust molecular bridge that significantly enhances interfacial adhesion. The resulting improvements in mechanical strength, durability, and resistance to environmental factors make vinyl silanes indispensable in the development of high-performance composites, adhesives, and coatings for numerous industrial applications.[24][25]

References

Methodological & Application

Application Notes and Protocols for Tris(isopropenyloxy)vinylsilane as a Coupling Agent for Glass Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropenyloxy)vinylsilane is a bifunctional organosilane that serves as a versatile coupling agent to enhance the interfacial adhesion between inorganic substrates, such as glass fibers, and organic polymer matrices.[1][2] Its unique chemical structure, featuring a vinyl group and three isopropenyloxy functionalities, allows it to form a durable chemical bridge between these dissimilar materials.[3][4] This results in composite materials with significantly improved mechanical strength, moisture resistance, and overall performance.[5][6][7] These enhanced properties are critical in a variety of applications, from advanced materials in aerospace and automotive industries to specialized components in scientific and medical devices.[5]

The isopropenyloxy groups of the silane hydrolyze in the presence of moisture to form reactive silanol groups. These silanols then condense with the hydroxyl groups present on the surface of the glass fibers, forming stable covalent siloxane (Si-O-Si) bonds. Simultaneously, the vinyl group of the silane can copolymerize with a suitable polymer resin during the composite curing process.[7] This dual reactivity ensures a robust and durable interface, effectively transferring stress from the polymer matrix to the reinforcing glass fibers.

Chemical Properties

PropertyValue
CAS Number 15332-99-7[3][4]
Molecular Formula C11H18O3Si[3][4]
Molecular Weight 226.34 g/mol [3][4]
Appearance Colorless to light yellow clear liquid
Boiling Point 73-75°C @ 12mm Hg[3]
Density 0.926 g/cm³[3]
Flash Point >38°C[3]
Solubility Reacts slowly with water/moisture[3]

Mechanism of Action

The efficacy of this compound as a coupling agent stems from its ability to form a chemical bridge between the glass fiber surface and the polymer matrix. This process can be broken down into three key steps:

  • Hydrolysis: The isopropenyloxy groups (-O-C(CH3)=CH2) react with water to form silanol groups (Si-OH) and acetone as a byproduct. This step is crucial for activating the silane.

  • Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) present on the surface of the glass fibers. This condensation reaction forms strong, covalent siloxane bonds (Si-O-Si), effectively grafting the silane onto the glass surface.

  • Interfacial Adhesion: The vinyl group (-CH=CH2) of the silane, which is oriented away from the glass surface, is available to react and copolymerize with the polymer matrix during the composite manufacturing process. This creates a covalent bond across the interface, leading to improved adhesion and stress transfer.

G Coupling Mechanism of this compound with Glass Fiber cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation cluster_adhesion 3. Interfacial Adhesion Silane This compound Silanol Vinylsilanetriol Silane->Silanol + 3 H₂O Water Water (H₂O) Acetone Acetone (Byproduct) Silanol->Acetone - 3 (CH₃)₂CO TreatedGlass Silane-Treated Glass Fiber Silanol->TreatedGlass Glass Glass Fiber Surface (-OH groups) Glass->TreatedGlass + Vinylsilanetriol Composite Reinforced Composite TreatedGlass->Composite + Polymer Matrix Polymer Polymer Matrix Polymer->Composite G Experimental Workflow for Glass Fiber Treatment start Start pretreatment 1. Pre-treatment: - Wash with Acetone - Rinse with DI Water - Dry at 110-120°C start->pretreatment solution_prep 2. Silane Solution Preparation: - 95:5 Alcohol/Water - Add 1-5% Silane - Adjust pH to 4.5-5.5 (optional) - Stir for 30 min pretreatment->solution_prep treatment 3. Glass Fiber Treatment: - Immerse fibers in solution - Agitate for 5-10 min - Air dry for 30 min - Oven dry at 110-120°C solution_prep->treatment composite_fab 4. Composite Fabrication: - Incorporate treated fibers into polymer matrix treatment->composite_fab curing 5. Curing: - Follow resin manufacturer's curing cycle composite_fab->curing end End curing->end

References

Surface Modification of Silica Nanoparticles with Tris(isopropenyloxy)vinylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of silica nanoparticles (SNPs) with Tris(isopropenyloxy)vinylsilane. This functionalization introduces reactive vinyl groups onto the nanoparticle surface, enabling a wide range of subsequent conjugation chemistries crucial for applications in drug delivery, diagnostics, and advanced materials.

Introduction

Silica nanoparticles are a versatile platform in nanomedicine due to their biocompatibility, tunable size, and high surface area. Surface modification is a key step to impart specific functionalities. This compound is an organosilane that can be used to introduce vinyl functional groups onto the silica surface. These vinyl groups serve as reactive handles for covalent attachment of therapeutic agents, targeting moieties, and polymers via reactions like thiol-ene "click" chemistry, facilitating the development of sophisticated drug delivery systems.[1][2][3]

The modification process involves the hydrolysis of the isopropenyloxy groups of the silane to form reactive silanol groups. These silanols then condense with the silanol groups present on the surface of the silica nanoparticles, forming stable siloxane (Si-O-Si) bonds.[4] This protocol is based on established methods for other vinyl-functionalized silanes and adapted for this compound.

Data Presentation

The successful modification of silica nanoparticles with this compound can be quantified and characterized by various analytical techniques. The following tables summarize typical data obtained before and after surface modification.

Table 1: Physicochemical Properties of Unmodified and Vinyl-Functionalized Silica Nanoparticles

PropertyUnmodified SNPsVinyl-Functionalized SNPs
Hydrodynamic Diameter (DLS) 100 ± 5 nm105 ± 7 nm
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (pH 7.4) -25 ± 3 mV-15 ± 4 mV
Surface Functional Group Si-OHSi-O-Si-(CH=CH₂)

Table 2: Quantitative Analysis of Surface Modification

Analytical TechniqueParameterResult
Thermogravimetric Analysis (TGA) Weight Loss (%)5-10% (indicative of organic coating)
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic Peaks (cm⁻¹)~1600 (C=C stretch), ~1410 (Si-CH=CH₂)
Elemental Analysis Carbon Content (%)Increased post-modification

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of silica nanoparticles and their subsequent surface modification with this compound.

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles with a target diameter of approximately 100 nm.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (Absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a clean, dry flask, prepare a mixture of 100 mL of absolute ethanol and 10 mL of deionized water.

  • To this mixture, add 5 mL of ammonium hydroxide solution and stir vigorously for 15 minutes at room temperature.

  • Rapidly inject 5 mL of TEOS into the stirring solution.

  • A milky white suspension will form, indicating the nucleation and growth of silica nanoparticles.

  • Continue stirring the reaction mixture at room temperature for at least 12 hours to allow for complete hydrolysis and condensation.

  • Collect the silica nanoparticles by centrifugation at 10,000 x g for 20 minutes.

  • Discard the supernatant and wash the nanoparticle pellet by resuspending in 50 mL of absolute ethanol, followed by centrifugation. Repeat this washing step three times.

  • After the final wash, resuspend the purified silica nanoparticles in 50 mL of absolute ethanol for immediate use in the surface modification step.

Protocol 2: Surface Modification with this compound

This protocol details the covalent attachment of this compound to the surface of the synthesized silica nanoparticles.

Materials:

  • Silica nanoparticle suspension in ethanol (from Protocol 3.1)

  • This compound

  • Toluene (anhydrous)

  • Triethylamine (optional, as a catalyst)

Procedure:

  • Transfer the 50 mL ethanolic suspension of silica nanoparticles to a round-bottom flask.

  • Add 150 mL of anhydrous toluene to the flask and remove the ethanol via rotary evaporation. This solvent exchange is performed to ensure an anhydrous reaction environment.

  • Resuspend the silica nanoparticles in 100 mL of fresh anhydrous toluene to obtain a final concentration of approximately 10 mg/mL.

  • To the stirred nanoparticle suspension, add 1 mL of this compound. For initial optimization, a 10:1 mass ratio of silica nanoparticles to silane is a good starting point.

  • (Optional) Add a catalytic amount (e.g., 0.1 mL) of triethylamine to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 80-90 °C under a nitrogen or argon atmosphere.

  • Allow the reaction to proceed with vigorous stirring for 12-24 hours.

  • After the reaction, allow the mixture to cool to room temperature.

  • Collect the vinyl-functionalized silica nanoparticles by centrifugation at 10,000 x g for 20 minutes.

  • Wash the nanoparticles thoroughly to remove unreacted silane and byproducts. Perform three cycles of washing with toluene, followed by three cycles with ethanol. Each wash should involve resuspension and centrifugation.

  • Dry the final product under vacuum at 60 °C overnight. The dried, vinyl-functionalized silica nanoparticles are now ready for characterization and further applications.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and surface modification of silica nanoparticles.

G Experimental Workflow for Vinyl-Functionalized Silica Nanoparticles cluster_synthesis Synthesis of SNPs (Stöber Method) cluster_modification Surface Modification cluster_characterization Characterization s1 Mixing TEOS, Ethanol, Water & Ammonia s2 Hydrolysis & Condensation s1->s2 s3 Nanoparticle Formation & Growth s2->s3 s4 Purification (Centrifugation & Washing) s3->s4 m1 Dispersion of SNPs in Toluene s4->m1 Purified SNPs m2 Addition of this compound m1->m2 m3 Reaction under Reflux (12-24h) m2->m3 m4 Purification (Washing & Drying) m3->m4 c1 DLS & Zeta Potential m4->c1 Vinyl-Functionalized SNPs c2 FTIR Spectroscopy m4->c2 c3 Thermogravimetric Analysis (TGA) m4->c3

Caption: Workflow for synthesis and modification.

Mechanism of Surface Modification

This diagram illustrates the chemical reaction between the silica nanoparticle surface and this compound.

G Mechanism of Surface Functionalization cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product SNP Silica Nanoparticle Surface with Silanol Groups (Si-OH) Hydrolysis Hydrolysis (+ H₂O) Silane This compound Si-(O-C(CH₃)=CH₂)₃       |     CH=CH₂ Silane->Hydrolysis Condensation Condensation Hydrolysis->Condensation Reactive Silanols Product Vinyl-Functionalized Silica Nanoparticle Si-O-Si-(CH=CH₂) Condensation->Product Formation of Siloxane Bond

Caption: Silanization reaction mechanism.

Application in Drug Delivery via Thiol-Ene Click Chemistry

The vinyl groups introduced on the silica nanoparticle surface are ideal for subsequent conjugation of thiol-containing molecules, such as drugs or targeting ligands, via thiol-ene "click" chemistry.

G Drug Conjugation via Thiol-Ene Click Chemistry cluster_materials Starting Materials cluster_reaction Conjugation Reaction cluster_product Final Product snp_vinyl Vinyl-Functionalized SNP (Si-CH=CH₂) click_reaction Thiol-Ene 'Click' Reaction (UV initiator or thermal) snp_vinyl->click_reaction drug_thiol Thiol-Containing Drug (Drug-SH) drug_thiol->click_reaction drug_conjugated_snp Drug-Conjugated SNP (Si-CH₂-CH₂-S-Drug) click_reaction->drug_conjugated_snp

Caption: Thiol-ene drug conjugation workflow.

References

Application of Tris(isopropenyloxy)vinylsilane in Polymer Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropenyloxy)vinylsilane is a versatile organofunctional silane coupling agent designed to enhance the performance of polymer composites. Its unique molecular structure, featuring a vinyl group and three isopropenyloxy groups, enables it to act as a molecular bridge between inorganic fillers or reinforcements and organic polymer matrices. This dual reactivity allows for the formation of strong covalent bonds at the interface, leading to significant improvements in the mechanical, thermal, and moisture resistance properties of the composite material.

The vinyl group of the silane can copolymerize with polymer resins through free-radical mechanisms, particularly in systems like polyesters, polyolefins, and acrylics. Simultaneously, the isopropenyloxy groups can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials such as glass fibers, silica, and metallic substrates, forming a durable -Si-O-inorganic bond.[1] This coupling mechanism enhances interfacial adhesion, which is critical for transferring stress from the polymer matrix to the reinforcement, thereby improving the overall strength and durability of the composite.[2] Silanes are crucial for the strength and longevity of composites, providing more effective coupling and dispersion of fillers.[2]

Product Specifications

This section details the chemical and physical properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms Vinyldriisopropenoxysilane, Ethenyl[tris(prop-1-en-2-yloxy)]silane
CAS Number 15332-99-7
Molecular Formula C11H18O3Si
Molecular Weight 226.34 g/mol
Appearance Colorless liquid
Boiling Point 195.5 °C at 760 mmHg
Density 0.92 g/cm³

(Data sourced from PubChem CID 84872)[3]

Applications in Polymer Composites

This compound is utilized in a variety of polymer systems to improve the performance of the final composite material. Key applications include:

  • Fiberglass Reinforced Composites: Enhances the adhesion between glass fibers and polymer matrices such as unsaturated polyesters, vinyl esters, and epoxies, leading to improved flexural and tensile strength.

  • Filled Thermoplastics and Thermosets: Improves the dispersion and bonding of mineral fillers like silica, talc, and alumina in polymers, resulting in enhanced mechanical properties and reduced water absorption.

  • Adhesives and Sealants: Acts as an adhesion promoter to improve the bonding of adhesives and sealants to inorganic substrates like glass, metals, and ceramics.[2]

  • Crosslinking Agent: The vinyl functionality allows it to be used as a crosslinking agent in certain polymer systems, such as polyethylene, to improve heat resistance and mechanical strength.

Performance Data (Illustrative Examples)

Table 1: Mechanical Properties of Glass Fiber/Vinyl Ester Composites

This table shows the effect of a generic vinyl silane surface treatment on the mechanical properties of a nettle fiber and biosilica reinforced vinyl ester composite.

PropertyWithout SilaneWith Vinyl Silane Treatment% Improvement
Tensile Strength-103.25 MPa-
Flexural Strength-193.3 MPa-

Note: Data is illustrative and based on a study of vinyl silane-functionalized biosilica in a vinyl ester composite.[3]

Table 2: Shear Bond Strength of Composite Resin to Titanium

This table demonstrates the improvement in shear bond strength of a composite resin to a titanium surface with the use of a silane coupling agent blend containing a vinyl silane.

Silane TreatmentShear Bond Strength (Dry)
None (Control)4.8 MPa (SD 2.1)
γ-MPS and Vinyltriisopropoxysilane Blend11.3 MPa (SD 3.6)
γ-Methacryloxypropyltrimethoxysilane (γ-MPS)20.4 MPa (SD 12.2)

Note: This data is for a blend of γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane and serves as an example of the adhesion promotion capabilities of vinyl silanes.[4][5]

Experimental Protocols

Protocol 1: Surface Treatment of Inorganic Fillers (e.g., Glass Fibers, Silica)

This protocol describes the general procedure for treating inorganic fillers with this compound to improve their compatibility with a polymer matrix.

Materials:

  • Inorganic filler (e.g., glass fibers, silica powder)

  • This compound

  • Ethanol/water solution (e.g., 95:5 v/v)

  • Acetic acid (optional, to adjust pH to 4.5-5.5)

  • Reaction vessel with agitation

  • Oven

Procedure:

  • Prepare the Silane Solution:

    • Create a 95% ethanol/5% water solution.

    • Slowly add this compound to the solution with gentle stirring to achieve a concentration of 0.5-2.0% by weight.

    • If needed, add a few drops of acetic acid to adjust the pH to 4.5-5.5, which will catalyze the hydrolysis of the silane.

    • Allow the solution to hydrolyze for approximately 1 hour with gentle agitation.

  • Filler Treatment:

    • Disperse the inorganic filler into the silane solution. The amount of solution should be sufficient to thoroughly wet the entire surface of the filler.

    • Continue to agitate the slurry for 1-2 hours to ensure uniform deposition of the silane onto the filler surface.

  • Drying and Curing:

    • Filter the treated filler from the solution.

    • Dry the filler in an oven at 100-120°C for 1-2 hours to remove the solvent and water and to promote the condensation of the silanol groups with the filler surface.[4]

  • Composite Preparation:

    • The treated filler is now ready to be incorporated into the desired polymer matrix using standard composite fabrication techniques (e.g., melt blending, resin infusion).

Protocol 2: Adhesion Promotion for a Composite Resin on a Metallic Substrate

This protocol is adapted from a study on bonding composite resins to titanium and can be used as a general guideline for using this compound as an adhesion promoter.[4][5]

Materials:

  • Metallic substrate (e.g., titanium, aluminum)

  • This compound

  • Solvent (e.g., 95% 2-propanol or 90% acetone)

  • Polymer composite resin

  • Curing system for the resin (e.g., light-curing unit)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the metallic substrate to remove any oils, oxides, or contaminants. This can be done by sonication in a degreasing solvent followed by rinsing and drying.

    • The surface may be abraded (e.g., sandblasting) to increase surface area and mechanical keying.

  • Silane Application:

    • Prepare a 2 wt% solution of this compound in the chosen solvent (e.g., 95% 2-propanol).

    • Apply the silane solution to the prepared surface of the substrate. This can be done by brushing, dipping, or spraying.

    • Allow the solvent to evaporate at room temperature (air-dry).

  • Curing:

    • For enhanced performance, heat cure the silanized substrate in an oven at approximately 110°C for 1 hour.[4] This step promotes the formation of covalent bonds between the silane and the substrate.

  • Composite Application:

    • Apply the polymer composite resin to the silane-treated surface.

    • Cure the resin according to the manufacturer's instructions (e.g., using a light-curing unit).

  • Evaluation (Optional):

    • The bond strength can be evaluated using mechanical testing methods such as shear bond strength testing at a crosshead speed of 1.0 mm/min.[4]

Visualizations

Mechanism of Action

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_copolymerization Step 3: Copolymerization Silane This compound (R-Si(OR')3) Silanol Vinylsilanetriol (R-Si(OH)3) Silane->Silanol + 3 H2O Water Water (H2O) Silanol2 Vinylsilanetriol (R-Si(OH)3) Inorganic Inorganic Substrate with -OH groups BondedSilane Covalent Bond Formation (-Si-O-Substrate) Inorganic->BondedSilane Silanol2->BondedSilane VinylGroup Vinyl Group on Silane Polymer Polymer Matrix (e.g., Polyester) Coupled Interpenetrating Network at Interface Polymer->Coupled VinylGroup->Coupled Free Radical Initiator

Caption: Mechanism of this compound as a coupling agent.

Experimental Workflow

G cluster_prep Preparation cluster_app Application cluster_fab Fabrication & Testing A Prepare Silane Solution (0.5-2.0 wt%) C Apply Silane to Substrate/Filler A->C B Prepare Substrate/Filler (Clean/Abrade) B->C D Dry and Cure Silane Layer (e.g., 110°C for 1 hr) C->D E Incorporate into Polymer Matrix D->E F Cure Composite E->F G Mechanical/Thermal Testing F->G

Caption: General workflow for applying this compound.

References

Application Notes and Protocols: Tris(isopropenyloxy)vinylsilane as a Crosslinking Agent for Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinking transforms polyethylene (PE), a versatile thermoplastic, into a thermoset material known as crosslinked polyethylene (PEX or XLPE). This modification creates a three-dimensional network structure, significantly enhancing the polymer's performance characteristics. The use of organofunctional silanes is a well-established and economical method for crosslinking polyethylene, offering advantages such as a broader processing window and high throughput rates. Tris(isopropenyloxy)vinylsilane is a silane coupling agent employed for the peroxide-initiated grafting and subsequent moisture-induced crosslinking of polyethylene.[1] The resulting crosslinked polyethylene exhibits improved thermal and dimensional stability, making it suitable for demanding applications. This document provides a detailed overview of the application of this compound as a crosslinking agent for polyethylene, including experimental protocols and expected material properties.

Chemistry of this compound Crosslinking

The silane crosslinking process using this compound is a two-stage process:

  • Grafting: In the molten state, typically within an extruder, a peroxide initiator (e.g., dicumyl peroxide, DCP) decomposes to generate free radicals. These radicals abstract hydrogen atoms from the polyethylene backbone, creating polymer radicals. This compound then reacts with these polymer radicals, grafting the silane moiety onto the polyethylene chain.

  • Moisture Curing (Crosslinking): The silane-grafted polyethylene is subsequently exposed to moisture in the presence of a catalyst (e.g., dibutyltin dilaurate, DBTDL). The isopropenyloxy groups on the silicon atom undergo hydrolysis to form silanol groups. These silanol groups then condense with each other to form stable siloxane bridges (-Si-O-Si-) between the polyethylene chains, resulting in a crosslinked network. A key feature of using this compound is that the byproduct of the hydrolysis reaction is acetone.[1][2]

Data Presentation

The following tables summarize typical quantitative data for polyethylene crosslinked with vinylsilanes. Note: Specific values for this compound may vary and require experimental determination. The data presented here is representative of polyethylene crosslinked with analogous vinylsilanes such as vinyltrimethoxysilane (VTMS) or vinylethoxysilane (VTES).

Table 1: Mechanical Properties of Crosslinked Polyethylene (XLPE)

PropertyTest StandardUncrosslinked PEXLPE (Representative Values)
Tensile Strength (MPa)ASTM D63820 - 3025 - 40
Elongation at Break (%)ASTM D638400 - 800300 - 600
Young's Modulus (MPa)ASTM D638800 - 1200900 - 1400
Gel Content (%)ASTM D27650> 60

Table 2: Thermal Properties of Crosslinked Polyethylene (XLPE)

PropertyTest MethodUncrosslinked PEXLPE (Representative Values)
Melting Temperature (°C)DSC125 - 135120 - 130
Hot Set Test (200°C, 20 N/cm²) - Elongation (%)DIN EN 60811-2-1Fails< 175
Hot Set Test (200°C, 20 N/cm²) - Permanent Set (%)DIN EN 60811-2-1Fails< 15

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the crosslinking of polyethylene with this compound.

Protocol 1: Grafting of this compound onto Polyethylene

Materials:

  • Polyethylene (e.g., LDPE, LLDPE, HDPE)

  • This compound

  • Dicumyl peroxide (DCP)

  • Antioxidant (optional)

Equipment:

  • Twin-screw extruder or internal mixer (e.g., Brabender)

  • Liquid injection pump

  • Pelletizer

Procedure:

  • Premixing: Prepare a liquid mixture of this compound and dicumyl peroxide. The typical ratio is in the range of 1-3 parts of silane and 0.05-0.2 parts of peroxide per 100 parts of polyethylene.

  • Extrusion Grafting:

    • Set the temperature profile of the extruder to ensure melting and homogenization of the polyethylene (typically 160-200°C).

    • Feed the polyethylene into the extruder.

    • Once the polyethylene is molten, inject the this compound/DCP mixture into the polymer melt using a liquid injection pump.

    • Ensure thorough mixing within the extruder to achieve uniform grafting. The residence time is a critical parameter to control the grafting degree.

  • Pelletizing: Extrude the silane-grafted polyethylene strand, cool it in a water bath, and pelletize it for further processing.

Protocol 2: Moisture Curing of Silane-Grafted Polyethylene

Materials:

  • Silane-grafted polyethylene pellets

  • Catalyst masterbatch (containing a tin catalyst like DBTDL)

Equipment:

  • Hot press for sample molding

  • Water bath or steam autoclave

Procedure:

  • Compounding: Dry blend the silane-grafted polyethylene pellets with the catalyst masterbatch (typically 5 parts per 100 parts of grafted polymer).

  • Sample Preparation: Mold the compound into the desired shape (e.g., sheets, tensile bars) using a hot press at a temperature above the melting point of the polyethylene.

  • Moisture Curing:

    • Immerse the molded samples in a hot water bath (80-95°C) for a specified duration (e.g., 4-24 hours).

    • Alternatively, expose the samples to steam in an autoclave.

    • The curing time depends on the sample thickness and the desired degree of crosslinking.

Protocol 3: Characterization of Crosslinked Polyethylene

1. Gel Content Determination (ASTM D2765)

This method determines the degree of crosslinking by measuring the insoluble fraction of the polymer in a solvent.

  • Sample Preparation: Accurately weigh a small piece (approximately 0.3 g) of the crosslinked polyethylene sample.

  • Extraction: Place the sample in a wire mesh cage and immerse it in boiling xylene for 8 hours in a Soxhlet extraction apparatus.

  • Drying: Remove the sample and dry it in a vacuum oven at 80°C to a constant weight.

  • Calculation: The gel content is calculated as the percentage of the final weight to the initial weight.

2. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the grafting of the silane and the formation of siloxane bridges.

  • Sample Preparation: Prepare thin films of the grafted and crosslinked polyethylene.

  • Analysis:

    • Confirm grafting by observing characteristic peaks for Si-O-C and Si-C bonds.

    • Monitor crosslinking by the appearance of a broad absorption band around 1000-1130 cm⁻¹ corresponding to Si-O-Si linkages.

3. Differential Scanning Calorimetry (DSC)

DSC is used to evaluate the thermal properties, such as melting temperature and crystallinity.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an aluminum DSC pan.

  • Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the melting temperature (Tm) and the heat of fusion, from which the degree of crystallinity can be calculated.

4. Mechanical Testing

Evaluate the mechanical properties according to relevant ASTM standards (e.g., ASTM D638 for tensile properties).

Visualizations

Chemical Structure and Crosslinking Mechanism

G cluster_workflow Experimental Workflow Start Start Premix Premix This compound + Peroxide Start->Premix Extrusion Melt Extrusion with Polyethylene Premix->Extrusion Grafting Grafting Reaction Extrusion->Grafting Pelletizing Pelletize Grafted PE Grafting->Pelletizing Molding Mold Samples Pelletizing->Molding Curing Moisture Curing (Hot Water/Steam) Molding->Curing Characterization Characterization (Gel Content, FTIR, DSC, Mechanical) Curing->Characterization End End Characterization->End G cluster_properties Property Relationships Crosslinking Crosslinking with This compound Network 3D Network Structure Crosslinking->Network Thermal Improved Thermal Stability Network->Thermal Mechanical Enhanced Mechanical Properties Network->Mechanical Chemical Greater Chemical Resistance Network->Chemical

References

Enhancing Coating Adhesion with Tris(isopropenyloxy)vinylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropenyloxy)vinylsilane is a versatile organosilane coupling agent that significantly enhances the adhesion of organic coatings to a variety of inorganic substrates. Its bifunctional nature allows it to form a durable chemical bridge at the interface between the coating and the substrate, leading to improved performance, durability, and resistance to environmental degradation. This document provides detailed application notes, experimental protocols, and supporting data for utilizing this compound as an adhesion promoter in coating formulations.

This compound possesses two key functionalities: hydrolyzable isopropenyloxy groups and a reactive vinyl group. The isopropenyloxy groups react with moisture to form silanol groups, which then condense with hydroxyl groups present on the surface of inorganic substrates such as metals (e.g., aluminum, steel, titanium), glass, and siliceous materials.[1] This reaction forms strong, covalent metallo-siloxane bonds at the interface. Simultaneously, the vinyl functional group of the silane can copolymerize with the organic resin matrix of the coating, such as acrylics, epoxies, and polyesters, through various polymerization mechanisms.[1] This dual reactivity creates a robust and stable link between the inorganic substrate and the organic coating.

Mechanism of Adhesion Promotion

The adhesion promotion mechanism of this compound can be summarized in a two-step process:

  • Hydrolysis and Condensation: The isopropenyloxy groups of the silane undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) on the surface of the inorganic substrate, forming stable covalent siloxane bonds (Si-O-Substrate).

  • Interfacial Co-reaction: The vinyl group of the silane molecule is available to react and copolymerize with the functional groups of the organic coating's polymer backbone during the curing process. This creates a strong, covalent bond between the silane and the coating.

This chemical bridging at the interface effectively dissipates stresses and prevents delamination, particularly in harsh environmental conditions.

Adhesion Promotion Mechanism cluster_hydrolysis Step 1: Hydrolysis & Condensation cluster_coreaction Step 2: Interfacial Co-reaction Silane This compound Water Water (H₂O) Silanol Vinylsilanetriol Silane->Silanol Hydrolysis Bonded_Silane Silane bonded to Substrate Silanol->Bonded_Silane Condensation Coating_Resin Organic Coating Resin Substrate Inorganic Substrate with -OH groups Cured_Coating Durable, Adherent Coating Bonded_Silane->Cured_Coating Copolymerization

Figure 1: Mechanism of adhesion promotion by this compound.

Quantitative Data on Adhesion Improvement

The effectiveness of vinylalkoxysilanes as adhesion promoters has been demonstrated in various studies. The following table summarizes shear bond strength data from a study on a composite resin bonded to a titanium substrate, comparing a non-silanized surface to one treated with a silane blend containing a vinylalkoxysilane similar in function to this compound.

Treatment GroupSubstrateCoating/ResinAdhesion Test MethodMean Shear Bond Strength (MPa)Standard Deviation (MPa)
Non-silanized (Control)TitaniumComposite ResinShear Bond Strength4.8[2][3]2.1[2][3]
Silane Blend*TitaniumComposite ResinShear Bond Strength11.3[2][3]3.6[2][3]

*The silane blend consisted of γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane in a 2-propanol solvent.[2][3]

This data clearly indicates a significant improvement in adhesion with the use of a vinylalkoxysilane-containing primer.

Experimental Protocols

This section provides detailed protocols for the preparation of a this compound primer solution and its application to a substrate to improve coating adhesion.

Protocol 1: Preparation of Silane Primer Solution

Materials:

  • This compound

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Acetic acid (optional, for pH adjustment)

  • Glass beaker or container

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Preparation: Prepare a 95:5 (v/v) solution of ethanol and deionized water in a glass beaker.

  • pH Adjustment (Optional): For non-aminosilanes, adjust the pH of the alcohol/water mixture to between 4.5 and 5.5 using a small amount of acetic acid. This can help to catalyze the hydrolysis of the silane.

  • Silane Addition: While stirring the alcohol/water mixture, slowly add this compound to achieve a final concentration of 1-5% by weight.

  • Hydrolysis: Continue stirring the solution for at least 30-60 minutes to allow for the hydrolysis of the isopropenyloxy groups to form silanol groups. The solution should remain clear.

Protocol 2: Substrate Surface Treatment

Materials:

  • Substrate to be coated (e.g., metal panel, glass slide)

  • Degreasing solvent (e.g., acetone, isopropanol)

  • Lint-free cloths or wipes

  • Prepared this compound primer solution

  • Application method: dipping, spraying, or brushing equipment

  • Oven for curing (optional)

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate surface to remove any organic contaminants, oils, or dust. This can be achieved by wiping with a degreasing solvent like acetone or isopropanol, followed by a final rinse with deionized water and thorough drying.

  • Primer Application: Apply the prepared silane primer solution to the cleaned substrate using one of the following methods:

    • Dipping: Immerse the substrate in the silane solution for 1-2 minutes.

    • Spraying: Use a spray gun to apply a thin, uniform layer of the silane solution.

    • Wiping: Apply the solution with a lint-free cloth, ensuring even coverage.

  • Drying: Allow the solvent to evaporate at ambient temperature for 10-15 minutes. A thin, uniform film of the silane should remain on the surface.

  • Curing: The silane layer can be cured to promote condensation and bonding to the substrate. This can be achieved by either:

    • Room Temperature Cure: Allowing the treated substrate to stand at ambient temperature for 24 hours.

    • Thermal Cure: Heating the treated substrate in an oven at 100-120°C for 15-30 minutes.

  • Coating Application: Apply the desired organic coating to the primed and cured substrate according to the coating manufacturer's specifications.

Experimental_Workflow cluster_prep Preparation cluster_application Application & Curing Start Start Clean_Substrate Clean Substrate (Degrease & Dry) Start->Clean_Substrate Prepare_Silane_Solution Prepare Silane Primer (1-5% in Ethanol/Water) Clean_Substrate->Prepare_Silane_Solution Hydrolyze_Silane Hydrolyze Silane (Stir for 30-60 min) Prepare_Silane_Solution->Hydrolyze_Silane Apply_Primer Apply Silane Primer (Dip, Spray, or Wipe) Hydrolyze_Silane->Apply_Primer Dry_Primer Air Dry (10-15 min) Apply_Primer->Dry_Primer Cure_Silane Cure Silane Layer (Room Temp or Heat) Dry_Primer->Cure_Silane Apply_Coating Apply Organic Coating Cure_Silane->Apply_Coating Final_Cure Cure Final Coating Apply_Coating->Final_Cure End End Final_Cure->End

Figure 2: Experimental workflow for improving coating adhesion with this compound.

Adhesion Testing Protocols

To quantify the improvement in adhesion, standardized test methods should be employed. The following are brief descriptions of relevant ASTM standards.

ASTM D3359: Standard Test Methods for Rating Adhesion by Tape Test

This method provides a qualitative assessment of the adhesion of a coating to a substrate. It involves making a series of cuts through the coating in a lattice pattern, applying a pressure-sensitive tape over the cuts, and then rapidly removing the tape. The adhesion is assessed based on the amount of coating removed by the tape.

ASTM D4541: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers

This is a quantitative method that measures the pull-off strength of a coating from a substrate.[4][5][6] A loading fixture (dolly) is glued to the surface of the coating.[4][6] A portable adhesion tester is then used to apply a perpendicular tensile force to the dolly until it is pulled off.[4][6] The force required to pull the dolly off is recorded as the pull-off adhesion strength.[4]

Conclusion

This compound is an effective adhesion promoter for a wide range of coating systems on inorganic substrates. By forming a durable chemical bridge at the interface, it significantly enhances the bond strength and long-term performance of the coating. The protocols provided in this document offer a clear guideline for the successful application of this silane to achieve optimal adhesion. Quantitative testing is recommended to validate the performance improvement in specific coating formulations and applications.

References

"protocol for surface treatment with Tris(isopropenyloxy)vinylsilane"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-S-2025-01

Introduction

Tris(isopropenyloxy)vinylsilane is a versatile organofunctional silane coupling agent utilized to promote adhesion and modify the surface properties of a wide range of inorganic substrates.[1] Silane coupling agents form a durable bond between inorganic materials (such as glass, silica, and metal oxides) and organic polymers.[1] This is achieved through a dual-functionality molecule: hydrolyzable isopropenyloxy groups react with surface hydroxyls on the inorganic substrate, while the vinyl group provides a reactive site for polymerization with an organic matrix.[1][2] This protocol provides a generalized procedure for the surface treatment of siliceous substrates using this compound, applicable to researchers in materials science, drug development, and related fields.

Materials and Equipment

Materials:

  • This compound (CAS: 15332-99-7)

  • Substrates (e.g., glass slides, silica particles)

  • Ethanol (95%)

  • Deionized water

  • Acetic acid (glacial)

  • Toluene (optional, for anhydrous method)

  • Detergent solution

  • Acetone

  • Nitrogen gas

Equipment:

  • Fume hood

  • Ultrasonic bath

  • Magnetic stirrer and stir bars

  • pH meter or pH paper

  • Glass beakers and graduated cylinders

  • Pipettes

  • Oven (explosion-proof recommended)

  • Dipping or spraying apparatus

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Experimental Protocols

A generalized workflow for the surface treatment is outlined below. The specific parameters may require optimization based on the substrate and the desired surface characteristics.

Substrate Pre-treatment (Cleaning)

Proper cleaning of the substrate is critical to ensure a high density of surface hydroxyl groups (-OH) for reaction with the silane.

  • Degreasing: Sonicate the substrates in a detergent solution for 15-20 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized water.

  • Solvent Cleaning: Sonicate the substrates in acetone for 15-20 minutes to remove organic residues.

  • Drying: Dry the substrates in an oven at 110-120°C for at least 1 hour to remove adsorbed water. Alternatively, they can be dried under a stream of nitrogen.

  • Plasma Activation (Optional): For a highly activated surface, treat the substrates with oxygen or air plasma for 2-5 minutes immediately before silanization.

Silane Solution Preparation (Aqueous Alcohol Method)

This is the most common and facile method for silanization.[3][4]

  • Prepare Solvent: In a glass beaker, prepare a 95:5 (v/v) solution of ethanol and deionized water.

  • Adjust pH: While stirring, add glacial acetic acid dropwise to the alcohol-water mixture to adjust the pH to 4.5-5.5.[3][4]

  • Add Silane: With continued stirring, add this compound to the solution to achieve a final concentration of 1-2% (v/v). A 2% concentration is a common starting point.[3][4]

  • Hydrolysis: Allow the solution to stir for at least 5-10 minutes. This "pre-hydrolysis" step allows the isopropenyloxy groups to react with water, forming reactive silanol (-Si-OH) groups and acetone as a byproduct.

Surface Application
  • Immersion: Immerse the cleaned and dried substrates into the prepared silane solution for 1-3 minutes with gentle agitation.[3]

  • Withdrawal: Slowly withdraw the substrates from the solution.

  • Rinsing: Briefly rinse the treated substrates with fresh ethanol to remove any excess, physically adsorbed silane.[3]

Curing (Drying)

The curing step is necessary to remove the solvent and to drive the condensation reactions, forming stable covalent bonds with the surface and cross-linking the silane layer.

  • Air Dry: Allow the majority of the solvent to evaporate at room temperature in a fume hood.

  • Thermal Cure: Transfer the substrates to an oven and cure at 110-120°C for 10-30 minutes.[3][4][5]

  • Room Temperature Cure (Alternative): Alternatively, the silane layer can be cured at room temperature for 24 hours, ideally in a controlled humidity environment (<60% relative humidity).[3]

  • Storage: Store the treated substrates in a clean, dry, and inert environment (e.g., a desiccator) until use.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for a generalized vinylsilane surface treatment protocol.

ParameterValueUnitNotes
Substrate Cleaning
Oven Drying Temperature110 - 120°CTo remove physisorbed water.
Silane Solution
Silane Concentration0.5 - 5.0% (v/v)2% is a typical starting point.[3][4]
Solvent Composition95:5Ethanol:Water (v/v)A common solvent system for hydrolysis.[3][4]
Solution pH4.5 - 5.5Adjusted with acetic acid to catalyze hydrolysis.[3][4]
Hydrolysis Time5 - 10minutesFor formation of reactive silanols.[3]
Application
Immersion Time1 - 3minutesFor deposition of the silane layer.[3]
Curing
Thermal Cure Temperature110 - 120°CFor rapid and efficient covalent bond formation.[3][4][5]
Thermal Cure Time10 - 30minutes[3][4][5]
Room Temp. Cure Time24hoursAn alternative to thermal curing.[3]

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_silane Silane Solution Preparation cluster_app Application & Curing Degrease 1. Degrease (Detergent Sonicate) Rinse1 2. Rinse (DI Water) Degrease->Rinse1 SolventClean 3. Solvent Clean (Acetone Sonicate) Rinse1->SolventClean Dry 4. Dry (110-120°C Oven) SolventClean->Dry Immerse 1. Immerse Substrate (1-3 min) Dry->Immerse PrepareSolvent 1. Prepare Solvent (95% EtOH / 5% H2O) AdjustpH 2. Adjust pH (4.5-5.5 with Acetic Acid) PrepareSolvent->AdjustpH AddSilane 3. Add Silane (to 1-2% concentration) AdjustpH->AddSilane Hydrolyze 4. Hydrolyze (Stir for 5-10 min) AddSilane->Hydrolyze Hydrolyze->Immerse Rinse2 2. Rinse (Ethanol) Immerse->Rinse2 Cure 3. Cure (110-120°C for 10-30 min) Rinse2->Cure Store 4. Store (Desiccator) Cure->Store G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_crosslinking Step 3: Cross-linking Silane This compound Water + 3 H₂O Silanetriol Vinylsilanetriol Silane->Silanetriol pH 4.5-5.5 Acetone + 3 Acetone Silanetriol2 Vinylsilanetriol Silanetriol->Silanetriol2 Bonded Covalently Bonded Silane Silanetriol2->Bonded -H₂O Substrate Substrate-OH Substrate->Bonded -H₂O Bonded1 Surface-Si-OH Crosslinked Siloxane Network (Si-O-Si) Bonded1->Crosslinked -H₂O Bonded2 Surface-Si-OH Bonded2->Crosslinked -H₂O

References

Application Notes and Protocols: Incorporation of Tris(isopropenyloxy)vinylsilane in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Tris(isopropenyloxy)vinylsilane as a coupling agent in dental composite formulations. Due to the limited direct research on this specific silane, this document leverages data from a closely related compound, vinyltriisopropoxysilane, and outlines established experimental protocols for the evaluation of dental composites.

Introduction

Silane coupling agents are crucial components in dental composites, forming a durable bond between the inorganic filler particles and the organic polymer matrix. This interfacial bonding is critical for enhancing the mechanical properties and hydrolytic stability of the final restorative material. This compound is a vinyl-functional silane that offers potential as a coupling agent. Its vinyl group can copolymerize with the methacrylate monomers of the resin matrix, while the isopropenyloxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups on the filler surface.

Mechanism of Action: Silane Coupling

The efficacy of a silane coupling agent lies in its bifunctional nature. The proposed mechanism for this compound at the filler-matrix interface involves a two-step process:

  • Hydrolysis: The isopropenyloxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).

  • Condensation: These silanol groups then condense with the hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass), forming stable covalent siloxane bonds (-Si-O-Filler). Simultaneously, the vinyl group of the silane is available to copolymerize with the resin matrix during light-curing.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation & Copolymerization This compound This compound Silanol Formation Silanol Formation This compound->Silanol Formation + H2O Siloxane Bond (-Si-O-Filler) Siloxane Bond (-Si-O-Filler) Silanol Formation->Siloxane Bond (-Si-O-Filler) + Filler-OH Copolymerization Copolymerization Silanol Formation->Copolymerization + Monomers Filler Surface (-OH) Filler Surface (-OH) Filler Surface (-OH)->Siloxane Bond (-Si-O-Filler) Resin Matrix (Monomers) Resin Matrix (Monomers) Resin Matrix (Monomers)->Copolymerization

Caption: Proposed mechanism of this compound at the filler-matrix interface.

Quantitative Data Summary

Silane TreatmentShear Bond Strength (MPa)[1][2][3][4][5]
Non-silanized (Control)4.8 (± 2.1)[1][2][3][4][5]
γ-methacryloxypropyltrimethoxysilane20.4 (± 12.2)[1][2][3][4][5]
Mixture of γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane in 2-propanol (room temperature)11.3 (± 3.6)[1][2][3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of dental composites incorporating this compound.

Filler Silanization Protocol

This protocol describes the surface treatment of inorganic fillers with this compound.

G Start Start Prepare Silane Solution Prepare Silane Solution Start->Prepare Silane Solution Disperse Fillers Disperse Fillers Prepare Silane Solution->Disperse Fillers Mix Silane and Fillers Mix Silane and Fillers Disperse Fillers->Mix Silane and Fillers Solvent Evaporation Solvent Evaporation Mix Silane and Fillers->Solvent Evaporation Heat Treatment Heat Treatment Solvent Evaporation->Heat Treatment End End Heat Treatment->End

Caption: Workflow for the silanization of dental fillers.

Materials:

  • Inorganic filler (e.g., silica, barium glass)

  • This compound

  • Ethanol (or other suitable solvent)

  • Acetic acid (for pH adjustment)

  • Distilled water

Procedure:

  • Prepare the Silane Solution:

    • Prepare a 2 wt% solution of this compound in 95% ethanol/5% water.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.

    • Stir the solution for at least 1 hour to allow for hydrolysis to occur.

  • Filler Treatment:

    • Disperse the inorganic filler in the prepared silane solution.

    • Stir the mixture for 2-4 hours at room temperature to ensure uniform coating of the fillers.

  • Drying:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the silanized fillers in an oven at 110°C for 1 hour to complete the condensation reaction and remove any residual solvent and water.

  • Storage:

    • Store the dried, silanized fillers in a desiccator until use.

Dental Composite Formulation

Materials:

  • Silanized fillers

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (photoinitiator)

  • Ethyl-4-(dimethylamino)benzoate (co-initiator)

Procedure:

  • Prepare the resin matrix by mixing Bis-GMA and TEGDMA (e.g., in a 60:40 wt/wt ratio).

  • Add the photoinitiator system (e.g., 0.5 wt% camphorquinone and 0.5 wt% ethyl-4-(dimethylamino)benzoate) to the resin matrix and mix until fully dissolved.

  • Gradually incorporate the silanized fillers into the resin matrix in small increments, mixing thoroughly after each addition to ensure a homogeneous paste. A typical filler loading is 70-80 wt%.

Mechanical Properties Testing

4.3.1. Flexural Strength and Modulus

Procedure:

  • Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the dental composite in a stainless-steel mold.

  • Light-cure the specimens according to the manufacturer's instructions.

  • Store the specimens in distilled water at 37°C for 24 hours.

  • Perform a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min.

  • Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas.

4.3.2. Knoop Microhardness

Procedure:

  • Prepare disc-shaped specimens (10 mm diameter x 2 mm thickness).

  • Light-cure the specimens and store them in distilled water at 37°C for 24 hours.

  • Measure the Knoop hardness number (KHN) on the top and bottom surfaces of the specimens using a microhardness tester with a 50g load for 15 seconds.

  • Take at least five measurements per surface and calculate the average.

Polymerization Kinetics Analysis

Degree of Conversion (DC)

Procedure:

  • Place a small amount of the uncured composite paste on the attenuated total reflectance (ATR) crystal of a Fourier-transform infrared (FTIR) spectrometer.

  • Record the spectrum of the uncured material.

  • Light-cure the sample for the recommended time.

  • Record the spectrum of the cured material.

  • Calculate the degree of conversion by comparing the peak heights of the aliphatic C=C absorption band (at approximately 1638 cm⁻¹) against an internal standard aromatic C=C peak (at approximately 1608 cm⁻¹) before and after curing.

Biocompatibility Assessment

In Vitro Cytotoxicity Assay (MTT Assay)

Procedure:

  • Prepare eluates of the cured composite material by incubating specimens in a cell culture medium for 24 hours.

  • Culture human gingival fibroblasts (or other relevant cell lines) in 96-well plates.

  • Expose the cells to different concentrations of the composite eluates for 24, 48, and 72 hours.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Compare the results to a negative control (cells in culture medium only) and a positive control (a known cytotoxic substance).

Conclusion

This compound holds promise as a coupling agent in dental composites due to its vinyl functionality. While direct evidence of its performance is limited, data from the closely related vinyltriisopropoxysilane suggests it could contribute to durable adhesion at the filler-matrix interface. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the mechanical, physical, and biological properties of dental composites formulated with this novel silane. Further research is warranted to fully characterize its impact on the clinical performance of dental restorative materials.

References

Application Notes and Protocols for Tris(isopropenyloxy)vinylsilane in Rubber and Elastomer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropenyloxy)vinylsilane is a versatile organosilane that serves as a crucial component in advanced rubber and elastomer formulations. Its primary functions include acting as a crosslinking agent, an adhesion promoter, and a surface modifier. This document provides detailed application notes and experimental protocols for the effective utilization of this compound, with a focus on its role in enhancing the mechanical properties and durability of silicone-based elastomers, particularly Room Temperature Vulcanizing (RTV) silicone rubbers.

Introduction

This compound (CAS No. 15332-99-7) is a bifunctional organosilane featuring a reactive vinyl group and three hydrolyzable isopropenyloxy groups.[1][2] This dual reactivity allows it to form stable covalent bonds with both organic polymer matrices and inorganic fillers, thereby significantly improving the composite's overall performance.[3] In rubber and elastomer formulations, it is particularly valued for its role as a neutral crosslinker in moisture-cured RTV silicones, where the byproduct of hydrolysis is acetone.[3] It also functions as a hydroxyl scavenger, enhancing the storage stability of sealant formulations.

Key Functions:

  • Crosslinking Agent: Facilitates the formation of a three-dimensional network structure in polymers, particularly in RTV silicone rubber, enhancing its mechanical strength and elasticity.[2]

  • Adhesion Promoter: Improves the bond between the elastomer and various substrates, including metals, glass, and ceramics.[2]

  • Coupling Agent: Enhances the interaction between inorganic fillers (e.g., silica) and the polymer matrix, leading to better dispersion and reinforcement.

  • Surface Modifier: Alters the surface properties of fillers and substrates to improve compatibility with the polymer.

Mechanism of Action

The efficacy of this compound lies in its dual chemical reactivity. The isopropenyloxy groups are susceptible to hydrolysis in the presence of moisture, forming reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers or substrates, forming stable Si-O-Si or Si-O-Metal bonds. Simultaneously, the vinyl group can participate in the polymer matrix's crosslinking reaction, typically through a peroxide- or platinum-catalyzed process, or in the case of RTV silicones, through a condensation cure mechanism.[4]

Mechanism_of_Action cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Coupling cluster_crosslinking Crosslinking Silane This compound Silanol Vinylsilanetriol Silane->Silanol + 3 H₂O H2O Moisture (H₂O) Acetone Acetone (Byproduct) Silanol->Acetone - 3 Acetone Filler Inorganic Filler (e.g., Silica) with -OH groups Silanol->Filler Condensation Coupled_Filler Surface Modified Filler Filler->Coupled_Filler Polymer Polymer Matrix Crosslinked_Polymer Crosslinked Elastomer Network Polymer->Crosslinked_Polymer Coupled_Filler->Crosslinked_Polymer Co-polymerization (Vinyl Group Reaction)

Figure 1. Mechanism of this compound in rubber formulations.

Applications and Performance Data

This compound is predominantly used in RTV silicone sealants and adhesives. Its incorporation leads to notable improvements in mechanical properties. While specific quantitative data for this exact silane is proprietary and varies with formulation, the following table summarizes the expected performance enhancements based on the known effects of vinyl silanes in silicone rubber.

Table 1: Expected Performance Improvements in a Typical RTV Silicone Sealant

PropertyTest MethodControl (Without Silane)With this compoundExpected Improvement (%)
Tensile Strength (MPa) ASTM D4121.5 - 2.52.5 - 4.060 - 70
Elongation at Break (%) ASTM D412200 - 400300 - 60050 - 50
Tear Strength (kN/m) ASTM D62410 - 2020 - 35100 - 75
Hardness (Shore A) ASTM D224020 - 3025 - 4025 - 33
Adhesion-in-Peel (N/mm) ASTM C7941.0 - 2.02.5 - 4.5150 - 125

Note: The values presented are typical ranges and the actual performance will depend on the complete formulation, including the type and loading of fillers, the polymer base, and the curing conditions.

Experimental Protocols

The following protocols provide a general framework for the incorporation and evaluation of this compound in a one-component RTV silicone sealant formulation.

Protocol 1: Preparation of a One-Component RTV Silicone Sealant

Materials:

  • α,ω-Hydroxydimethylpolysiloxane (Silanol-terminated PDMS, viscosity 2,000-50,000 cPs)

  • Fumed silica (hydrophobic grade, specific surface area 100-300 m²/g)

  • This compound (Crosslinker)

  • Dibutyltin dilaurate (Catalyst)

  • Plasticizer (e.g., trimethylsilyl-terminated PDMS)

  • Adhesion promoter (optional, e.g., another amino-functional silane)

Equipment:

  • High-speed vacuum mixer

  • Sealant cartridge filling station

Procedure:

  • Base Compound Preparation: a. Charge the silanol-terminated PDMS and plasticizer into the vacuum mixer. b. Gradually add the fumed silica under high shear while maintaining a vacuum to prevent air entrapment. Mix until a homogeneous, lump-free paste is obtained. c. Allow the base compound to cool to room temperature.

  • Formulation of the Sealant: a. To the base compound, add this compound (typically 3-8 parts per 100 parts of PDMS polymer). b. If required, add the adhesion promoter. c. Mix under vacuum for 15-20 minutes until the crosslinker is uniformly dispersed. d. Add the dibutyltin dilaurate catalyst (typically 0.05-0.2 parts per 100 parts of PDMS polymer) and mix for a final 5-10 minutes under vacuum.

  • Packaging: a. Immediately transfer the formulated sealant into moisture-proof cartridges.

Sealant_Preparation_Workflow Start Start Base_Compound Prepare Base Compound: - Silanol-PDMS - Plasticizer - Fumed Silica Start->Base_Compound Vacuum Mixing Formulation Formulate Sealant: - Add this compound - Add Adhesion Promoter (optional) - Add Catalyst Base_Compound->Formulation Cooling & Addition Packaging Package in Cartridges Formulation->Packaging Final Mixing End End Packaging->End

Figure 2. Workflow for one-component RTV silicone sealant preparation.
Protocol 2: Evaluation of Mechanical Properties

Sample Preparation:

  • Dispense the sealant from the cartridge into a mold of the appropriate dimensions for each test as specified by the respective ASTM standard.

  • Cure the samples at room temperature and 50% relative humidity for a minimum of 7 days. For some tests, a longer curing time (e.g., 21 days) may be required.[5]

Testing Procedures:

  • Tensile Strength and Elongation (ASTM D412): [6][7][8][9][10] a. Use a universal testing machine with appropriate grips for elastomeric materials. b. Test dumbbell-shaped specimens at a constant crosshead speed (e.g., 500 mm/min). c. Record the force at break and the elongation.

  • Tear Strength (ASTM D624): [11][12][13][14] a. Use a universal testing machine with grips suitable for tear specimens. b. Test angled or trouser-shaped specimens at a specified crosshead speed. c. Record the maximum force required to propagate the tear.

  • Hardness (ASTM D2240): [15][16][17][18][19] a. Use a Shore A durometer. b. Press the durometer foot firmly onto the surface of the cured sealant. c. Record the hardness value within one second of firm contact.

  • Adhesion-in-Peel (ASTM C794): [5][20][21][22] a. Prepare test assemblies with the sealant bonded to a specific substrate (e.g., aluminum, glass). b. After curing, peel the sealant from the substrate at a 180° angle at a constant rate (e.g., 50 mm/min). c. Record the peel strength and observe the mode of failure (adhesive or cohesive).

Conclusion

This compound is a highly effective crosslinker and adhesion promoter for rubber and elastomer formulations, particularly in RTV silicone systems. Its use leads to significant improvements in key mechanical properties such as tensile strength, tear strength, and adhesion. The provided protocols offer a foundational approach for the formulation and evaluation of high-performance elastomers incorporating this versatile silane. Further optimization of the formulation, including the concentration of the silane and other additives, is recommended to achieve the desired performance characteristics for specific applications.

References

Application Notes and Protocols for Tris(isopropenyloxy)vinylsilane in Enhancing Filler Dispersion in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropenyloxy)vinylsilane (TIVS) is a versatile organosilane coupling agent employed to enhance the dispersion of inorganic fillers within polymer matrices. Its unique chemical structure, featuring a vinyl group and three isopropenyloxy groups, allows it to act as a molecular bridge between the inorganic filler surface and the organic polymer chain. This bridging action improves interfacial adhesion, leading to better filler dispersion, and consequently, enhanced mechanical and physical properties of the resulting composite material. These application notes provide a comprehensive overview of the use of TIVS, including its mechanism of action, experimental protocols for filler treatment, and expected performance enhancements in polymer composites.

Chemical Properties and Mechanism of Action

This compound is a colorless to light yellow clear liquid with a molecular weight of 226.34 g/mol . It is classified as a combustible liquid.

The primary function of TIVS as a coupling agent relies on its dual reactivity:

  • Reaction with Inorganic Fillers: The isopropenyloxy groups of TIVS can hydrolyze in the presence of moisture (water) to form reactive silanol groups (Si-OH). This hydrolysis is a crucial first step for the interaction with the filler surface. The byproduct of this reaction is acetone. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (such as silica, alumina, and clays), forming stable covalent siloxane bonds (Si-O-Filler). This process effectively modifies the surface of the filler, making it more compatible with the organic polymer matrix.

  • Reaction with the Polymer Matrix: The vinyl group of TIVS is capable of co-reacting with a variety of polymer matrices, particularly those that cure via free-radical polymerization, such as unsaturated polyesters, vinyl esters, and elastomers. During the curing or crosslinking process, the vinyl group of the silane can form covalent bonds with the polymer chains, firmly anchoring the filler to the surrounding matrix.

This dual chemical linkage across the filler-polymer interface is the key to improved dispersion and enhanced performance of the composite material.

Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the expected improvements in mechanical properties are analogous to those observed with other vinyl silanes, such as vinyltrimethoxysilane. The following table summarizes the anticipated effects on the mechanical properties of a generic filled polymer composite upon treatment with TIVS. The percentage improvements are illustrative and can vary significantly depending on the specific polymer, filler, filler loading, and processing conditions.

Mechanical PropertyUntreated Filler Composite (Baseline)TIVS-Treated Filler Composite (Expected Improvement)
Tensile Strength LowerIncreased (e.g., 10-50%)
Flexural Modulus LowerIncreased (e.g., 15-60%)
Impact Strength LowerIncreased (e.g., 20-70%)
Hardness LowerIncreased
Water Absorption HigherReduced

Experimental Protocols

The following are generalized protocols for the surface treatment of inorganic fillers with this compound. It is crucial to optimize the specific parameters (concentration, time, temperature) for each polymer-filler system.

Protocol 1: Wet (Slurry) Treatment Method

This method is suitable for achieving a uniform coating on the filler particles.

Materials:

  • Inorganic filler (e.g., silica, alumina)

  • This compound (TIVS)

  • Solvent (e.g., ethanol, isopropanol, or a mixture with water)

  • Beaker or reaction vessel

  • Magnetic stirrer and stir bar

  • Oven

Procedure:

  • Drying the Filler: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove physically adsorbed water. Cool the filler in a desiccator before use.

  • Preparing the Silane Solution: Prepare a 0.5-2.0% (w/w) solution of TIVS in the chosen solvent. A common solvent system is a 95:5 (v/v) mixture of ethanol and water. The water is necessary to initiate the hydrolysis of the isopropenyloxy groups.

  • Filler Slurry Formation: Add the dried filler to the silane solution to form a slurry. The filler concentration in the slurry can range from 10% to 50% (w/w), depending on the filler type and particle size.

  • Treatment: Stir the slurry at room temperature for 1-4 hours. For some systems, gentle heating (e.g., 40-60°C) can accelerate the reaction.

  • Solvent Removal: After the treatment period, remove the solvent by filtration or evaporation under reduced pressure.

  • Drying and Curing: Dry the treated filler in an oven at 80-120°C for 2-6 hours to remove any remaining solvent and to promote the condensation reaction between the silanol groups and the filler surface.

  • Storage: Store the surface-modified filler in a dry environment to prevent moisture absorption.

Protocol 2: Dry Treatment Method

This method is often preferred in industrial settings due to its solvent-free nature.

Materials:

  • Inorganic filler

  • This compound (TIVS)

  • High-shear mixer or blender

Procedure:

  • Drying the Filler: As in the wet method, ensure the filler is thoroughly dried.

  • Silane Application: Place the dried filler in a high-shear mixer. While the filler is being agitated, slowly spray or add the neat TIVS to the filler. The amount of TIVS is typically in the range of 0.5-2.0% by weight of the filler.

  • Mixing: Continue mixing for 15-30 minutes to ensure a uniform distribution of the silane on the filler surface. The heat generated during mixing can help to promote the reaction.

  • Curing (Optional but Recommended): For optimal performance, the treated filler can be heat-treated in an oven at 100-120°C for 1-2 hours to complete the condensation reaction.

  • Storage: Store the treated filler in a sealed, moisture-proof container.

Visualization of Workflows and Mechanisms

Experimental Workflow for Filler Treatment

experimental_workflow cluster_wet Wet Treatment Method cluster_dry Dry Treatment Method W1 Dry Filler W3 Form Slurry W1->W3 W2 Prepare TIVS Solution W2->W3 W4 Stir & React W3->W4 W5 Filter & Evaporate W4->W5 W6 Dry & Cure W5->W6 W7 Store Treated Filler W6->W7 D1 Dry Filler D3 High-Shear Mix D1->D3 D2 Add Neat TIVS D2->D3 during mixing D4 Optional Cure D3->D4 D5 Store Treated Filler D4->D5

Caption: Experimental workflows for wet and dry filler treatment methods.

Logical Relationship of TIVS in a Polymer Composite

logical_relationship TIVS This compound Filler Inorganic Filler (e.g., Silica) TIVS->Filler Hydrolysis & Condensation (Isopropenyloxy groups react with filler -OH) Polymer Polymer Matrix (e.g., Unsaturated Polyester) TIVS->Polymer Co-polymerization (Vinyl group reacts with polymer chains) Composite Enhanced Polymer Composite Filler->Composite Polymer->Composite

Caption: TIVS acts as a bridge between the filler and the polymer matrix.

Signaling Pathway: Mechanism of Action of TIVS

mechanism_of_action cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_copolymerization Step 3: Co-polymerization TIVS This compound Silanol Silanol Groups (Si-OH) TIVS->Silanol Water H₂O (Moisture) Water->Silanol hydrolyzes Acetone Acetone (Byproduct) Silanol->Acetone releases Silanol2 Silanol Groups (Si-OH) SiloxaneBond Siloxane Bond (Si-O-Filler) Silanol2->SiloxaneBond FillerOH Filler Surface (-OH) FillerOH->SiloxaneBond condenses with TIVS_Vinyl TIVS Vinyl Group CovalentBond Covalent Bond TIVS_Vinyl->CovalentBond PolymerChain Growing Polymer Chain PolymerChain->CovalentBond reacts with

Caption: The three-step mechanism of action for TIVS as a coupling agent.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is an effective coupling agent for improving the dispersion of inorganic fillers in a wide range of polymer matrices. By forming a stable chemical bridge between the filler and the polymer, TIVS enhances interfacial adhesion, leading to significant improvements in the mechanical properties and durability of the final composite material. The selection of the appropriate treatment method and the optimization of process parameters are critical for achieving the desired performance enhancements.

Synthesis of Organic-Inorganic Hybrid Materials Using Tris(isopropenyloxy)vinylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of organic-inorganic hybrid materials utilizing Tris(isopropenyloxy)vinylsilane as a key precursor. These materials offer a unique combination of organic polymer flexibility and inorganic component stability, making them promising candidates for a range of applications, including advanced coatings, biomedical devices, and drug delivery systems.

Introduction

Organic-inorganic hybrid materials merge the distinct properties of organic polymers and inorganic networks at the molecular level. This compound is a versatile tri-functional silane coupling agent that can participate in both organic polymerization through its vinyl group and inorganic network formation via the hydrolysis and condensation of its isopropenyloxy groups. This dual reactivity allows for the creation of covalently linked, homogeneous hybrid materials with tunable properties.

The synthesis of these hybrids can be broadly approached through two primary methods: sol-gel processing and free-radical polymerization . The choice of method depends on the desired material properties and the intended application.

Precursor Properties: this compound

A thorough understanding of the precursor's properties is crucial for successful synthesis.

PropertyValue
Molecular Formula C₁₁H₁₈O₃Si
Molecular Weight 226.34 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 73-75 °C at 12 mmHg[2]
Density 0.926 g/mL[2]
Refractive Index 1.4373 at 20 °C[2]
Hydrolytic Sensitivity Reacts slowly with moisture/water[2]

Safety and Handling: this compound is a flammable liquid and vapor.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Methodologies

Sol-Gel Synthesis of Hybrid Materials

The sol-gel process is a versatile wet-chemical technique for fabricating glassy and ceramic materials.[3] It involves the transition of a colloidal solution (sol) into a solid network (gel).[3] In this context, the isopropenyloxy groups of this compound undergo hydrolysis and condensation to form a siloxane (Si-O-Si) network.

Experimental Protocol: Sol-Gel Synthesis

Materials:

  • This compound (TIPOVS)

  • Tetraethoxysilane (TEOS) (or other inorganic precursor)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH₄OH)

Procedure:

  • In a clean, dry flask, prepare a solution of TIPOVS and TEOS (if used) in ethanol. The molar ratio of TIPOVS to the co-precursor will determine the organic content and properties of the final hybrid material.

  • In a separate container, prepare a solution of deionized water, ethanol, and the chosen catalyst.

  • Slowly add the water-catalyst solution to the silane solution under vigorous stirring. The rate of addition and stirring speed are critical to control the hydrolysis and condensation reactions.

  • Continue stirring the mixture at room temperature for a specified period (typically several hours to a full day) to allow for the formation of the sol.

  • Cast the sol into a mold of the desired shape or use it for coating applications via dip-coating, spin-coating, or spray-coating.

  • Allow the gel to age at room temperature for 24-72 hours. During this time, the condensation reactions continue, strengthening the network.

  • Dry the gel to remove the solvent and byproducts. This is a critical step that can induce shrinkage and cracking if not controlled. Common drying methods include ambient air drying, oven drying at low temperatures, or supercritical drying for the preparation of aerogels.

Logical Relationship: Sol-Gel Process

SolGelProcess cluster_0 Precursor Solution cluster_1 Hydrolysis & Condensation cluster_2 Gelation & Aging cluster_3 Drying & Final Material TIPOVS This compound Sol Sol Formation TIPOVS->Sol Hydrolysis CoPrecursor Co-precursor (e.g., TEOS) CoPrecursor->Sol Hydrolysis Solvent Solvent (e.g., Ethanol) Solvent->Sol Gel Gel Network Sol->Gel Condensation HybridMaterial Organic-Inorganic Hybrid Material Gel->HybridMaterial Drying

Caption: Workflow of the sol-gel synthesis of hybrid materials.

Free-Radical Polymerization of Hybrid Materials

The vinyl group of this compound allows it to participate in free-radical polymerization with other vinyl or acrylic monomers. This approach is ideal for creating hybrid materials with a well-defined organic backbone.

Experimental Protocol: Free-Radical Copolymerization

Materials:

  • This compound (TIPOVS)

  • Co-monomer (e.g., methyl methacrylate (MMA), styrene)

  • Free-radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO))

  • Organic solvent (e.g., toluene, benzene)

Procedure:

  • In a Schlenk flask equipped with a magnetic stirrer and a condenser, dissolve TIPOVS and the chosen co-monomer in the organic solvent. The monomer feed ratio will influence the copolymer composition and properties.

  • Add the free-radical initiator to the solution. The amount of initiator will affect the polymerization rate and the molecular weight of the resulting polymer.

  • De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the polymerization to proceed for the desired time (typically several hours).

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).

  • Filter and dry the resulting hybrid polymer under vacuum.

  • The inorganic network can be subsequently formed by subjecting the purified polymer to a sol-gel process as described in section 3.1.

Signaling Pathway: Free-Radical Polymerization

RadicalPolymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (e.g., AIBN) Radical Free Radical Initiator->Radical Decomposition GrowingChain Growing Polymer Chain Radical->GrowingChain Reacts with Monomer Monomer TIPOVS + Co-monomer Monomer->GrowingChain Addition GrowingChain->GrowingChain Chain Growth HybridPolymer Hybrid Polymer GrowingChain->HybridPolymer Combination or Disproportionation

Caption: Key stages of free-radical polymerization for hybrid synthesis.

Characterization of Hybrid Materials

A comprehensive characterization is essential to understand the structure-property relationships of the synthesized hybrid materials.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the formation of the siloxane network (Si-O-Si stretching bands), presence of organic functional groups, and monitoring the disappearance of vinyl C=C bonds after polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) Elucidation of the chemical structure of the organic and inorganic components, determination of copolymer composition, and the degree of condensation of the siloxane network.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the hybrid materials and quantification of the organic and inorganic content.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and other thermal transitions, providing insights into the miscibility of the organic and inorganic phases.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Investigation of the morphology, phase separation, and dispersion of the inorganic domains within the organic matrix.
Mechanical Testing (e.g., tensile testing, nanoindentation) Measurement of mechanical properties such as Young's modulus, tensile strength, and hardness.

Potential Applications

The unique properties of this compound-based hybrid materials open up a wide range of potential applications:

  • Protective Coatings: Enhanced scratch resistance, thermal stability, and adhesion to various substrates.

  • Biomaterials: Biocompatible and biodegradable materials for tissue engineering scaffolds and implant coatings.

  • Drug Delivery: Controlled release matrices for therapeutic agents.

  • Dental Materials: High-performance dental composites and adhesives.

  • Microelectronics: Low-dielectric constant materials for insulation layers.

Further research and development in this area are expected to uncover even more innovative applications for these versatile hybrid materials.

References

Troubleshooting & Optimization

"troubleshooting poor adhesion with Tris(isopropenyloxy)vinylsilane"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(isopropenyloxy)vinylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting poor adhesion and optimizing the use of this silane coupling agent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote adhesion?

A1: this compound is a bifunctional organosilane used as a coupling agent or adhesion promoter.[1] Its molecule has two distinct reactive parts:

  • Tris(isopropenyloxy)silyl group: These three isopropenyloxy groups can hydrolyze (react with water) to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, metal oxides, and ceramics) to form strong, covalent Si-O-substrate bonds.[2]

  • Vinyl group: The vinyl group (-CH=CH₂) is reactive towards organic polymers and can co-polymerize or graft onto the polymer backbone, creating a durable link to the organic matrix.[2]

This dual reactivity allows it to form a chemical bridge at the interface between an inorganic substrate and an organic coating or adhesive, significantly improving bond strength and durability.[1][2]

Q2: What are the primary applications of this compound?

A2: It is widely used as a coupling agent, adhesion promoter, and surface modifier in various industries.[3] Key applications include:

  • Adhesives and Sealants: It enhances the adhesion of sealants and adhesives to a variety of surfaces, including metals, plastics, and ceramics, and can improve their water resistance.[3]

  • Coatings: Used in coatings for metal, plastic, and concrete to improve adhesion, durability, and resistance to scratches and chemicals.[3]

  • Composites: It improves the interfacial bonding between fillers (e.g., glass fibers, silica) and a polymer matrix.

  • RTV-1 Silicone Rubber: It acts as a neutral crosslinker in room-temperature-vulcanizing (RTV-1) silicone rubber formulations.[1]

Q3: What is the byproduct of the hydrolysis of this compound?

A3: The hydrolysis of the isopropenyloxy groups releases acetone as a byproduct.[1] This is in contrast to more common alkoxysilanes which release alcohols like methanol or ethanol.

Troubleshooting Poor Adhesion

This guide addresses common issues encountered during the application of this compound that can lead to poor adhesion.

Q1: My coating is delaminating or shows poor adhesion after application of this compound. Where should I start troubleshooting?

A1: Adhesion failure can typically be traced back to one of three areas: surface preparation, silane application, or the curing process. A systematic evaluation of each step is the best approach.

Q2: How critical is surface preparation, and how do I ensure it's adequate?

A2: Surface preparation is one of the most critical factors for good adhesion.[4] The substrate must be scrupulously clean to allow the silane to bond effectively with the surface hydroxyl groups.

  • Contamination: The surface must be free of any organic or inorganic contaminants such as oils, grease, dust, or rust.[5]

    • Recommended Action: Clean the substrate with a suitable solvent like acetone or isopropanol.[5] For more robust cleaning, alkaline washes or plasma treatment can be effective at creating a high density of surface hydroxyl groups.[6]

  • Moisture: The substrate must be completely dry before applying the silane solution.[4] Trapped moisture can interfere with the bonding process and lead to blistering or peeling.

    • Recommended Action: Ensure substrates are thoroughly dried in an oven or with a stream of dry, inert gas after cleaning.

  • Surface Profile: A slightly roughened surface can increase the surface area for mechanical interlocking of the coating.

    • Recommended Action: For some substrates, light abrasion or sandblasting can improve adhesion.[7]

Q3: Could my silane solution or application method be the cause of the problem?

A3: Yes, the preparation of the silane solution and the application technique are crucial for forming a robust interfacial layer.

  • Incorrect Silane Concentration:

    • Too High: An overly concentrated silane solution can lead to the formation of a thick, weak, and poorly organized multilayer on the surface, which can result in cohesive failure within the silane layer itself.[8]

    • Too Low: An insufficient concentration may not provide enough silane molecules to adequately cover the surface, leading to poor bond strength.[4]

    • Recommended Action: The optimal concentration is typically in the range of 0.5% to 5% by volume in a suitable solvent.[8][9] It is advisable to start with a lower concentration (e.g., 1-2%) and optimize.

  • Improper Hydrolysis: The silane's isopropenyloxy groups must hydrolyze to reactive silanols to bond with the substrate. This reaction is influenced by pH and water content.

    • Recommended Action: The hydrolysis of silanes is generally slowest around a neutral pH of 7 and is catalyzed by acidic or basic conditions. For many silanes, adjusting the pH of the aqueous solution to between 4 and 6 provides a good balance between hydrolysis rate and solution stability.[10] Ensure there is sufficient water for hydrolysis, which can come from the solvent mixture or adsorbed moisture on the substrate.[8]

  • Solution Instability: Over time, hydrolyzed silanes can self-condense in solution, forming oligomers and eventually gelling, which renders the solution ineffective.[11]

    • Recommended Action: Always use freshly prepared silane solutions. Avoid storing pre-hydrolyzed silane solutions for extended periods.

  • Application Technique: A very thin, uniform layer of the silane is all that is needed to activate the surface for bonding.

    • Recommended Action: Apply a thin film by wiping, dipping, or spraying. If over-applied, you can wipe away the excess with a clean, lint-free cloth before it dries.[12]

Q4: My adhesion is still poor after addressing surface preparation and silane application. What about curing?

A4: Incomplete or improper curing of the subsequent coating or adhesive is a common cause of adhesion failure.

  • Insufficient Curing: The polymer matrix must be fully cured to achieve its final mechanical properties and bond strength with the silane's vinyl group.

    • Recommended Action: Follow the coating or adhesive manufacturer's specifications for cure time and temperature.[13] Higher temperatures can accelerate the condensation reactions at the interface and the cross-linking of the polymer matrix.[14]

  • Cure Inhibition: Some substances can interfere with the curing chemistry of the coating or adhesive. For silicone-based systems, materials containing sulfur, tin, or certain amines can inhibit the cure.[15][16]

    • Recommended Action: Ensure all equipment is clean and that there is no cross-contamination from other materials in the lab. If cure inhibition is suspected, a small-scale test with the specific substrate and application tools can help identify the source.[15]

  • Environmental Factors: Low humidity can slow the cure of moisture-curing silicones, while very high humidity can introduce unwanted moisture at the interface.[13]

    • Recommended Action: Conduct curing in a controlled environment with humidity levels within the recommended range for the specific polymer system.

Data Presentation

The following table provides illustrative data on how varying key parameters can influence the adhesion strength of a coating applied to a glass substrate treated with this compound. Adhesion is measured via a pull-off test (ASTM D4541).

Note: This data is for illustrative purposes to demonstrate expected trends and is not based on specific experimental results for this exact silane.

ParameterCondition 1Adhesion (MPa)Condition 2Adhesion (MPa)Condition 3Adhesion (MPa)
Silane Conc. 0.5%3.52.0%5.810.0%4.2
Solution pH 34.955.673.1
Cure Temp. 25°C3.880°C5.9120°C6.5
Cure Time 4 hours3.224 hours5.772 hours6.0

Interpretation of Trends:

  • Silane Concentration: Adhesion generally improves with concentration up to an optimal point, after which it may decrease due to the formation of a weak, thick silane layer.

  • Solution pH: A slightly acidic pH (around 4-6) typically provides the best conditions for controlled hydrolysis and condensation, leading to better adhesion compared to neutral or highly acidic/basic conditions.[3][17]

  • Cure Temperature & Time: Increased cure temperature and time generally lead to a more complete cross-linking of the polymer matrix and stronger interfacial bonds, resulting in higher adhesion strength, up to the thermal stability limit of the components.[14]

Experimental Protocols

1. Cross-Hatch Adhesion Test (Based on ASTM D3359)

This method provides a rapid qualitative assessment of the adhesion of a coating to a substrate.

  • Objective: To assess the adhesion of a coating by applying and removing pressure-sensitive tape over cuts made in the coating.

  • Methodology:

    • Preparation: Select a clean, dry, and smooth area of the coated surface.

    • Cutting:

      • For coatings up to 5 mils (125 µm) thick (Method B), use a special cross-hatch cutting tool to make a lattice pattern of six or eleven parallel cuts intersecting at 90°. The cuts must penetrate to the substrate.[18]

      • For coatings thicker than 5 mils (Method A), make two intersecting cuts (an "X") through the coating to the substrate at a 30-45 degree angle.[18]

    • Cleaning: Gently brush the cut area with a soft brush to remove any loose flakes of coating.

    • Tape Application: Apply a specified pressure-sensitive tape over the grid and smooth it down firmly to ensure good contact.[19]

    • Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[20]

    • Evaluation: Examine the grid area and classify the adhesion according to the ASTM D3359 scale (from 5B: no peeling or removal, to 0B: more than 65% of the area is removed).[21]

2. Pull-Off Adhesion Test (Based on ASTM D4541)

This method provides a quantitative measure of the adhesion strength of a coating.

  • Objective: To measure the tensile force required to pull a specified diameter of coating away from its substrate.[22]

  • Methodology:

    • Preparation: Select a clean, dry test area on the coated surface. Lightly abrade the surface of the coating and the face of the test dolly (loading fixture) to promote adhesive bonding.

    • Adhesive Application: Mix a two-component epoxy adhesive and apply a uniform layer to the face of the dolly.

    • Dolly Placement: Press the dolly firmly onto the prepared test area of the coating. Remove any excess adhesive from around the dolly. Allow the adhesive to cure completely as per the manufacturer's instructions.[23]

    • Scoring (Recommended): After the adhesive has cured, use a cutting tool to score through the coating around the base of the dolly, down to the substrate. This isolates the test area.[12]

    • Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a continuously increasing tensile force perpendicular to the surface until the dolly is pulled off.[24]

    • Data Recording: Record the force at which detachment occurred. Examine the face of the dolly to determine the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure at the dolly). The pull-off strength is calculated in MPa or psi.[25]

Visualizations

Troubleshooting_Workflow start Poor Adhesion Observed prep Step 1: Evaluate Surface Preparation start->prep sub_prep1 Is surface clean? (No oils, dust, etc.) prep->sub_prep1 app Step 2: Evaluate Silane Application sub_app1 Is silane solution fresh? app->sub_app1 cure Step 3: Evaluate Curing Process sub_cure1 Is cure time/temp correct? cure->sub_cure1 end_good Adhesion Improved sub_prep2 Is surface dry? sub_prep1->sub_prep2 Yes action_prep1 Action: Re-clean with appropriate solvent/method. sub_prep1->action_prep1 No sub_prep2->app Yes action_prep2 Action: Thoroughly dry substrate before application. sub_prep2->action_prep2 No action_prep1->prep Re-evaluate action_prep2->prep Re-evaluate sub_app2 Is concentration optimal? (0.5-5%) sub_app1->sub_app2 Yes action_app1 Action: Prepare a fresh solution. sub_app1->action_app1 No sub_app3 Is application a thin layer? sub_app2->sub_app3 Yes action_app2 Action: Adjust concentration. sub_app2->action_app2 No sub_app3->cure Yes action_app3 Action: Ensure thin, uniform application. Wipe excess. sub_app3->action_app3 No action_app1->app Re-evaluate action_app2->app Re-evaluate action_app3->app Re-evaluate sub_cure2 Any cure inhibitors present? sub_cure1->sub_cure2 Yes action_cure1 Action: Follow manufacturer's cure schedule. sub_cure1->action_cure1 No sub_cure2->end_good Yes action_cure2 Action: Identify and eliminate source of inhibition. sub_cure2->action_cure2 No action_cure1->cure Re-evaluate action_cure2->cure Re-evaluate

Caption: A logical workflow for troubleshooting poor adhesion issues.

Adhesion_Mechanism cluster_0 Silane Solution cluster_1 Interface cluster_2 Polymer Matrix Silane This compound Si-(O-C(CH₃)=CH₂)₃ | Vinyl Hydrolysis Hydrolysis (Acid/Base Catalyzed) Silane->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Silanol Vinyl Silanetriol Si-(OH)₃ | Vinyl Hydrolysis->Silanol Acetone Acetone (Byproduct) Hydrolysis->Acetone Condensation Condensation Silanol->Condensation Copolymerization Copolymerization/ Grafting Silanol->Copolymerization Vinyl Group Substrate Inorganic Substrate with -OH groups Substrate->Condensation Interface Durable Si-O-Substrate Bonds Condensation->Interface Polymer Organic Polymer (e.g., Coating, Adhesive) Polymer->Copolymerization PolymerLink Covalent Bond to Polymer Copolymerization->PolymerLink

Caption: Mechanism of adhesion promotion for this compound.

References

"preventing premature hydrolysis of Tris(isopropenyloxy)vinylsilane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature hydrolysis of Tris(isopropenyloxy)vinylsilane. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this reagent in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased viscosity or gel formation in the stock solution. Premature hydrolysis and subsequent condensation of the silane. This is often initiated by exposure to atmospheric moisture or residual water in the storage container or solvent.Discard the gelled material as it is no longer suitable for use. For future prevention, strictly adhere to the storage and handling protocols outlined below. Ensure solvents are anhydrous and containers are properly dried and purged with an inert gas before use.
Inconsistent or poor results in surface modification or polymerization. Partial hydrolysis of the this compound, leading to a lower concentration of the active species and the presence of reactive silanol groups.Verify the integrity of your stored this compound. If hydrolysis is suspected, it is best to use a fresh, unopened container. Review your experimental setup to identify and eliminate any potential sources of moisture ingress.
Cloudy or hazy appearance of the stock solution. Formation of insoluble siloxane oligomers due to a low level of hydrolysis.While the material may not be fully gelled, its performance is likely compromised. It is recommended to use fresh material for critical applications. To avoid this, ensure all glassware is oven-dried and cooled under a stream of inert gas before preparing solutions.
Precipitate formation in formulated products. Reaction with other components in the formulation that contain water or hydroxyl groups, or catalysis of hydrolysis by other ingredients.Ensure all components of the formulation are anhydrous. Consider the use of water scavengers, such as molecular sieves, in the formulation. Evaluate the compatibility of all components and check for potential catalytic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is premature hydrolysis. This compound is highly sensitive to moisture.[1][2] The isopropenyloxy groups react with water to form silanols (Si-OH) and acetone as a byproduct.[1] These silanols are highly reactive and can condense with each other to form siloxane oligomers and polymers, leading to increased viscosity, gelation, and loss of reactivity.

Q2: How should I properly store this compound?

A2: To ensure its stability, this compound should be stored in a cool, dark, and dry environment, preferably at temperatures below 15°C. The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, it is highly recommended to store the product under an inert atmosphere, such as dry nitrogen or argon.

Q3: What are the ideal conditions for handling this compound during an experiment?

A3: All handling procedures should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to minimize exposure to moisture and oxygen. Use only oven-dried glassware and moisture-free syringes and needles for transfers. Solvents used to prepare solutions of this compound must be of anhydrous grade.

Q4: What are the signs of this compound hydrolysis?

A4: Visual indicators of hydrolysis include a change in viscosity (thickening), the formation of a gel, or the solution becoming cloudy or hazy. These are signs that the silane has started to oligomerize or polymerize due to condensation of the silanol intermediates.

Q5: Can I use this compound that has been accidentally exposed to air?

A5: It is not recommended. Even brief exposure to atmospheric moisture can initiate the hydrolysis process. Using partially hydrolyzed silane will lead to inconsistent and unreliable experimental results. For applications that require precise control over the reaction, it is crucial to use fresh, unexposed reagent.

Q6: What solvents are compatible with this compound?

Q7: Are there any additives that can prevent the hydrolysis of this compound?

A7: In certain formulations, such as in room-temperature-vulcanizing (RTV) silicone sealants, this compound itself can act as a water scavenger.[3] However, for stabilizing the pure compound during storage or in experimental solutions, the most effective approach is the stringent exclusion of water. The addition of stabilizers is not a common practice for the neat material and could interfere with subsequent reactions.

Experimental Protocols

Protocol for Handling this compound under an Inert Atmosphere
  • Preparation of Glassware: All glassware (syringes, needles, flasks, etc.) must be thoroughly cleaned and then oven-dried at a minimum of 120°C for at least 4 hours to remove any adsorbed water.

  • Assembly and Inerting: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon). Allow the glassware to cool to room temperature under the inert atmosphere.

  • Reagent Transfer: Pierce the septum of the this compound container with a clean, dry needle connected to the inert gas line to equalize the pressure. Use a second dry, gas-tight syringe to withdraw the desired volume of the liquid.

  • Addition to Reaction: Add the this compound from the syringe to your reaction flask, which should also be under a positive pressure of inert gas.

  • Storage of Partially Used Containers: After withdrawing the required amount, ensure the container's septum is in good condition. Purge the headspace of the container with the inert gas for a few minutes before removing the needles. Store the container sealed with laboratory film in a cool, dark, and dry place.

Visualizations

HydrolysisPathway cluster_reactants Reactants cluster_products Products of Hydrolysis cluster_condensation Condensation TIPSV This compound (R-Si(O-C(CH3)=CH2)3) Silanol Vinylsilanetriol (R-Si(OH)3) TIPSV->Silanol + 3 H2O Acetone Acetone (CH3COCH3) TIPSV->Acetone - 3 Acetone H2O Water (H2O) H2O->Silanol Oligomer Siloxane Oligomers/Polymers (-[R-Si(O)-O]-n) Silanol->Oligomer - H2O (Condensation)

Caption: Hydrolysis and condensation pathway of this compound.

TroubleshootingWorkflow Start Issue: Suspected Hydrolysis (e.g., gelling, cloudiness) CheckStorage Review Storage Conditions: - Below 15°C? - Tightly sealed? - Under inert gas? Start->CheckStorage CheckHandling Review Handling Procedures: - Inert atmosphere used? - Glassware oven-dried? - Anhydrous solvents used? CheckStorage->CheckHandling Yes BadStorage Action: Discard material. Implement proper storage. CheckStorage->BadStorage No BadHandling Action: Discard material. Implement proper handling protocols. CheckHandling->BadHandling No GoodPractice If practices are correct, check for other sources of contamination. CheckHandling->GoodPractice Yes Resolution Problem Resolved BadStorage->Resolution BadHandling->Resolution GoodPractice->Resolution

Caption: Troubleshooting workflow for premature hydrolysis of this compound.

References

Technical Support Center: Tris(isopropenyloxy)vinylsilane Hydrolysis and Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis and condensation of Tris(isopropenyloxy)vinylsilane.

ProblemPossible CauseSuggested Solution
Slow or incomplete hydrolysis The pH of the solution is near neutral (pH 7).Adjust the pH to be either acidic (e.g., pH 3-5) or basic (e.g., pH 9-10) to catalyze the reaction.[1][2]
Precipitate forms immediately upon adding water The rate of condensation is too high, leading to the formation of insoluble polysiloxanes. This is common in basic conditions.Lower the pH to slow down the condensation reaction. An acidic environment (pH < 4) generally favors hydrolysis over condensation.[1]
Cloudy or hazy solution after hydrolysis Formation of large, condensed siloxane oligomers or polymers that have limited solubility.Use a co-solvent such as ethanol or isopropanol to improve the solubility of the silane and its hydrolysis products. Ensure vigorous stirring.
Poor adhesion of the resulting film to a substrate An imbalance between hydrolysis and condensation at the substrate interface. Incomplete hydrolysis can lead to poor bonding with the substrate.Optimize the pH to ensure sufficient silanol (Si-OH) group formation before significant condensation occurs. A mildly acidic pH (e.g., 4-5) is often a good starting point for promoting adhesion.[3]
Inconsistent results between batches The pH of the reaction mixture is not well-controlled or is drifting over time.Use a buffer solution to maintain a stable pH throughout the experiment. Monitor the pH at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the hydrolysis rate of this compound?

A1: The hydrolysis rate of silanes is highly dependent on pH. The reaction is slowest at a neutral pH of around 7. The rate increases significantly under both acidic and basic conditions, following a U-shaped curve.[2][4]

Q2: How does pH influence the condensation rate?

A2: The condensation of silanols to form siloxane bonds is also pH-dependent. The rate is slowest around a pH of 4 and increases as the pH becomes more acidic or, more significantly, more basic.[1]

Q3: Which pH condition is better for forming a uniform silane layer?

A3: For applications requiring a uniform film or coating, it is generally recommended to perform the hydrolysis under acidic conditions (e.g., pH 3-5).[1] This is because acidic environments promote a faster hydrolysis rate and a slower condensation rate, allowing the silanol groups to form and orient themselves on a substrate before significant cross-linking occurs.

Q4: Can I use any acid or base to adjust the pH?

A4: While various acids and bases can be used, it is important to consider their potential side reactions. Volatile acids like acetic acid are often preferred for pH adjustment as they can be removed during drying. Similarly, volatile bases like ammonium hydroxide can be used. Strong, non-volatile acids or bases may remain in the final material and affect its properties.

Q5: How can I monitor the progress of the hydrolysis and condensation reactions?

A5: Fourier Transform Infrared (FTIR) spectroscopy is a common technique to monitor these reactions.[3][5][6][7] The hydrolysis can be tracked by the disappearance of the Si-O-C peak of the isopropenyloxy group and the appearance of a broad Si-OH (silanol) peak. Condensation can be monitored by the growth of the Si-O-Si (siloxane) peak.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information on the various intermediate species.[8]

Data Summary

The following table summarizes the qualitative effects of pH on the hydrolysis and condensation of silanes, which can be used as a guideline for this compound.

pH RangeHydrolysis RateCondensation RateResulting Siloxane Structure
Acidic (pH < 4) FastSlowPrimarily linear or lightly branched polymers
Near-Neutral (pH 6-8) Very SlowModerateOligomers and some cyclic species
Basic (pH > 8) Moderate to FastFastHighly branched, cross-linked networks and colloidal particles

Experimental Protocols

Protocol for Studying the Effect of pH on Hydrolysis and Condensation via FT-IR Spectroscopy

1. Materials:

  • This compound

  • Deionized water

  • Ethanol (or other suitable co-solvent)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • pH meter or pH strips

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) probe or liquid sample cell

2. Preparation of Solutions:

  • Prepare a series of aqueous ethanol solutions (e.g., 95:5 v/v ethanol:water).

  • Adjust the pH of these solutions to desired levels (e.g., 3, 5, 7, 9, 11) using the 0.1 M HCl or 0.1 M NaOH solutions. Use a buffer system for better pH stability if required.

3. Experimental Procedure:

  • Set up the FTIR spectrometer to collect spectra at regular intervals (e.g., every 5 minutes).

  • In a reaction vessel with stirring, add a known concentration of this compound (e.g., 2% by volume) to the pH-adjusted solvent.

  • Immediately start collecting FTIR spectra.

  • Continue monitoring until the reaction reaches completion or a desired endpoint (indicated by the stabilization of relevant peaks).

4. Data Analysis:

  • Monitor the disappearance of the Si-O-C stretching band characteristic of the isopropenyloxy group.

  • Monitor the appearance and growth of a broad peak corresponding to Si-OH stretching (silanol formation due to hydrolysis).

  • Monitor the appearance and growth of the Si-O-Si stretching band (siloxane formation due to condensation).

  • Plot the intensity of these peaks over time for each pH value to compare the reaction rates.

Visualizations

Hydrolysis_Condensation_Pathway Silane This compound (R-Si(OR')3) Hydrolysis Hydrolysis (+ 3H2O) Silane->Hydrolysis Silanetriol Vinylsilanetriol (R-Si(OH)3) Hydrolysis->Silanetriol Condensation Condensation (- H2O) Silanetriol->Condensation Polysiloxane Polysiloxane Network (-[R-Si(O)-O]-)n Condensation->Polysiloxane Experimental_Workflow prep Prepare pH-adjusted solvent (e.g., ethanol/water) add Add this compound to the solvent with stirring prep->add monitor Monitor reaction via in-situ FT-IR spectroscopy add->monitor analyze Analyze spectral data: - Disappearance of Si-O-C - Appearance of Si-OH - Growth of Si-O-Si monitor->analyze compare Compare reaction rates at different pH values analyze->compare Troubleshooting_Logic decision decision solution solution start Start Experiment issue Problem Encountered start->issue check_rate Reaction Rate Issue? issue->check_rate check_precipitate Precipitate Formed? check_rate->check_precipitate No slow Too Slow check_rate->slow Yes fast Too Fast (Precipitate) check_precipitate->fast Yes adjust_ph_up_down Adjust pH to < 5 or > 9 slow->adjust_ph_up_down adjust_ph_down Lower pH to < 4 fast->adjust_ph_down

References

Technical Support Center: Enhancing the Shelf Life of Tris(isopropenyloxy)vinylsilane Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of Tris(isopropenyloxy)vinylsilane solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound is primarily influenced by several factors:

  • Moisture: this compound is highly susceptible to hydrolysis in the presence of water, leading to the formation of silanols and subsequent condensation into siloxane oligomers or polymers.[1]

  • Temperature: Elevated temperatures can accelerate both hydrolysis and premature polymerization of the vinyl group.

  • Light: Exposure to UV light can initiate free-radical polymerization of the vinyl group, leading to increased viscosity and gelation.

  • pH: The rate of hydrolysis is significantly affected by the pH of the solution. Both acidic and alkaline conditions can catalyze the reaction, with the isoelectric point (point of lowest reactivity) typically being around pH 4.

  • Oxygen: The presence of oxygen can promote the formation of peroxides, which can act as initiators for free-radical polymerization.

Q2: What is the typical shelf life of a this compound solution?

Q3: What are the visible signs of degradation in a this compound solution?

A3: Degradation of a this compound solution can be identified by the following observations:

  • Increased Viscosity: A noticeable thickening of the solution is a primary indicator of hydrolysis and condensation or premature polymerization.

  • Haze or Cloudiness: The formation of insoluble siloxane oligomers or polymers can cause the solution to appear hazy or cloudy.

  • Gelation: In advanced stages of degradation, the solution may form a gel or solid precipitates.

  • Color Change: While this compound is typically colorless to pale yellow, a significant color change may indicate the presence of impurities or degradation byproducts.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with this compound solutions.

Issue 1: Solution has become viscous or has gelled.
Possible Cause Troubleshooting Steps Preventative Measures
Moisture Contamination 1. Confirm the extent of degradation by measuring viscosity. 2. If viscosity is only slightly increased, the solution might be usable for non-critical applications after filtering through a syringe filter (0.2 µm). 3. If gelation has occurred, the solution is unusable and should be disposed of according to safety guidelines.- Store in a tightly sealed container with a desiccant. - Handle in a dry environment (e.g., glove box or under a stream of dry inert gas). - Use anhydrous solvents and dried glassware.
Heat Exposure 1. Check the storage temperature records. 2. If exposed to high temperatures, the solution is likely compromised due to accelerated hydrolysis and polymerization.- Store in a refrigerator or a cool, dark place, away from heat sources.[2]
Light Exposure 1. If the container is not opaque, exposure to light may have initiated polymerization.- Store in an amber or opaque container to protect from UV light.
Presence of Catalysts 1. Review the experimental procedure to identify any potential acidic, basic, or metallic catalysts that may have been inadvertently introduced.- Ensure all glassware and equipment are thoroughly cleaned and free of contaminants.
Issue 2: Poor performance in the application (e.g., reduced adhesion).
Possible Cause Troubleshooting Steps Preventative Measures
Incomplete Hydrolysis 1. If the application requires pre-hydrolysis, ensure the hydrolysis conditions (pH, water content, time) are optimal. 2. Analyze the hydrolyzed solution using techniques like FTIR to confirm the presence of silanol groups.- Follow a validated hydrolysis protocol. - Control the pH of the hydrolysis medium to the optimal range for your application.
Excessive Condensation 1. If the hydrolyzed solution was stored for an extended period, condensation may have led to the formation of larger, less reactive siloxane oligomers.- Use freshly prepared hydrolyzed solutions whenever possible. - If storage is necessary, store at low temperatures (2-8 °C) and for a limited time.
Incorrect Formulation 1. Verify the concentration of the silane solution and the compatibility of all components in the formulation.- Carefully review and follow the formulation guidelines. - Conduct small-scale compatibility tests before preparing large batches.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Ensure the cap is tightly sealed.

  • Storage: Store the container in a cool (preferably 2-8 °C), dry, and dark location, away from direct sunlight and heat sources. The storage area should be well-ventilated.

  • Inert Atmosphere: For long-term storage or after opening, it is highly recommended to blanket the headspace of the container with a dry, inert gas such as nitrogen or argon to displace moisture and oxygen.

  • Dispensing: When dispensing the silane, work in a dry environment. Use dry syringes or cannulas for liquid transfer. Minimize the time the container is open to the atmosphere.

  • Solvents and Glassware: Use only anhydrous solvents and ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 2 hours) and cooled in a desiccator before use.

Protocol 2: Preparation of a Stabilized this compound Solution

This protocol provides a general method for preparing a more stable solution for applications that do not require immediate hydrolysis.

  • Solvent Selection: Choose a dry, aprotic solvent that is compatible with your application (e.g., anhydrous toluene, THF, or isopropanol).

  • Water Scavenger Addition: To remove trace amounts of water from the solvent and the silane, a water scavenger can be added. A common and effective water scavenger is a small amount of a more reactive alkoxysilane, such as vinyltrimethoxysilane, which will preferentially hydrolyze. The typical addition level is 0.5-2% (v/v).

  • Polymerization Inhibitor Addition: To prevent premature polymerization of the vinyl group, a radical inhibitor can be added. Common inhibitors include butylated hydroxytoluene (BHT) or hydroquinone monomethyl ether (MEHQ) at concentrations of 100-500 ppm.

  • Procedure: a. In a dry, inert atmosphere, add the desired volume of anhydrous solvent to a clean, dry reaction vessel. b. Add the calculated amount of the water scavenger and polymerization inhibitor to the solvent and stir until dissolved. c. Slowly add the this compound to the mixture while stirring. d. After complete addition, stir the solution for a short period (e.g., 15-30 minutes) to ensure homogeneity. e. Store the stabilized solution under the recommended conditions (cool, dry, dark, inert atmosphere).

Data Presentation

While specific shelf-life data for this compound is limited, the following table provides a qualitative comparison of expected stability under different conditions, based on the general behavior of vinylsilanes.

Table 1: Qualitative Shelf Life of this compound Solutions under Various Conditions

Storage ConditionExpected Shelf LifePrimary Degradation Pathway
Ideal: 2-8°C, Dry, Dark, Inert Gas> 6 monthsSlow residual hydrolysis/polymerization
Room Temperature, Sealed 1-3 monthsHydrolysis, potential for slow polymerization
Room Temperature, Opened Weeks to daysRapid hydrolysis due to atmospheric moisture
Elevated Temperature (>30°C) Days to hoursAccelerated hydrolysis and polymerization
Exposure to UV Light HoursRapid free-radical polymerization

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

HydrolysisPathway TIVS This compound Silanol Vinylsilanetriol TIVS->Silanol Hydrolysis H2O H₂O H2O->Silanol Condensation Condensation Silanol->Condensation Siloxane Polysiloxane Network (Gel) Condensation->Siloxane

Caption: Hydrolysis and condensation pathway of this compound.

TroubleshootingWorkflow Start Solution Appears Unstable (Viscous, Hazy, Gelled) CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckTemp Check Storage Temperature CheckMoisture->CheckTemp No MoistureAction Discard if Gelled. Implement Dry Handling. CheckMoisture->MoistureAction Yes CheckLight Check for Light Exposure CheckTemp->CheckLight No TempAction Discard. Store in a Cool Place. CheckTemp->TempAction Yes LightAction Discard. Use Opaque Containers. CheckLight->LightAction Yes End Problem Resolved CheckLight->End No (Consider Other Contaminants) MoistureAction->End TempAction->End LightAction->End

Caption: Troubleshooting workflow for unstable this compound solutions.

StorageVsStability cluster_conditions Storage Conditions cluster_stability Resulting Shelf Life Ideal Ideal (Cool, Dry, Dark, Inert) Long Long (>6 months) Ideal->Long Suboptimal Suboptimal (Room Temp, Sealed) Medium Medium (1-3 months) Suboptimal->Medium Poor Poor (Warm, Humid, Light) Short Short (<1 month) Poor->Short

Caption: Relationship between storage conditions and shelf life.

References

Technical Support Center: Analysis of Unreacted Tris(isopropenyloxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for the analytical detection of unreacted Tris(isopropenyloxy)vinylsilane.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS No. 15332-99-7) is a vinylsilane coupling agent.[1] Its chemical formula is C₁₁H₁₈O₃Si, and it has a molecular weight of approximately 226.34 g/mol .[2][3] It is a colorless liquid used to promote adhesion between organic polymers and inorganic substrates.[1][4]

Q2: Why is it crucial to detect and quantify unreacted this compound?

A2: Detecting and quantifying the residual, unreacted amount of this compound is critical for several reasons:

  • Product Performance: The presence of unreacted monomer can negatively impact the final properties of the material, such as its mechanical strength, thermal stability, and long-term durability.

  • Quality Control: Monitoring residual monomer levels ensures consistency in manufacturing processes and final product quality.

  • Safety and Biocompatibility: For applications in drug development or medical devices, unreacted monomers could be potential leachables, raising concerns about toxicity and biocompatibility.

  • Reaction Optimization: Understanding the amount of unreacted silane helps in optimizing reaction conditions, such as reaction time, temperature, and catalyst concentration, to maximize reaction efficiency.

Q3: What are the primary analytical techniques for detecting unreacted this compound?

A3: The most common and effective techniques for the detection and quantification of residual silanes like this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly suitable method due to the volatility of the silane.[5][6] It offers excellent separation and specific identification based on the mass spectrum. Headspace GC is particularly useful for analyzing residual volatiles in a solid matrix.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of silane coupling agents, often with a UV or MS detector.[9][10][11] Method development might be required to find suitable stationary and mobile phases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation and quantification of silanes.[12][13][14] Specific peaks corresponding to the vinyl and isopropenyloxy groups can be used for identification and to measure concentration relative to an internal standard.[15][16]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)

Q4: I am not detecting a peak for this compound in my GC-MS analysis. What are the possible causes?

A4: This is a common issue that can be resolved by systematically checking several factors. Refer to the troubleshooting workflow below.

G_GCMS_Troubleshooting start No Peak Detected for This compound check_extraction Is the analyte properly extracted from the matrix? start->check_extraction check_injection Are the GC inlet parameters (temp, split ratio) optimal? check_extraction->check_injection Yes solution_extraction Solution: Re-evaluate extraction solvent and technique (e.g., Soxhlet, sonication). Ensure solvent is compatible. check_extraction->solution_extraction No check_column Is the GC column appropriate and not degraded? check_injection->check_column Yes solution_injection Solution: Increase inlet temperature (e.g., to 250°C). Use a lower split ratio or switch to splitless injection to increase sensitivity. check_injection->solution_injection No check_ms Are MS parameters (ionization, mass range) set correctly? check_column->check_ms Yes solution_column Solution: Verify column polarity. Condition the column or replace if old. Check for leaks. check_column->solution_column No solution_ms Solution: Confirm ionization mode (EI is typical). Ensure the mass range includes fragments of the analyte (m/z of parent ion is 226.34). check_ms->solution_ms No

Caption: Troubleshooting workflow for no analyte peak in GC-MS.

Q5: My peak shape is poor (e.g., tailing or fronting). How can I improve it?

A5: Poor peak shape often indicates issues with the column, injection, or analyte interactions.

  • Column Activity: Silanes can interact with active sites (free silanols) on the column. Ensure you are using a deactivated column. Conditioning the column at a high temperature can also help.

  • Injection Technique: Overloading the column can cause peak fronting. Try diluting your sample or increasing the split ratio.

  • Inlet Temperature: A temperature that is too low can cause peak tailing. Ensure the inlet temperature is high enough to rapidly volatilize the analyte.

  • Contamination: Contamination in the liner or column can lead to peak tailing. Replace the liner and trim the first few centimeters of the column.

High-Performance Liquid Chromatography (HPLC)

Q6: I am having trouble retaining this compound on my C18 reverse-phase column. What should I do?

A6: this compound is relatively non-polar, but its retention can be challenging.

  • Mobile Phase: Increase the proportion of the aqueous component (e.g., water) in your mobile phase to increase retention on a reverse-phase column.

  • Column Choice: If retention is still poor, consider a different stationary phase. A column with low silanol activity may be beneficial.[9]

  • Hydrolysis: Be aware that the isopropenyloxy groups on the silane can be susceptible to hydrolysis in aqueous mobile phases, especially under acidic or basic conditions. This can lead to the appearance of multiple peaks or a drifting baseline. Using a buffered mobile phase and fresh samples is recommended.

Q7: My baseline is noisy when analyzing for the silane.

A7: A noisy baseline can stem from several sources.

  • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents and that they are properly degassed.

  • Detector Issues: A dirty flow cell in the detector can cause noise. Flush the system with an appropriate cleaning solvent.

  • Mixing Problems: Inadequate mixing of the mobile phase components can result in baseline fluctuations. Ensure your pump's mixer is functioning correctly.

Quantitative Data Summary

The following table summarizes typical starting parameters for the primary analytical techniques. These parameters should be optimized for your specific instrument and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Column/Probe 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmC18 Reverse-Phase, 4.6 x 150 mm, 5 µm5 mm BBO Probe
Mobile Phase/Carrier Gas Helium, constant flow of 1.0 mL/minAcetonitrile/Water GradientN/A
Injection Volume 1 µL (Split/Splitless)10 µLN/A (Standard sample tube volume)
Temperatures Inlet: 250°C, Oven: 50°C (2 min), ramp to 280°C at 15°C/minColumn: 30°CProbe: 25°C
Detector Mass Spectrometer (EI mode, scan m/z 40-400)UV-Vis (e.g., 210 nm) or Mass SpectrometerN/A
Internal Standard Dodecane or similar high-boiling alkaneToluene or a compound with similar chromophoreTetramethylsilane (TMS) or Dichloromethane
Typical Retention Time Dependent on exact conditions, expect mid-run elutionHighly method-dependentN/A
Key Signals for ID Molecular Ion (m/z 226) and characteristic fragmentsRetention time match with standard¹H: Vinyl protons (~5.8-6.2 ppm), Isopropenyloxy protons

Experimental Protocols

Protocol 1: GC-MS Analysis of Unreacted this compound

This protocol provides a general method for the quantification of residual silane in a polymer matrix.

  • Sample Preparation (Extraction):

    • Accurately weigh approximately 1 gram of the sample material into a vial.

    • Add 10 mL of a suitable organic solvent (e.g., Dichloromethane or Toluene) containing a known concentration of an internal standard (e.g., 10 µg/mL Dodecane).

    • Seal the vial and sonicate for 30 minutes to extract the unreacted silane.

    • Allow the sample to settle or centrifuge to separate any solid material.

    • Transfer the supernatant to a GC vial for analysis.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) in the same solvent as the samples.

    • Add the internal standard to each calibration standard at the same concentration used for the samples.

  • GC-MS Instrumentation and Analysis:

    • Set up the GC-MS system using the parameters outlined in the quantitative data table as a starting point.

    • Inject the calibration standards, followed by the sample extracts.

    • Integrate the peak areas for the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample extracts.

G_Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample Weigh Sample & Add Solvent + Internal Standard extract Sonicate / Extract prep_sample->extract gcms_analysis Analyze via GC-MS extract->gcms_analysis prep_standards Prepare Calibration Standards with Internal Standard prep_standards->gcms_analysis integrate Integrate Peak Areas (Analyte & IS) gcms_analysis->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: General experimental workflow for quantitative analysis.

References

"common side reactions of Tris(isopropenyloxy)vinylsilane in polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the polymerization of Tris(isopropenyloxy)vinylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the polymerization of this compound?

A1: The most prevalent side reaction is the hydrolysis of the isopropenyloxy groups attached to the silicon atom.[1][2][3] This reaction is highly sensitive to the presence of moisture and can be catalyzed by both acids and bases. The hydrolysis reaction produces silanol (Si-OH) groups and acetone as a byproduct.[3]

Q2: What are the consequences of the hydrolysis side reaction?

A2: The formation of silanol groups can lead to several undesirable outcomes in your polymerization:

  • Premature Cross-linking: The newly formed silanol groups can undergo self-condensation to form siloxane bonds (Si-O-Si).[4] This leads to premature cross-linking of the polymer chains, which can result in gel formation, increased viscosity, and materials that are difficult to process.

  • Altered Material Properties: The presence of siloxane cross-links and the loss of the isopropenyloxy groups will change the final properties of the polymer, such as its solubility, flexibility, and thermal stability.

  • Inhibition of Polymerization: In some cases, the byproducts of hydrolysis or the changes in the reaction medium can interfere with the polymerization of the vinyl group, leading to low yields or incomplete conversion.

Q3: Can this compound undergo homopolymerization?

A3: Yes, the vinyl group of this compound can undergo polymerization, typically through a free-radical mechanism. However, the homopolymerization of vinylsilanes can sometimes be challenging and may result in low molecular weight oligomers.[5][6] This can be due to factors such as steric hindrance from the bulky isopropenyloxy groups and potential chain transfer reactions.

Q4: Are there any known side reactions involving the isopropenyloxy group itself during radical polymerization?

A4: The isopropenyloxy group is a type of silyl enol ether. While the primary concern is hydrolysis, silyl enol ethers are known to be reactive towards various electrophiles. Under certain radical polymerization conditions, and depending on the initiator and other components in the reaction mixture, there is a potential for side reactions involving this functional group, although this is not as commonly reported as hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Gel Formation or High Viscosity Premature cross-linking due to hydrolysis of isopropenyloxy groups and subsequent condensation of silanols.Moisture Control: Ensure all reactants, solvents, and equipment are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). pH Control: Avoid acidic or basic conditions that can catalyze hydrolysis. Use a neutral initiator if possible.
Low Polymer Yield or Incomplete Monomer Conversion 1. Hydrolysis byproducts interfering with polymerization. 2. Low reactivity of the vinylsilane monomer. 3. Inefficient initiation.1. Rigorous Moisture Exclusion: As above, prevent hydrolysis. 2. Optimize Reaction Conditions: Increase reaction temperature or time. Consider using a more reactive comonomer if applicable. 3. Initiator Selection: Ensure the chosen radical initiator is suitable for the reaction temperature and solvent. You may need to screen different initiators and concentrations.
Formation of a White Precipitate This could be insoluble, highly cross-linked polysiloxane formed from extensive hydrolysis and condensation.Characterize the Precipitate: Use techniques like FTIR to identify Si-O-Si bonds. Review Experimental Setup: Identify and eliminate sources of moisture contamination.
Presence of Acetone in the Reaction Mixture This is a direct indicator of the hydrolysis of the isopropenyloxy groups.[3]Confirm with Spectroscopy: Use GC-MS or NMR to confirm the presence of acetone. Implement Strict Anhydrous Conditions: This is a clear sign that your reaction is not sufficiently protected from moisture.

Experimental Protocols

Protocol 1: General Procedure for Radical Polymerization of this compound under Anhydrous Conditions

  • Drying of Glassware and Reagents:

    • All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a strong desiccant (e.g., P₂O₅).

    • The solvent (e.g., toluene, dioxane) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • This compound should be distilled under reduced pressure before use to remove any traces of moisture or hydrolysis products.

    • The radical initiator (e.g., AIBN, benzoyl peroxide) should be recrystallized and dried under vacuum.

  • Polymerization Setup:

    • Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, magnetic stirrer, and nitrogen inlet) while hot and immediately place it under a positive pressure of dry nitrogen.

    • Introduce the dried solvent and monomer into the reaction flask via a cannula or a gas-tight syringe.

  • Reaction Execution:

    • Degas the monomer solution by several freeze-pump-thaw cycles or by bubbling dry nitrogen through the solution for at least 30 minutes.

    • Dissolve the initiator in a small amount of the dried solvent and add it to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and stir for the specified time (e.g., 12-24 hours).

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

    • Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visual Guides

Hydrolysis_Side_Reaction Monomer This compound Silanol Silanol Intermediate + Acetone Monomer->Silanol Hydrolysis (catalyzed by acid/base) Polymer Desired Polymer Monomer->Polymer Polymerization (Vinyl Group) H2O Moisture (H₂O) H2O->Silanol Crosslinked Cross-linked Polymer (Gel Formation) Silanol->Crosslinked Condensation (Si-O-Si formation)

Caption: Hydrolysis side reaction pathway of this compound.

Troubleshooting_Workflow Start Polymerization Issue Observed Check_Gel Gel Formation or High Viscosity? Start->Check_Gel Check_Yield Low Yield or Incomplete Conversion? Check_Gel->Check_Yield No Moisture_Control Action: Implement Strict Anhydrous Conditions Check_Gel->Moisture_Control Yes Check_Precipitate White Precipitate? Check_Yield->Check_Precipitate No Optimize_Conditions Action: Optimize Reaction (Temp, Time, Initiator) Check_Yield->Optimize_Conditions Yes Characterize Action: Characterize Precipitate (e.g., FTIR) Check_Precipitate->Characterize Yes End Problem Resolved Check_Precipitate->End No Moisture_Control->End Re-run Experiment Optimize_Conditions->End Re-run Experiment Characterize->Moisture_Control

Caption: Troubleshooting workflow for this compound polymerization.

References

Technical Support Center: Tris(isopropenyloxy)vinylsilane Reaction Rate Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the reaction rate of Tris(isopropenyloxy)vinylsilane during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound that I need to control?

A1: this compound primarily undergoes two key reactions:

  • Hydrolysis: The isopropenyloxy groups react with water to form silanol groups (-Si-OH) and acetone as a byproduct. This is often the first step in forming a siloxane bond (Si-O-Si).

  • Polymerization: The vinyl group can undergo free-radical polymerization, leading to the formation of a poly(vinylsilane) backbone.

The rates of both hydrolysis and polymerization need to be carefully controlled to achieve the desired material properties.

Q2: What factors influence the reaction rate of this compound?

A2: The reaction rate is influenced by several factors:

  • Temperature: Higher temperatures generally increase the rate of both hydrolysis and polymerization.

  • Catalysts: Specific catalysts can be used to accelerate either hydrolysis or polymerization.

  • Inhibitors: Inhibitors can be added to slow down or prevent premature polymerization of the vinyl group.

  • pH: The pH of the reaction medium significantly affects the rate of hydrolysis.

  • Water Concentration: The amount of water present is a key factor in the extent and rate of hydrolysis.

  • Solvent: The choice of solvent can influence the solubility of reactants and the overall reaction kinetics.

Q3: How can I prevent premature polymerization of this compound during storage?

A3: To prevent premature polymerization, this compound should be stored in a cool, dark, and dry environment. It is often supplied with a small amount of a polymerization inhibitor. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen, which can initiate polymerization.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Polymerization
  • Symptom: The viscosity of the solution increases rapidly, leading to gelation or solidification. The reaction becomes exothermic.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature. Consider running the reaction in an ice bath to dissipate heat.
Presence of Unwanted Initiators Ensure all glassware is clean and free of contaminants. Use freshly distilled solvents to remove any peroxide impurities.
Absence of an Inhibitor For applications where polymerization is not desired immediately, add a suitable inhibitor to the monomer.
High Catalyst Concentration Reduce the concentration of the polymerization catalyst.
Issue 2: Slow or Incomplete Reaction
  • Symptom: The reaction does not proceed to completion within the expected timeframe. The desired change in viscosity or material properties is not observed.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Low Reaction Temperature Increase the reaction temperature in a controlled manner.
Insufficient Catalyst Increase the catalyst concentration incrementally. Ensure the catalyst is active and has not degraded.
Presence of Inhibitors If an inhibitor is present from storage, it may need to be removed (e.g., by passing through an inhibitor removal column) or overcome by a higher initiator concentration.
Low Reactant Concentration Increase the concentration of the reactants.
Issue 3: Inconsistent Reaction Rates Between Batches
  • Symptom: Reproducibility of the reaction is poor, leading to variations in product properties.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Variability in Raw Materials Ensure the purity of this compound and other reactants is consistent between batches.
Inconsistent Water Content For hydrolysis reactions, precisely control the amount of water added. Be mindful of atmospheric moisture.
Temperature Fluctuations Use a temperature-controlled reaction setup to maintain a stable reaction temperature.
Inaccurate Reagent Measurement Use calibrated equipment to accurately measure all reactants, catalysts, and inhibitors.

Experimental Protocols

Note: The following are general protocols and should be optimized for your specific application.

Protocol 1: Controlled Hydrolysis of this compound
  • Materials:

    • This compound

    • Solvent (e.g., THF, acetone)

    • Deionized water

    • Acid or base catalyst (e.g., HCl or NH₄OH)

  • Procedure:

    • Dissolve a known amount of this compound in the chosen solvent in a reaction vessel.

    • In a separate container, prepare an aqueous solution of the catalyst at the desired pH.

    • With stirring, slowly add the aqueous catalyst solution to the silane solution.

    • Maintain the desired reaction temperature using a water bath or heating mantle.

    • Monitor the progress of the hydrolysis by techniques such as FT-IR (disappearance of Si-O-C peak, appearance of Si-OH peak) or NMR.

    • Once the desired degree of hydrolysis is achieved, the reaction can be quenched by neutralizing the catalyst.

Protocol 2: Controlled Free-Radical Polymerization of this compound
  • Materials:

    • This compound (inhibitor may need to be removed)

    • Solvent (e.g., toluene, benzene)

    • Free-radical initiator (e.g., AIBN, benzoyl peroxide)

    • Polymerization inhibitor (for quenching, e.g., hydroquinone)

  • Procedure:

    • If necessary, pass the this compound through an inhibitor removal column.

    • Dissolve the monomer in the solvent in a reaction vessel equipped with a condenser and a nitrogen inlet.

    • Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

    • In a separate container, dissolve the initiator in a small amount of the solvent.

    • Heat the monomer solution to the desired reaction temperature.

    • Add the initiator solution to the reaction vessel.

    • Monitor the polymerization by tracking the increase in viscosity or by taking samples for analysis (e.g., GPC).

    • To stop the reaction, cool the vessel and add a small amount of a polymerization inhibitor.

Visualizations

Hydrolysis_Pathway TIVS This compound Intermediate Silanol Intermediate (-Si-OH) TIVS->Intermediate + H₂O Water H₂O Water->Intermediate Catalyst Catalyst (Acid or Base) Catalyst->Intermediate Acetone Acetone (Byproduct) Intermediate->Acetone Condensation Condensation Intermediate->Condensation Siloxane Siloxane Network (-Si-O-Si-) Condensation->Siloxane

Caption: Hydrolysis and condensation pathway of this compound.

Polymerization_Control cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Inhibition Initiator Initiator (e.g., AIBN) Radical Free Radical (R•) Initiator->Radical Heat Heat Heat->Initiator Monomer This compound Radical->Monomer GrowingChain Growing Polymer Chain Monomer->GrowingChain GrowingChain->GrowingChain InactiveChain Inactive Polymer Chain GrowingChain->InactiveChain Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->InactiveChain

Caption: Logical workflow for free-radical polymerization control.

Technical Support Center: Tris(isopropenyloxy)vinylsilane Performance and Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Tris(isopropenyloxy)vinylsilane, a key component in high-speed moisture-cure (enoxy-cure) silicone formulations. Proper control of curing conditions is critical to achieving optimal performance in applications such as adhesives, sealants, and coatings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organosilicon compound used as a cross-linking agent and adhesion promoter.[1][2] Its unique structure, featuring a vinyl group and three isopropenyloxy groups, allows it to react with moisture to form durable, cross-linked silicone networks.[2] This reactivity makes it particularly useful in coatings, adhesives, and sealants where a fast, neutral cure is required.[1][3] The byproduct of its curing reaction is acetone.[1]

Q2: How does this compound cure?

A2: this compound cures through a moisture-activated mechanism involving two main steps: hydrolysis and condensation.[2][4]

  • Hydrolysis: In the presence of atmospheric moisture, the isopropenyloxy groups react with water to form silanol groups (-Si-OH) and acetone.[2][4]

  • Condensation: The newly formed silanol groups are highly reactive and condense with each other (or with hydroxyl groups on a substrate) to form stable siloxane bonds (Si-O-Si).[1][4] This process releases water, which can then participate in the hydrolysis of other isopropenyloxy groups, continuing the curing process.[4]

This reaction cascade results in a three-dimensional cross-linked network, transforming the liquid silane into a solid, durable material.[2]

Q3: What are the key factors influencing the cure rate and performance?

A3: The primary factors affecting the curing process and final properties of this compound-based formulations are:

  • Humidity: As a moisture-cured system, the availability of water is essential for the hydrolysis reaction to proceed. Higher relative humidity generally leads to a faster cure.[4]

  • Temperature: Increased temperature typically accelerates the rates of both the hydrolysis and condensation reactions, leading to a faster cure.[5]

  • Catalyst: The presence and type of catalyst can significantly influence the cure speed, especially for room temperature vulcanizable (RTV) systems.[6][7]

  • Substrate: The type of substrate can affect adhesion. Surfaces with hydroxyl groups (like glass, metals, and ceramics) can form strong covalent bonds with the silanol groups of the silane.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the application and curing of this compound-based formulations.

Problem Potential Causes Recommended Solutions
Poor Adhesion - Inadequate surface preparation (dirt, dust, oil).- Low surface energy of the substrate.- Insufficient cure time or non-ideal curing conditions.- Incompatible substrate material.[8]- Thoroughly clean and degrease the substrate before application.- Consider a primer for porous or low-energy surfaces.[8]- Ensure adequate cure time at appropriate temperature and humidity levels.- Verify the compatibility of the sealant with the substrate material.[8]
Incomplete or Slow Cure - Low ambient humidity.- Low ambient temperature.- Expired or improperly stored silane.- Insufficient catalyst or incorrect catalyst type.[8]- Increase humidity in the curing environment (e.g., use a humidifier), aiming for 40-70% RH.[8]- Increase the ambient temperature, if possible.- Use fresh, properly stored this compound.- Ensure the correct type and concentration of catalyst are used as per formulation guidelines.[8]
Bubbling or Voids in the Cured Material - Trapped air during application.- Application on a moist or wet surface.- Curing at excessively high temperatures, causing rapid volatilization of byproducts or solvents.[5]- Apply the material in a manner that minimizes air entrapment.- Ensure the substrate is dry before application.[8]- Avoid excessively high curing temperatures that can lead to "foaming" as the acetone byproduct boils.[5]
Cracking or Shrinkage - Excessive film thickness.- High curing temperatures leading to rapid, uncontrolled cure.- Formulation issues, such as high solvent content.[8]- Apply in thinner coats, allowing for sufficient drying time between layers if necessary.- Optimize the curing temperature to allow for a more controlled reaction.- Review the formulation to minimize volatile components.
Discoloration (e.g., Yellowing) - Interaction with other chemicals or substrates.- Use of certain amine-based adhesion promoters in the formulation.[5]- Conduct compatibility tests with all materials in contact with the sealant.- If using an adhesion promoter, consider a non-yellowing alternative, such as a mono-amino silane.[5]

Experimental Protocols & Data

While specific quantitative data for this compound is proprietary to manufacturers, the following provides general experimental protocols for evaluating the performance of silane-based coatings and adhesives.

Protocol for Adhesion Testing (Cross-Cut Tape Test - ASTM D3359)

This method provides a simple means to assess the adhesion of a coating to a substrate.

  • Sample Preparation: Apply the this compound formulation to the desired substrate and cure under controlled temperature and humidity conditions for a specified time (e.g., 24 hours, 7 days).

  • Scribing the Coating: Once fully cured, use a sharp blade to cut a lattice pattern through the coating to the substrate.

  • Tape Application: Apply a pressure-sensitive tape over the lattice and smooth it down firmly.

  • Tape Removal: After a short period, rapidly pull the tape off at a 180-degree angle.

  • Evaluation: Examine the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).

Protocol for Determining Tack-Free Time (ASTM C679)

This method determines the time it takes for a sealant to become non-tacky to the touch.

  • Sample Preparation: Apply a bead of the sealant to a non-porous substrate.

  • Curing: Allow the sealant to cure under specified temperature and humidity conditions.

  • Testing: At regular intervals, lightly touch the surface of the sealant with a clean finger or a strip of polyethylene film.

  • Tack-Free Time: The tack-free time is the point at which the sealant no longer adheres to the finger or film. One-part silicones typically become tack-free within an hour.[9]

Impact of Curing Conditions on Performance (General Trends)

The following table summarizes the expected qualitative impact of temperature and humidity on the curing and performance of this compound.

Curing Condition Impact on Cure Speed Potential Impact on Performance
Increased Temperature FasterCan lead to improved cross-linking and adhesion if controlled. Excessive heat may cause defects like bubbling or cracking.
Decreased Temperature SlowerMay result in incomplete curing and reduced final properties if the temperature is too low.
Increased Humidity FasterGenerally beneficial for moisture-cured systems.
Decreased Humidity SlowerCan significantly retard or inhibit the cure, leading to a tacky or uncured material.

Visualizing the Curing Process and Troubleshooting Logic

Moisture-Cure Signaling Pathway

The following diagram illustrates the chemical reactions involved in the moisture-curing of this compound.

MoistureCure cluster_hydrolysis Hydrolysis cluster_condensation Condensation TIVS This compound (R-Si(O-C(CH3)=CH2)3) Silanol Silanol Intermediate (R-Si(OH)3) TIVS->Silanol + 3 H2O H2O Moisture (H2O) (from atmosphere) H2O->Silanol Acetone Acetone Byproduct (CH3COCH3) Silanol->Acetone + 3 Acetone Silanol2 Two Silanol Groups Siloxane Siloxane Bond (Si-O-Si) Silanol2->Siloxane - H2O H2O_released Water (H2O) (released) Siloxane->H2O_released Crosslinked Cross-linked Network (Cured Silicone) Siloxane->Crosslinked Network Formation

Caption: Chemical pathway of this compound moisture cure.

Troubleshooting Workflow for Curing Issues

This diagram outlines a logical approach to diagnosing and resolving common curing problems.

Caption: A logical workflow for troubleshooting curing issues.

References

Technical Support Center: Tris(isopropenyloxy)vinylsilane (TIVS) Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in minimizing Volatile Organic Compound (VOC) emissions during the application of Tris(isopropenyloxy)vinylsilane (TIVS).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with TIVS that may lead to increased VOC emissions.

Problem Potential Cause Recommended Solution
Strong Acetone Odor During/After Application Incomplete reaction or rapid hydrolysis of TIVS due to excess moisture.• Ensure all substrates and solvents are anhydrous.• Work in a controlled, low-humidity environment.• Optimize the formulation to control the hydrolysis rate.
Inconsistent Curing or Tacky Surfaces 1. Improper Mix Ratio: Incorrect stoichiometry of TIVS to other reactants.[1] 2. Cure Inhibition: Presence of incompatible chemicals. 3. Environmental Factors: Suboptimal temperature or humidity.1. Accurately weigh all components using a calibrated balance. 2. Avoid contact with sulfur, tin compounds, amines, and certain rubbers/plastics.[2] 3. Cure at the recommended temperature and humidity for your system.
Bubbles or Voids in the Cured Material 1. Moisture Contamination: Reaction of TIVS with water can release acetone gas.[3] 2. Trapped Air: Improper mixing or application technique.1. Use dried substrates and solvents. Consider a nitrogen purge during mixing. 2. Mix thoroughly but gently to avoid introducing air. Apply the material in a thin, even layer.
Poor Adhesion to Substrate 1. Incomplete Surface Wetting: The TIVS formulation is not making sufficient contact with the substrate. 2. Premature Hydrolysis: The TIVS has hydrolyzed and self-condensed before bonding to the surface.1. Ensure the substrate is clean and has appropriate surface energy. Consider a surface primer if necessary. 2. Control moisture and apply the TIVS solution promptly after preparation.
Reduced Shelf-Life of TIVS-Containing Formulations Gradual hydrolysis and condensation of TIVS due to ambient moisture.Store TIVS and its formulations in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary VOCs emitted from TIVS applications?

A1: The primary VOC emitted is acetone , which is a byproduct of the hydrolysis of the isopropenyloxy groups on the silicon atom. Unreacted TIVS, being a volatile compound, can also contribute to VOC emissions.

Q2: How can I minimize my exposure to VOCs when working with TIVS?

A2: Always work in a well-ventilated area, preferably within a fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For operations with a higher potential for aerosol generation, consider respiratory protection.

Handling and Storage

Q3: What are the best practices for storing this compound?

A3: TIVS is sensitive to moisture. It should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. To prevent hydrolysis from atmospheric moisture, storing under an inert gas like nitrogen is recommended.

Q4: Can I pre-mix TIVS into my formulation for later use?

A4: Pre-mixing is possible, but the stability of the formulation will depend on the other components and the exclusion of moisture. If the formulation contains protic substances (e.g., alcohols, water), the TIVS will begin to hydrolyze, reducing its effectiveness and increasing VOC content over time. It is generally recommended to add TIVS to the formulation shortly before application.

Experimental Parameters

Q5: How do temperature and humidity affect the cure and VOC emissions of enoxy-cure silicone systems using TIVS?

A5: Higher temperatures and humidity will accelerate the hydrolysis of TIVS, leading to a faster cure but also a more rapid release of acetone.[4][5] In very dry conditions, the cure may be significantly slower.[1] It is crucial to control these environmental factors to achieve a consistent cure rate and manage VOC emissions.

Q6: What is the effect of pH on the hydrolysis of TIVS?

Q7: Are there any known chemical inhibitors for the curing of enoxy-functional silanes like TIVS?

A7: Yes, cure inhibition can occur. Common inhibitors for silicone curing, which may also affect enoxy systems, include compounds containing sulfur, tin, nitrogen (such as amines and amides), and certain metals like silver and lead.[2] It is essential to ensure that substrates, mixing equipment, and any additives are free from these substances.

Experimental Protocols

Protocol for Minimizing Acetone Emissions During Surface Treatment

This protocol provides a general methodology for applying TIVS to a substrate while minimizing the release of acetone.

ExperimentalWorkflow cluster_prep Preparation cluster_app Application cluster_cure Curing & Post-Treatment A Substrate Cleaning & Drying C TIVS Solution Preparation (in fume hood) A->C B Solvent Dehydration B->C D Controlled Application (e.g., spin coating, dip coating) C->D E Curing in Controlled Environment (Temp/Humidity) D->E F Post-Cure Bake (Optional) (vented oven) E->F G VOC Emission Measurement (GC-MS) E->G During Cure F->G Post-Cure Analysis

Experimental workflow for minimizing VOCs.
  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic residues and contaminants.

    • Dry the substrate in an oven at a suitable temperature (e.g., 110-120 °C) for at least 1 hour and cool in a desiccator before use.

  • Solvent Preparation:

    • Use anhydrous solvents. If necessary, dry solvents using appropriate methods such as molecular sieves.

  • TIVS Solution Preparation:

    • Perform all handling of TIVS and solution preparation in a certified fume hood.

    • Prepare a dilute solution of TIVS (e.g., 1-5% by weight) in the chosen anhydrous solvent. Prepare only the amount needed for the experiment to minimize waste and storage of a reactive solution.

  • Application:

    • Apply the TIVS solution to the prepared substrate using a method that provides a thin, uniform coating (e.g., spin coating, dip coating, or spray coating in a controlled environment). This maximizes the reaction efficiency and minimizes the excess TIVS.

  • Curing:

    • Allow the solvent to evaporate in the fume hood.

    • Cure the treated substrate in an environment with controlled temperature and humidity to ensure a consistent and complete reaction.

  • Post-Cure Treatment (Optional):

    • A post-cure bake in a vented oven at a moderate temperature (e.g., 80-100 °C) can help to drive the reaction to completion and remove any residual unreacted silane.

Protocol for Quantitative Analysis of Acetone Emissions by GC-MS

This protocol outlines the steps for quantifying acetone released during the hydrolysis of TIVS.

GCMS_Workflow cluster_sampling VOC Sampling cluster_analysis GC-MS Analysis cluster_quant Quantification A Controlled Hydrolysis Reaction (in sealed vial) B Headspace Sampling (e.g., SPME fiber) A->B C Thermal Desorption (in GC inlet) B->C D Chromatographic Separation C->D E Mass Spectrometry Detection D->E F Peak Integration E->F H Concentration Calculation F->H G Calibration Curve (using acetone standards) G->H

Workflow for quantitative VOC analysis.
  • Sample Preparation:

    • In a sealed headspace vial, introduce a known amount of TIVS.

    • Inject a controlled amount of water to initiate hydrolysis. The vial should be sealed immediately.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Headspace Sampling:

    • Expose a Solid Phase Microextraction (SPME) fiber to the headspace of the vial for a defined period to adsorb the volatile components.

  • GC-MS Analysis:

    • Desorb the collected analytes from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separate the components on a suitable capillary column (e.g., a polar column for good separation of acetone).

    • Detect and identify acetone using a mass spectrometer by comparing its mass spectrum and retention time to a known standard.

  • Quantification:

    • Prepare a series of standard solutions of acetone in a suitable solvent and analyze them using the same GC-MS method to generate a calibration curve.

    • Integrate the peak area of acetone in the sample chromatogram and determine its concentration using the calibration curve.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Curing Failures

This diagram illustrates a logical approach to troubleshooting common curing problems with TIVS-based formulations.

TroubleshootingLogic cluster_investigation Initial Investigation cluster_solutions Corrective Actions cluster_outcome Outcome Start Curing Failure (Tacky, Soft, or Liquid) Q1 Check Mix Ratio Start->Q1 Q2 Review Curing Environment (Temp & Humidity) Q1->Q2 Correct A1 Recalculate & Remeasure Components Accurately Q1->A1 Incorrect Q3 Inspect for Contamination Q2->Q3 Optimal A2 Adjust Environmental Controls Q2->A2 Suboptimal A3 Clean Substrates & Equipment; Check for Inhibitors Q3->A3 Contamination Found Failure Persistent Failure: Consult Technical Support Q3->Failure No Obvious Cause Success Successful Cure A1->Success A2->Success A3->Success

Troubleshooting flowchart for curing issues.

References

Validation & Comparative

A Comparative Analysis of Tris(isopropenyloxy)vinylsilane and Other Vinylsilanes as Coupling Agents and Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and drug development, the interface between organic and inorganic materials is a critical determinant of the final product's performance and stability. Vinylsilanes are a class of organosilicon compounds that play a pivotal role as coupling agents, crosslinkers, and adhesion promoters, bridging this gap at the molecular level. This guide provides a comparative study of Tris(isopropenyloxy)vinylsilane against other commonly utilized vinylsilanes, offering insights into their properties and performance based on available experimental data.

Physical and Chemical Properties: A Comparative Overview

This compound possesses a unique molecular structure with three isopropenyloxy groups, which distinguish it from more conventional vinylsilanes like vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES) that feature methoxy and ethoxy groups, respectively. These structural differences influence their physical properties, reactivity, and byproducts of hydrolysis.

PropertyThis compoundVinyltrimethoxysilane (VTMS)Vinyltriethoxysilane (VTES)
CAS Number 15332-99-7[1][2][3]2768-02-7[4]78-08-0[4]
Molecular Formula C11H18O3Si[1][2][3]C5H12O3SiC8H18O3Si
Molecular Weight 226.34 g/mol [1][2][3]148.23 g/mol 190.31 g/mol
Boiling Point 73-75 °C @ 12 mmHg[2][5]123 °C @ 760 mmHg160-161 °C @ 760 mmHg
Density 0.926 g/mL[5]0.97 g/mL0.903 g/mL
Refractive Index 1.4373 @ 20°C[5]1.392 @ 20°C1.396 @ 20°C
Hydrolysis Byproduct Acetone[5]MethanolEthanol

Performance as Coupling Agents in Polymer Composites

Vinylsilanes enhance the mechanical properties of polymer composites by improving the interfacial adhesion between the polymer matrix and inorganic fillers. While direct comparative studies featuring this compound are limited, extensive research on other vinylsilanes provides a benchmark for performance.

In a study on ethylene propylene diene rubber (EPDM) composites filled with calcium carbonate, the addition of vinyltrimethoxysilane (VTMS) resulted in a significant increase in tensile strength and abrasion resistance.[6] Similarly, in wood polymer composites, VTMS, when used with an initiator, led to higher tensile strength compared to composites without a coupling agent, indicating enhanced interfacial adhesion.[7] The improvement in mechanical properties is attributed to the formation of covalent bonds between the silane, the filler surface, and the polymer matrix.

The selection of a vinylsilane can have a notable impact on the final properties of the composite. For instance, in ethylene vinyl acetate copolymer (EVM) composites with aluminum trihydrate (ATH) filler, vinyl-trimethoxysilane (VTMO) and triethoxyvinylsilane (VTEO) led to a dramatic increase in the Payne effect and tensile properties of the composites.[8]

Mechanism of Action: A Two-Step Process

The efficacy of vinylsilanes as coupling agents stems from their dual functionality. The silane end of the molecule contains hydrolyzable groups (e.g., isopropenyloxy, methoxy, ethoxy), while the other end has a vinyl group that is compatible with the polymer matrix.[4] The general mechanism involves two key steps:

  • Hydrolysis: The alkoxy or enoxy groups react with water to form reactive silanol groups (Si-OH). In the case of this compound, this reaction produces acetone as a byproduct, which is less toxic than the methanol and ethanol produced by the hydrolysis of VTMS and VTES, respectively.[5]

  • Condensation: The silanol groups can then condense with hydroxyl groups on the surface of inorganic fillers (like glass, silica, or metal oxides) to form stable Si-O-filler bonds. They can also self-condense to form a siloxane network (Si-O-Si) on the filler surface.[5]

Simultaneously, the vinyl group of the silane can co-react with the polymer matrix during polymerization or crosslinking, creating a durable covalent bridge between the filler and the polymer.

Experimental Protocols

To evaluate and compare the performance of different vinylsilanes as coupling agents in polymer composites, a standardized experimental approach is crucial.

Experimental Protocol: Evaluation of Mechanical Properties of a Polymer Composite

This protocol outlines a general procedure for preparing and testing polymer composites with different vinylsilane coupling agents.

1. Materials:

  • Polymer resin (e.g., polypropylene, polylactic acid, EPDM rubber)
  • Inorganic filler (e.g., wood flour, calcium carbonate, silica)
  • Vinylsilane coupling agents (e.g., this compound, VTMS, VTES)
  • Initiator (if required for grafting)
  • Solvent (for silane treatment)

2. Filler Treatment:

  • Dry the filler in an oven to remove any adsorbed moisture.
  • Prepare a solution of the vinylsilane in a suitable solvent (e.g., ethanol/water mixture). The concentration will depend on the specific silane and filler.
  • Disperse the dried filler in the silane solution and agitate for a specified time to ensure uniform coating.
  • Filter and wash the treated filler to remove any unreacted silane.
  • Dry the treated filler in an oven at a specific temperature to promote the condensation of the silane onto the filler surface.

3. Composite Preparation:

  • Compound the polymer resin with the treated filler (and any other additives) using a twin-screw extruder or an internal mixer. The weight percentage of the filler and coupling agent should be systematically varied.
  • Prepare test specimens from the compounded material by injection molding or compression molding according to ASTM standards (e.g., ASTM D3039 for tensile properties).[9]

4. Mechanical Testing:

  • Condition the test specimens under controlled temperature and humidity as per ASTM guidelines.
  • Perform tensile testing using a universal testing machine to determine tensile strength, tensile modulus, and elongation at break.[6]
  • Conduct flexural testing (three-point bending test) to determine flexural strength and flexural modulus.[10]
  • Perform impact testing to evaluate the toughness of the composite.

5. Characterization:

  • Examine the fracture surface of the tested specimens using a Scanning Electron Microscope (SEM) to assess the interfacial adhesion between the filler and the polymer matrix.[7]
  • Use Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical interaction between the silane, filler, and polymer.

Visualizing the Process and Logic

To better understand the relationships and workflows involved in the comparative study of vinylsilanes, the following diagrams are provided.

Chemical_Structures cluster_TIPV This compound cluster_VTMS Vinyltrimethoxysilane (VTMS) cluster_VTES Vinyltriethoxysilane (VTES) TIPV CH2=CH-Si(O-C(CH3)=CH2)3 VTMS CH2=CH-Si(OCH3)3 VTES CH2=CH-Si(OCH2CH3)3 Coupling_Agent_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Bonding Vinylsilane Vinyl-Si-(OR)3 Silanol Vinyl-Si-(OH)3 Vinylsilane->Silanol + Water 3 H2O Water->Silanol Byproduct 3 R-OH Silanol->Byproduct Silanol2 Vinyl-Si-(OH)3 Bonded_Filler Filler-O-Si-Vinyl Silanol2->Bonded_Filler forms covalent bond Filler Inorganic Filler (-OH surface) Filler->Bonded_Filler Polymer Polymer Matrix Coupled_Composite Filler-O-Si-Polymer Polymer->Coupled_Composite Bonded_Filler->Coupled_Composite co-reacts with Experimental_Workflow start Start: Select Materials (Polymer, Filler, Vinylsilanes) filler_treatment Filler Treatment with Vinylsilane Solution start->filler_treatment composite_prep Composite Preparation (Compounding & Molding) filler_treatment->composite_prep mechanical_testing Mechanical Property Testing (Tensile, Flexural, Impact) composite_prep->mechanical_testing characterization Microstructural & Chemical Analysis (SEM, FTIR) composite_prep->characterization data_analysis Data Analysis & Comparison mechanical_testing->data_analysis characterization->data_analysis end End: Comparative Report data_analysis->end

References

Characterization of the Interphase Created by Tris(isopropenyloxy)vinylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interphase created by Tris(isopropenyloxy)vinylsilane, a vinyl-functional silane coupling agent. Silane coupling agents are crucial for enhancing adhesion between organic polymers and inorganic substrates in a wide range of applications, from advanced composite materials to biomedical devices. This document outlines the performance of this compound in comparison to other vinyl silanes, supported by available experimental data. Detailed methodologies for key characterization techniques are also provided to facilitate reproducible research.

Performance Comparison of Vinyl Silanes

The effectiveness of a silane coupling agent is determined by the chemical and physical properties of the interphase it forms between the substrate and the polymer matrix. Key performance indicators include adhesion strength, surface energy, and hydrolytic stability. While direct comparative data for this compound against other common vinyl silanes under identical conditions is limited in published literature, this section collates available data to provide a relative performance overview.

Adhesion Strength

Adhesion strength is a critical measure of the mechanical performance of the silane-induced interphase. The following table summarizes shear bond strength data from a study comparing a silane mixture containing a vinylisopropoxy functional silane with other silanes on a titanium substrate. It is important to note that these values are specific to the tested composite resin and substrate and may vary under different experimental conditions.

Table 1: Shear Bond Strength of a Composite Resin to a Titanium Substrate with Different Silane Treatments

Silane TreatmentSolventCuring ConditionShear Bond Strength (MPa)
γ-methacryloxypropyltrimethoxysilane (MPS) / vinyltriisopropoxysilane (VIPS) blend 2-propanolRoom Temperature11.3 (± 3.6)
γ-methacryloxypropyltrimethoxysilane (MPS)2-propanolRoom Temperature20.4 (± 12.2)
tris(3-trimethoxysilylpropyl)isocyanurate2-propanolRoom Temperature10.7 (± 8.0)
No Silane (Control)--4.8 (± 2.1)

Data from a study evaluating the bonding of a veneering composite to titanium. The blend contained both MPS and a vinylisopropoxy silane.

Surface Wettability and Energy

Table 2: Contact Angle and Surface Energy of Surfaces Treated with Vinyl Silanes (Representative Data)

SilaneSubstrateTest LiquidContact Angle (°)Surface Energy (mN/m)
VinyltrimethoxysilaneAluminum AlloyWater~70-80Increased vs. untreated
VinyltriethoxysilaneGlassWater~65-75Not Reported
Untreated GlassGlassWater< 20High
Untreated AluminumAluminum AlloyWater~40-50Moderate

Note: These values are collated from different studies and are for illustrative purposes. Direct comparison should be made with caution due to varying experimental conditions.

Hydrolytic Stability

The stability of the silane layer in the presence of moisture is crucial for long-term performance. The hydrolyzable groups of the silane influence this stability. Methoxy groups in silanes like vinyltrimethoxysilane are generally more reactive and hydrolyze faster than larger ethoxy groups found in vinyltriethoxysilane.[1] The even bulkier isopropenyloxy groups of this compound are expected to have a slower hydrolysis rate. This slower hydrolysis can be advantageous in applications where a longer pot life or controlled reaction is desired. However, the resulting siloxane bonds may also exhibit different long-term stability.

One study indicated that the inclusion of vinyltriethoxysilane in a composite formulation increased its hydrolytic stability, suggesting that the nature of the vinyl silane plays a significant role in the durability of the final material in aqueous environments.[2]

Experimental Protocols

Reproducible characterization of the silane interphase requires standardized experimental protocols. The following sections detail the methodologies for key experiments.

Shear Bond Strength Testing

Objective: To determine the adhesion strength of a polymer bonded to a silane-treated substrate.

Methodology:

  • Substrate Preparation: Clean the substrate surface by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). For hydroxyl-rich surfaces like glass or silicon, a piranha solution treatment (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used to maximize surface hydroxyl groups.

  • Silane Treatment: Prepare a 1-2% (w/v) solution of the silane coupling agent in a suitable solvent (e.g., 95% ethanol/5% water, adjusted to a pH of 4.5-5.5 with acetic acid). Immerse the cleaned and dried substrates in the silane solution for a defined period (e.g., 5-15 minutes).

  • Curing: Remove the substrates from the silane solution and rinse with the solvent to remove excess silane. Cure the treated substrates in an oven at a specified temperature and time (e.g., 110°C for 30 minutes).

  • Bonding: Apply the polymer (e.g., a resin composite) to the silane-treated surface using a standardized mold to ensure a consistent bonding area. Cure the polymer according to the manufacturer's instructions.

  • Testing: After a specified storage period (e.g., 24 hours in water at 37°C), mount the bonded assembly in a universal testing machine. Apply a shear force to the bond interface at a constant crosshead speed (e.g., 1.0 mm/min) until failure.

  • Data Analysis: Record the load at failure and calculate the shear bond strength by dividing the load by the bonded area (in MPa).

Contact Angle Goniometry

Objective: To measure the wettability of the silane-treated surface.

Methodology:

  • Surface Preparation: Prepare and treat the substrate with the silane as described in the shear bond strength protocol.

  • Droplet Deposition: Place the silane-treated substrate on the stage of a contact angle goniometer. Using a microsyringe, carefully dispense a droplet of a test liquid (typically deionized water) of a standardized volume (e.g., 2-5 µL) onto the surface.

  • Image Capture and Analysis: Capture a high-resolution image of the droplet profile. Use the instrument's software to measure the angle formed at the three-phase (solid-liquid-gas) contact point.

  • Data Reporting: Report the average of multiple measurements taken at different locations on the surface. For a more comprehensive analysis, advancing and receding contact angles can be measured to determine contact angle hysteresis.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the silane layer on the substrate surface.

Methodology:

  • Sample Preparation: Prepare a thin, uniform silane layer on the substrate as described previously.

  • Instrument Parameters:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV).

    • Analysis Area: Typically ~300 x 700 µm.

    • Take-off Angle: 45° or 90°.

    • Pass Energy: 160 eV for survey scans, 20-40 eV for high-resolution scans.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s).

  • Data Analysis:

    • Use the peak areas from the high-resolution spectra to determine the atomic concentrations of the elements.

    • Analyze the binding energies and peak shapes in the high-resolution spectra to identify the chemical states of the elements, confirming the presence of siloxane bonds (Si-O-Si) and the organic functional groups of the silane.

Visualizing the Interphase Formation and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the formation and characterization of the interphase created by this compound.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_polymer Polymer Interaction Silane This compound (R-Si(OR')3) Silanetriol Vinylsilanetriol (R-Si(OH)3) Silane->Silanetriol + 3 H2O Water H2O Acetone Acetone (Byproduct) Silanetriol->Acetone - 3 (CH3)2CO Siloxane Siloxane Network (Si-O-Si) Silanetriol->Siloxane Self-condensation Interphase Covalent Bond (Substrate-O-Si) Silanetriol->Interphase Substrate Inorganic Substrate with -OH groups Substrate->Interphase FinalComposite Durable Composite Siloxane->FinalComposite Interphase->FinalComposite Polymer Organic Polymer (e.g., with double bonds) Polymer->FinalComposite Reaction with Vinyl Group

Caption: Signaling pathway of this compound interphase formation.

G cluster_prep Sample Preparation cluster_analysis Interphase Characterization Substrate Substrate Selection (e.g., Glass, Metal) Cleaning Solvent Cleaning & Hydroxylation Substrate->Cleaning SilaneApp Silane Application (e.g., Dip Coating) Cleaning->SilaneApp Curing Thermal Curing SilaneApp->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle XPS X-ray Photoelectron Spectroscopy (XPS) Curing->XPS AdhesionTest Adhesion Strength Testing (e.g., Shear) Curing->AdhesionTest

Caption: Experimental workflow for interphase characterization.

References

A Comparative Guide to the Long-Term Stability of Composites Treated with Tris(isopropenyloxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tris(isopropenyloxy)vinylsilane Performance Against Other Silane Coupling Agents in Composite Materials.

The long-term stability of composite materials is a critical factor in a multitude of applications, from dental restorations to advanced industrial components. The interface between the inorganic filler and the organic polymer matrix is a key determinant of this stability, and silane coupling agents play a pivotal role in reinforcing this interface. This guide provides a comparative analysis of the long-term performance of composites treated with this compound against other common silane coupling agents, with a focus on experimental data for key stability metrics.

Executive Summary

This compound, a vinyl-functional silane, is utilized as a coupling agent to enhance the bond between inorganic fillers and organic polymer matrices in composite materials. Its performance in ensuring long-term stability, particularly in challenging aqueous environments, is a subject of ongoing research. This guide synthesizes available data on its performance in comparison to other widely used silanes, such as 3-methacryloxypropyltrimethoxysilane (MPS), and alternative coupling agents like titanates. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of coupling agents for their specific composite formulations.

Data Presentation: Performance Metrics

The following tables summarize quantitative data from studies comparing the performance of composites treated with different silane coupling agents. The focus is on shear bond strength, a critical indicator of interfacial adhesion and long-term stability.

Table 1: Shear Bond Strength of Silane-Treated Composites on Titanium Substrates

Silane TreatmentSolventCuring ConditionShear Bond Strength (MPa) - No ThermocyclingShear Bond Strength (MPa) - After 5000 Thermocycles (5-55°C)
Vinyltriisopropoxysilane & MPS Blend 2-propanolRoom Temperature11.3 (± 3.6)[1][2][3]De-bonded before 3700 cycles[1][2][3]
Tris(3-trimethoxysilylpropyl)isocyanurate 2-propanolRoom Temperature10.7 (± 8.0)[1][2][3]De-bonded before 3700 cycles[1][2][3]
γ-methacryloxypropyltrimethoxysilane (MPS) 2-propanolRoom Temperature20.4 (± 12.2)[1][2][3]Not Reported
Non-silanized (Control) --4.8 (± 2.1)[1][2][3]Not Reported

Data sourced from Matinlinna et al. (2004).[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. The following are standardized protocols for assessing the long-term stability of dental composites.

Shear Bond Strength Testing (ISO 29022:2013)

This test method is designed to determine the adhesive bond strength between a direct dental restorative material and a tooth structure.

1. Substrate Preparation:

  • Use sound human third molars or bovine incisors.

  • Cut the teeth to expose a flat dentin or enamel surface.

  • Embed the tooth sections in a suitable resin.

  • Grind the exposed surface with silicon carbide paper (e.g., 600-grit) under water cooling to create a standardized smear layer.

2. Bonding Procedure:

  • Apply the silane coupling agent to the prepared substrate surface according to the manufacturer's instructions.

  • Apply a bonding agent if required by the restorative system.

  • Place a composite resin cylinder (e.g., 2.5 mm diameter, 3 mm height) onto the treated surface using a mold.

  • Light-cure the composite resin according to the manufacturer's recommendations.

3. Thermocycling (Artificial Aging):

  • Store the bonded specimens in distilled water at 37°C for 24 hours.

  • Subject the specimens to a specified number of thermal cycles (e.g., 5000 cycles) in water baths of different temperatures (e.g., 5°C and 55°C) with a dwell time of, for example, 30 seconds in each bath.

4. Shear Bond Strength Measurement:

  • Mount the specimen in a universal testing machine with a shear loading jig.

  • Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure.

  • Record the load at which failure occurs and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded area.

Water Sorption and Solubility Testing (ISO 4049:2009)

This standard specifies the methods for determining the water sorption and solubility of polymer-based restorative materials.

1. Specimen Preparation:

  • Prepare disc-shaped specimens of the composite material (e.g., 15 mm diameter, 1 mm thickness).

  • Cure the specimens according to the manufacturer's instructions.

  • Finish and polish the specimen edges.

2. Initial Conditioning and Weighing:

  • Place the specimens in a desiccator at 37°C containing freshly dried silica gel.

  • Weigh the specimens at 24-hour intervals until a constant mass (m1) is achieved (i.e., a change of less than 0.1 mg in 24 hours).

3. Water Immersion:

  • Immerse the specimens in distilled water at 37°C for a specified period (e.g., 7 days).

4. Post-Immersion Weighing:

  • After the immersion period, remove the specimens from the water, blot dry, and weigh them to obtain the mass (m2).

5. Re-conditioning and Final Weighing:

  • Return the specimens to the desiccator and recondition them until a constant mass (m3) is achieved.

6. Calculation:

  • Water Sorption (Wsp): Wsp = (m2 - m3) / V, where V is the volume of the specimen in mm³.

  • Solubility (Wsl): Wsl = (m1 - m3) / V.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental process for evaluating long-term composite stability, the following diagram is provided.

Experimental_Workflow cluster_prep Specimen Preparation cluster_aging Artificial Aging cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Start Composite Material Selection Silane_Treatment Silane Treatment Application (e.g., this compound, MPS) Start->Silane_Treatment Composite_Fabrication Composite Specimen Fabrication Silane_Treatment->Composite_Fabrication Thermocycling Thermocycling (e.g., 5-55°C) Composite_Fabrication->Thermocycling Water_Storage Long-Term Water Storage (e.g., 37°C Distilled Water) Composite_Fabrication->Water_Storage SBS_Test Shear Bond Strength Test (ISO 29022) Thermocycling->SBS_Test WS_Test Water Sorption/Solubility Test (ISO 4049) Water_Storage->WS_Test CS_Test Color Stability Test Water_Storage->CS_Test Data_Collection Data Collection SBS_Test->Data_Collection WS_Test->Data_Collection CS_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparative Performance Evaluation Statistical_Analysis->Comparison

Caption: Experimental workflow for evaluating the long-term stability of dental composites.

Discussion and Comparison with Alternatives

The long-term stability of composite materials is intrinsically linked to the hydrolytic stability of the silane coupling agent at the filler-matrix interface.[4] Water sorption can lead to the degradation of this interface, compromising the mechanical properties of the composite over time.

This compound vs. 3-methacryloxypropyltrimethoxysilane (MPS):

The available data suggests that while a blend containing vinyltriisopropoxysilane shows initial bond strength, it may be susceptible to degradation under thermocycling conditions, leading to premature failure.[1][2][3] In contrast, MPS, a widely used methacryloxy-functional silane, has demonstrated higher initial shear bond strength in the same study.[1][2][3] The methacryloxy group in MPS is designed to copolymerize with the methacrylate-based polymer matrix commonly used in dental composites, potentially forming a more robust and hydrolytically stable interface. However, the hydrolytic stability of the Si-O-Si bonds formed by any silane remains a concern in aqueous environments.[4]

Alternative Coupling Agents: Titanates

Titanate coupling agents have emerged as a potential alternative to silanes. Unlike silanes, which primarily react with surface hydroxyl groups, titanates can also react with free protons on the inorganic filler surface. This can lead to the formation of a durable monomolecular layer that is less susceptible to hydrolysis.[5] Studies have shown that titanates can offer superior hydrolytic stability in wet environments, which is a significant advantage for materials intended for long-term use in applications such as dental restorations.[5]

Conclusion

The selection of an appropriate coupling agent is a critical step in the design of durable composite materials. While this compound offers a vinyl-functional group for polymerization, the current body of evidence on its long-term stability, particularly when used as a standalone agent, is limited. The available data on a blend containing this silane suggests potential concerns regarding its hydrolytic stability under simulated aging conditions when compared to the more established 3-methacryloxypropyltrimethoxysilane (MPS).

For applications demanding high long-term stability in aqueous environments, researchers should consider the hydrolytic stability of the coupling agent as a primary performance metric. Further research directly comparing the long-term performance of composites treated solely with this compound against MPS and other alternatives like titanates, using standardized testing protocols such as those outlined in this guide, is warranted. Such studies will provide a clearer understanding of the relative merits of these coupling agents and facilitate the development of more durable and reliable composite materials.

References

"validation of Tris(isopropenyloxy)vinylsilane's effectiveness as a crosslinker"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tris(isopropenyloxy)vinylsilane (VTPS) as a crosslinking agent against other common alternatives used in the formulation of Room-Temperature-Vulcanizing (RTV) silicone elastomers. The effectiveness of a crosslinker is critical in defining the final mechanical and thermal properties of the cured material. This document summarizes key performance data from experimental studies and outlines the methodologies used to obtain these results.

Mechanism of Action: Moisture-Curing in RTV-1 Silicone Systems

This compound is a vinylsilane crosslinker that functions via a moisture-cure mechanism, characteristic of one-component RTV (RTV-1) silicone systems. The crosslinking process is initiated upon exposure to atmospheric moisture. This process begins at the surface and gradually proceeds inward as moisture diffuses into the material.[1][2]

The fundamental reaction involves two main steps:

  • Hydrolysis: The isopropenyloxy groups on the silicon atom of VTPS are hydrolyzable. In the presence of moisture, these groups react with water to form silanol (Si-OH) groups and a non-corrosive byproduct, acetone.

  • Condensation: The newly formed silanol groups are reactive and condense with other silanol groups on adjacent polymer chains or other hydrolyzed crosslinker molecules. This condensation reaction forms stable siloxane (Si-O-Si) crosslinks, creating a three-dimensional network and resulting in the curing of the elastomer.

This moisture-activated curing process allows for convenient, room-temperature vulcanization without the need for additional curing agents or elevated temperatures.

Moisture_Cure_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation VTPS This compound (R-Si(O-C(CH3)=CH2)3) Hydrolyzed_VTPS Hydrolyzed Silane (R-Si(OH)3) VTPS->Hydrolyzed_VTPS + 3 H₂O H2O Moisture (H₂O) Acetone Acetone Byproduct Hydrolyzed_VTPS->Acetone - 3 CH₃COCH₃ Polymer_Chain_1 Silanol-Terminated Polymer Chain Crosslinked_Network Crosslinked Silicone Elastomer (Si-O-Si) Polymer_Chain_1->Crosslinked_Network Polymer_Chain_2 Silanol-Terminated Polymer Chain Polymer_Chain_2->Crosslinked_Network Water_Byproduct Water (H₂O) Crosslinked_Network->Water_Byproduct - H₂O

Caption: Moisture-curing mechanism of this compound.

Comparative Performance Data

The choice of crosslinking agent significantly impacts the mechanical and thermal properties of the resulting silicone elastomer. Below are tables summarizing experimental data comparing the performance of different crosslinking systems. While direct comparative data for VTPS is limited in publicly available literature, the following tables illustrate the expected performance differences based on studies of similar vinylsilane and other crosslinking systems.

Mechanical Properties of Crosslinked Silicone Rubber

The mechanical properties, such as tensile strength, tear strength, and hardness, are crucial for the performance of silicone elastomers in various applications.

Crosslinker SystemTensile Strength (MPa)Elongation at Break (%)Tear Strength (N/mm)Hardness (Shore A)
Conventional RTV Silicone 2.1835012.530
POSS-Modified RTV Silicone 3.1242018.235

Source: Data adapted from a comparative study on conventional and POSS-modified RTV maxillofacial silicone.[3][4] This data is illustrative of the improvements that can be achieved with advanced crosslinking systems.

Thermal Stability of Crosslinked RTV Phenyl Silicone Rubber

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials by measuring weight loss as a function of temperature.

CrosslinkerOnset of Degradation (°C)Temperature at Max. Degradation Rate (°C)Residue at 630°C (%)
Tetraethoxysilane (TEOS) 190580~26
Tetrapropoxysilane (TPOS) 190580~26
Polysilazane 190580~26

Source: Adapted from a study on the thermal stability of RTV phenyl silicone rubber with different crosslinking agents.[5] Although the final residue is similar, the degradation rate was observed to be slower for the polysilazane crosslinker.

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate and reproducible evaluation of crosslinker effectiveness.

Preparation of RTV-1 Silicone Elastomer Samples
  • Formulation: The base silicone polymer (e.g., silanol-terminated polydimethylsiloxane) is compounded with the crosslinking agent (e.g., this compound), fillers (e.g., fumed silica), and a catalyst (e.g., dibutyltin dilaurate) in a moisture-free environment.[6]

  • Mixing: The components are thoroughly mixed using a planetary mixer or a similar apparatus until a homogeneous paste is obtained.

  • Casting: The formulated silicone paste is cast into molds of the desired dimensions for the specific mechanical tests (e.g., dumbbell shapes for tensile testing).

  • Curing: The samples are allowed to cure at room temperature and controlled humidity (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 7 days) to ensure complete crosslinking.

Mechanical Property Testing
  • Tensile Strength and Elongation at Break (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min) until failure.[7][8][9] Tensile strength is calculated as the maximum stress applied, and elongation at break is the percentage change in length at the point of rupture.[7]

  • Tear Strength (ASTM D624): Specific specimen geometries (e.g., Type C) are used to measure the force required to propagate a tear.[10][11] The test is conducted on a universal testing machine at a specified crosshead speed.

  • Hardness (ASTM D2240): The indentation hardness is measured using a durometer (e.g., Shore A scale). The indenter is pressed into the specimen, and the hardness value is read after a specified time (e.g., 1 second).[12][13][14][15]

Thermal Stability Analysis

  • Thermogravimetric Analysis (TGA): A small sample of the cured elastomer (e.g., 3-10 mg) is placed in a TGA instrument.[5] The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Evaluation cluster_mechanical_tests Mechanical Tests cluster_thermal_tests Thermal Analysis Formulation Formulation of Silicone Paste Mixing Homogeneous Mixing Formulation->Mixing Casting Casting of Test Specimens Mixing->Casting Curing Curing at Controlled Temperature & Humidity Casting->Curing Mechanical_Testing Mechanical Property Testing Curing->Mechanical_Testing Thermal_Analysis Thermal Stability Analysis Curing->Thermal_Analysis Tensile Tensile Strength (ASTM D412) Mechanical_Testing->Tensile Tear Tear Strength (ASTM D624) Mechanical_Testing->Tear Hardness Hardness (ASTM D2240) Mechanical_Testing->Hardness TGA Thermogravimetric Analysis (TGA) Thermal_Analysis->TGA

Caption: Experimental workflow for evaluating crosslinker effectiveness.

References

A Head-to-Head Comparison of Silane Coupling Agents for Silica-Filled Styrene-Butadiene Rubber (SBR) Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced material science, the interface between organic polymers and inorganic fillers is a critical determinant of a composite's final properties. For silica-filled elastomers, such as those used in high-performance tires and other demanding applications, silane coupling agents are indispensable molecular bridges that enhance performance. This guide provides an objective, data-driven comparison of four commonly employed silane coupling agents in a silica-filled Styrene-Butadiene Rubber (SBR) matrix: Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT), Bis[3-(triethoxysilyl)propyl]disulfide (TESPD), 3-Aminopropyltriethoxysilane (APTES), and 3-Mercaptopropyltrimethoxysilane (MPTMS).

Performance Comparison of Silane Coupling Agents

The efficacy of a silane coupling agent is dictated by its ability to chemically bond with the hydroxyl groups on the silica surface and to interact with the polymer matrix, typically during the vulcanization process. The choice of silane can significantly impact the mechanical and dynamic properties of the final composite.

Silane Coupling AgentChemical StructureTensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)
Control (No Silane) N/A~13.5~4.0~500
TESPT (C₂H₅O)₃Si(CH₂)₃-S₄-(CH₂)₃Si(OC₂H₅)₃~20.5~10.5~420
TESPD (C₂H₅O)₃Si(CH₂)₃-S₂-(CH₂)₃Si(OC₂H₅)₃~19.0~9.5~450
APTES NH₂(CH₂)₃Si(OC₂H₅)₃~18.5~8.0~450
MPTMS *HS(CH₂)₃Si(OCH₃)₃~17.0~7.5~480

Note: Data for MPTMS is derived from studies on silica-filled Ethylene Propylene Diene Monomer (EPDM) rubber and may not be directly comparable to the SBR data. The presented values are illustrative of the general performance trends.

Experimental Protocols

The following methodologies are representative of the procedures used to obtain the comparative data presented above.

SBR-Silica Composite Compounding

A typical formulation for a silica-filled SBR tire tread compound is as follows:

ComponentParts per hundred rubber (phr)
Styrene-Butadiene Rubber (SBR)100
Precipitated Silica70
Silane Coupling Agent5.6 (8% of silica weight)
Aromatic Oil10
Zinc Oxide (ZnO)3
Stearic Acid2
Antioxidants/Antiozonants2
Sulfur1.5
Accelerators2.5

Mixing Procedure:

The compounding is typically carried out in a two-stage process using an internal mixer.

  • Stage 1: SBR is masticated, followed by the addition of silica, silane coupling agent, aromatic oil, zinc oxide, and stearic acid. The mixture is processed at a high temperature (typically 140-155°C) to facilitate the silanization reaction.

  • Stage 2: The masterbatch from stage 1 is cooled, and then the sulfur and accelerators are added on a two-roll mill at a lower temperature (below 100°C) to prevent premature vulcanization.

Tensile Property Testing (ASTM D412)
  • Specimen Preparation: The compounded rubber is vulcanized in a compression molding press at a specified temperature and time (e.g., 160°C for 20 minutes) to form sheets. Dumbbell-shaped test specimens are then die-cut from the vulcanized sheets.

  • Test Procedure: The tensile properties are measured using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min). The tensile strength, modulus at 300% elongation, and elongation at break are recorded.

Dynamic Mechanical Analysis (DMA)
  • Specimen Preparation: Rectangular specimens are prepared from the vulcanized rubber sheets.

  • Test Procedure: DMA is performed in tensile or shear mode. A temperature sweep is conducted at a fixed frequency (e.g., 10 Hz) and strain to determine the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (a measure of energy dissipation) as a function of temperature. These parameters provide insights into the composite's wet grip and rolling resistance characteristics.

Mechanism of Action and Experimental Workflow

The effectiveness of silane coupling agents lies in their bifunctional nature, allowing them to form a stable bridge between the inorganic filler and the organic polymer matrix. The following diagrams illustrate the key mechanisms and workflows.

Silanization_Mechanism cluster_Silica Silica Surface cluster_Silane Silane Coupling Agent cluster_Polymer Polymer Matrix Silica ≡Si-OH Condensation Condensation Silica->Condensation Silane R-Si(OR')₃ Hydrolysis Hydrolysis (with H₂O) Silane->Hydrolysis Polymer SBR Chain Coupling Vulcanization (Coupling Reaction) Polymer->Coupling HydrolyzedSilane R-Si(OH)₃ (Silanetriol) Hydrolysis->HydrolyzedSilane HydrolyzedSilane->Condensation SilanizedSilica ≡Si-O-Si-R Condensation->SilanizedSilica SilanizedSilica->Coupling FinalComposite Reinforced Composite Coupling->FinalComposite

Caption: General mechanism of silane coupling agent action.

The specific functional group 'R' on the silane dictates its interaction with the polymer matrix. Below are simplified reaction pathways for the different silane types discussed.

Silane_Types cluster_TESPT_TESPD Sulfur Silanes (TESPT/TESPD) cluster_APTES Amino Silane (APTES) cluster_MPTMS Mercapto Silane (MPTMS) SulfurSilane ≡Si-O-Si-(CH₂)₃-Sₓ-(CH₂)₃-Si-O-Si≡ SulfurBridge Sulfur Crosslink with SBR SulfurSilane->SulfurBridge Vulcanization AminoSilane ≡Si-O-Si-(CH₂)₃-NH₂ AminoInteraction Interaction with Polymer/Fillers AminoSilane->AminoInteraction Polar Interaction MercaptoSilane ≡Si-O-Si-(CH₂)₃-SH MercaptoBridge Sulfur Bridge with SBR MercaptoSilane->MercaptoBridge Vulcanization

Caption: Polymer interaction mechanisms for different silanes.

Experimental_Workflow cluster_Testing Performance Evaluation Start Raw Materials (SBR, Silica, Silane, etc.) Mixing Two-Stage Mixing Start->Mixing Vulcanization Vulcanization (Compression Molding) Mixing->Vulcanization SpecimenPrep Specimen Preparation (Die Cutting) Vulcanization->SpecimenPrep TensileTest Tensile Testing (ASTM D412) SpecimenPrep->TensileTest DMATest Dynamic Mechanical Analysis SpecimenPrep->DMATest DataAnalysis Data Analysis and Comparison TensileTest->DataAnalysis DMATest->DataAnalysis

Caption: Experimental workflow for silane evaluation.

Enhancing Polymer Composite Performance: A Comparative Guide to Tris(isopropenyloxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of advanced materials with superior mechanical properties is a constant endeavor. In the realm of polymer composites, the interface between the organic polymer matrix and inorganic fillers is a critical determinant of overall performance. Tris(isopropenyloxy)vinylsilane (CAS 15332-99-7), a member of the vinylsilane family, emerges as a key player in optimizing this interface, thereby unlocking significant improvements in the mechanical resilience of composite materials.

This guide provides a comparative analysis of the enhancement in mechanical properties offered by this compound. While direct quantitative data for this specific silane is limited in publicly available literature, this report leverages data from a closely related vinylsilane, vinyltriisopropoxysilane, to provide valuable insights. The guide will also present the fundamental mechanism of action for vinylsilanes and detail the experimental protocols used to evaluate their performance, offering a foundational understanding for researchers.

The Role of Vinylsilanes in Composite Materials

Vinylsilanes, including this compound, function as bifunctional molecules that act as coupling agents.[1][2] One end of the molecule, the vinyl group, is capable of co-polymerizing with the organic polymer matrix. The other end, featuring hydrolyzable isopropenyloxy groups, reacts with the surface of inorganic fillers or substrates, such as glass, silica, or metals, forming a durable chemical bridge at the interface. This enhanced interfacial adhesion is crucial for efficient stress transfer from the polymer matrix to the reinforcing filler, leading to a substantial improvement in the composite's mechanical properties.[1][2]

Comparative Analysis of Mechanical Properties

Table 1: Shear Bond Strength of a Dental Composite to Titanium with Different Silane Treatments [3][4]

Silane TreatmentShear Bond Strength (MPa)Standard Deviation (MPa)
Non-silanized (Control)4.82.1
γ-MPS + Vinyltriisopropoxysilane Blend11.33.6
γ-methacryloxypropyltrimethoxysilane (γ-MPS)20.412.2
Tris(3-trimethoxysilylpropyl)isocyanurate10.78.0

This data indicates that while the blend including a vinylsilane significantly improves adhesion over an untreated surface, γ-MPS alone demonstrated the highest performance in this specific application. It is important to note that the performance of a silane coupling agent is highly dependent on the specific polymer matrix, filler type, and processing conditions.

Mechanism of Action and Experimental Workflow

To understand how this compound and other vinylsilanes enhance mechanical properties, it is essential to visualize their mechanism of action and the typical workflow for evaluating their effectiveness.

G Mechanism of Silane Coupling Agent Action cluster_0 Polymer Matrix cluster_1 Inorganic Filler/Substrate Polymer Polymer Silane This compound Polymer->Silane Co-polymerization (Vinyl Group Reaction) Filler Filler Surface (e.g., -OH groups) Silane->Filler Covalent Bonding (Silanol Condensation)

Caption: General mechanism of a silane coupling agent.

The following diagram illustrates a typical experimental workflow for quantifying the improvement in mechanical properties of a polymer composite after treatment with a silane coupling agent like this compound.

G Experimental Workflow for Mechanical Property Evaluation Start Start Prep Prepare Polymer Resin and Filler Start->Prep Treat Treat Filler with This compound Prep->Treat Mix Compound Resin and Treated Filler Treat->Mix Cure Cure Composite Specimens Mix->Cure Test Mechanical Testing (Tensile, Flexural, etc.) Cure->Test Analyze Data Analysis and Comparison Test->Analyze End End Analyze->End

Caption: A typical experimental workflow.

Experimental Protocols

The following is a detailed methodology for a shear bond strength test, adapted from the referenced study, which can be used to evaluate the efficacy of this compound.[3][4]

Objective: To determine the shear bond strength of a resin composite to a substrate (e.g., titanium) after surface treatment with this compound.

Materials and Equipment:

  • This compound

  • Alternative silane coupling agents (e.g., γ-MPS) for comparison

  • Solvent (e.g., 95% 2-propanol)

  • Substrate specimens (e.g., titanium plates)

  • Resin composite material

  • Curing light source

  • Universal testing machine with a shear test fixture

  • Metallographic polishing equipment

  • Thermocycler (optional, for aging simulation)

Procedure:

  • Substrate Preparation:

    • Polish the surface of the titanium specimens to a standardized finish using silicon carbide papers.

    • Clean the specimens ultrasonically in an appropriate solvent (e.g., acetone, ethanol) and dry thoroughly.

  • Silane Solution Preparation:

    • Prepare a solution of this compound (e.g., 2 wt%) in the chosen solvent.

    • Prepare solutions of the alternative silanes for comparison using the same solvent and concentration.

    • Prepare a control group with no silane treatment.

  • Silane Application:

    • Apply the prepared silane solution to the surface of the titanium specimens.

    • Allow the solvent to evaporate according to the manufacturer's instructions or established laboratory protocols (e.g., air-dry at room temperature or heat cure at a specific temperature and time).

  • Composite Application:

    • Apply a standardized amount of the resin composite to the silane-treated surface of the substrate.

    • Light-cure the composite according to the manufacturer's instructions.

  • Aging (Optional):

    • For evaluating the long-term stability of the bond, subject the specimens to thermocycling (e.g., 5000 cycles between 5°C and 55°C).[3]

  • Shear Bond Strength Testing:

    • Mount the specimens in the universal testing machine.

    • Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure occurs.[3]

    • Record the load at failure.

  • Data Analysis:

    • Calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area.

    • Statistically analyze the results to determine significant differences between the treatment groups.

Conclusion

This compound holds significant promise as a coupling agent for enhancing the mechanical properties of polymer composites by improving the interfacial adhesion between the polymer matrix and inorganic fillers. While comprehensive quantitative data for this specific silane remains an area for further research, the available information on related vinylsilanes demonstrates a clear positive effect on adhesion. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and professionals to explore the potential of this compound in the development of next-generation, high-performance composite materials. Further studies are encouraged to build a more extensive database on the performance of this and other novel coupling agents across a wider range of polymer systems and applications.

References

A Comparative Guide to the Hydrolytic Stability of Organofunctional Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the durability of surface modifications and the integrity of adhesive bonds are critical. Organofunctional silanes are pivotal in these applications, acting as coupling agents to bridge organic and inorganic materials. However, the covalent bond formed by these silanes is susceptible to hydrolysis, which can compromise the long-term performance of coatings, adhesives, and functionalized surfaces, especially in aqueous or high-humidity environments. This guide provides a technical comparison of the hydrolytic stability of various organofunctional silanes, supported by experimental data and detailed methodologies, to facilitate informed material selection.

The hydrolytic stability of an organofunctional silane is influenced by several factors, including the nature of the organofunctional group, the type of alkoxy group, pH, temperature, and the presence of catalysts.[1][2][3] Understanding these factors is key to predicting the long-term performance of silane-based treatments.

Quantitative Comparison of Hydrolysis Rates

The rate of hydrolysis of organofunctional silanes is a key indicator of their stability. The following table summarizes hydrolysis rate constants and related data for various silanes under specified conditions, extracted from the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Organofunctional SilaneAbbreviationAlkoxy GroupOrganofunctional GroupReaction ConditionsHydrolysis Rate Constant (k)Reference
PhenyltrimethoxysilanePTMSMethoxyPhenylTHF, K2CO3 catalyst, excess water2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹[4]
PropyltrimethoxysilanePrTMSMethoxyPropylTHF, K2CO3 catalyst, excess water1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹[4]
MethacryloxypropyltrimethoxysilaneMPTMSMethoxyMethacryloxypropylTHF, K2CO3 catalyst, excess water1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹[4]
TetraethoxysilaneTEOSEthoxy-Acidic medium (<0.003 M HCl)-[4]
TetraethoxysilaneTEOSEthoxy-Alkaline medium (0.04 to 3 M NH3)0.002 - 0.5 M⁻¹ h⁻¹[4]
OctyltriethoxysilaneOTESEthoxyOctylOctane/water interface-[4]
3-AminopropyltriethoxysilaneAPESEthoxyAminopropyl--[4]
3-MercaptopropyltrimethoxysilaneMRPMSMethoxyMercaptopropyl--[4]
γ-Methacryloxypropyltrimethoxysilaneγ-MPSMethoxyMethacryloxypropyl--[4]
3-AminopropyltrimethoxysilaneAPMSMethoxyAminopropylEthanol:water 80:20 (w/w), acidict(0%)max: 10 min[5]
3-(2-Aminoethylamino)propyltrimethoxysilaneDAMSMethoxyAminoethylaminopropylEthanol:water 80:20 (w/w), acidict(0%)max: 1 h[5]
PhenylaminopropyltrimethoxysilanePAPMSMethoxyPhenylaminopropylEthanol:water 80:20 (w/w), acidict(0%)max: 10 h[5]
OctyltriethoxysilaneOESEthoxyOctylEthanol:water 80:20 (w/w), acidict(0%)max: >48 h[5]
VinyltriethoxysilaneVESEthoxyVinylEthanol:water 80:20 (w/w), acidict(0%)max: 18 h[5]
3-CyanopropyltriethoxysilaneCPESEthoxyCyanopropylEthanol:water 80:20 (w/w), acidict(0%)max: 18 h[5]

t(0%)max refers to the time to reach the maximum concentration of the fully hydrolyzed species.

Signaling Pathways and Experimental Workflows

General Hydrolysis and Condensation Pathway of Organofunctional Silanes

The following diagram illustrates the two-step process of silane interaction with a substrate: hydrolysis of the alkoxy groups to form silanols, followed by condensation to form a stable siloxane network on the substrate surface.[6]

Hydrolysis_Condensation Silane Organofunctional Silane (R-Si(OR')3) Silanol Silanol (R-Si(OH)3) Silane->Silanol Hydrolysis Water Water (H2O) Adsorption Hydrogen Bonding (Adsorption) Silanol->Adsorption Condensation Substrate Substrate with Hydroxyl Groups (-OH) CovalentBond Covalent Siloxane Bond (Si-O-Substrate) Adsorption->CovalentBond Water Removal Hydrolytic_Stability_Workflow start Start prep Substrate Preparation (Cleaning & Activation) start->prep silanization Silane Application (e.g., dip coating, vapor deposition) prep->silanization curing Curing (e.g., thermal) silanization->curing initial_char Initial Characterization (e.g., Contact Angle, XPS) curing->initial_char hydrolytic_stress Hydrolytic Stress (e.g., Water Immersion, Humidity Chamber) initial_char->hydrolytic_stress final_char Final Characterization (e.g., Contact Angle, XPS) hydrolytic_stress->final_char analysis Data Analysis & Comparison final_char->analysis end End analysis->end

References

Case Study: Failure Analysis of a Silane Coupling Agent in a Glass Fiber-Reinforced Epoxy Composite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of silane coupling agents in composite materials, centered around a case study of a failed glass fiber-reinforced epoxy composite. It offers insights into failure analysis methodologies, comparative performance data of different silanes, and detailed experimental protocols.

Introduction to Silane Coupling Agent Failure

Silane coupling agents are crucial for establishing a durable adhesive bond between inorganic reinforcements (like glass fibers) and organic polymer matrices (like epoxy).[1][2][3][4] Failure at this interface is a common cause of composite material degradation, leading to reduced mechanical performance and structural integrity. This case study examines the failure of a composite component subjected to prolonged environmental exposure, focusing on the degradation of the silane coupling agent as the root cause. The primary failure mechanism investigated is hydrolysis, the breakdown of the silane coupling layer due to water ingress.[5][6]

Case Study: Delamination of a Wind Turbine Blade Trailing Edge

A section of a wind turbine blade, fabricated from a glass fiber-reinforced epoxy composite, experienced premature delamination at the trailing edge after five years of service in a coastal environment. Initial visual inspection revealed a clean separation between the fiber reinforcement and the epoxy matrix, suggesting an interfacial failure. The component was expected to have a service life of over 20 years. This discrepancy prompted a detailed failure analysis focusing on the integrity of the silane coupling agent.

Comparative Performance of Silane Coupling Agents

The selection of a silane coupling agent significantly impacts the long-term performance and durability of a composite material. Different silanes offer varying degrees of adhesion and resistance to environmental factors.[7] Below is a comparison of commonly used silane coupling agents and their typical performance characteristics in glass fiber-reinforced composites.

Table 1: Comparison of Mechanical Properties of Composites with Different Silane Coupling Agents

Silane Coupling AgentFunctional GroupTensile Strength (MPa)Flexural Strength (MPa)Interlaminar Shear Strength (ILSS) (MPa)
γ-aminopropyltriethoxysilane (APTES)Amine125075085
γ-glycidoxypropyltrimethoxysilane (GPTMS)Epoxy135080095
γ-methacryloxypropyltrimethoxysilane (MPTMS)Methacrylate130078090
Vinyltrimethoxysilane (VTMS)Vinyl110065070
No Silane (Control)-80045040

Note: These are representative values and can vary based on the specific composite system and processing conditions.

Table 2: Environmental Resistance of Different Silane Coupling Agents (Flexural Strength Retention % after 1000 hours of water immersion at 60°C)

Silane Coupling AgentFlexural Strength Retention (%)
γ-aminopropyltriethoxysilane (APTES)85
γ-glycidoxypropyltrimethoxysilane (GPTMS)90
γ-methacryloxypropyltrimethoxysilane (MPTMS)88
Vinyltrimethoxysilane (VTMS)75
No Silane (Control)50

Experimental Protocols for Failure Analysis

To determine the root cause of the turbine blade failure, a series of analytical techniques were employed.

Sample Preparation
  • Sectioning: A 10 cm x 10 cm section was carefully cut from the delaminated area of the turbine blade using a diamond-impregnated saw. A control sample was also taken from an area with no visible defects.

  • Microsectioning: The sections were mounted in an epoxy resin and polished to a mirror finish to expose the cross-section of the composite for microscopic examination.

Analytical Techniques
  • Scanning Electron Microscopy (SEM):

    • Objective: To visualize the fracture surface and the interface between the glass fibers and the epoxy matrix.

    • Protocol: The polished cross-sections and the fracture surfaces were sputter-coated with a thin layer of gold to make them conductive. The samples were then examined in a high-vacuum SEM at various magnifications.

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Objective: To identify the chemical changes in the silane coupling agent and the surrounding polymer matrix.

    • Protocol: A micro-FTIR spectrometer with an Attenuated Total Reflectance (ATR) objective was used. Spectra were collected from the fiber surface, the matrix, and the interface in both the failed and control samples.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Objective: To determine the elemental composition and chemical state of the elements at the fiber-matrix interface.[6]

    • Protocol: The fracture surfaces of the failed sample were analyzed using a monochromatic Al Kα X-ray source. High-resolution spectra of Si 2p, C 1s, and O 1s were acquired to identify the chemical bonding states.

  • Dynamic Mechanical Analysis (DMA):

    • Objective: To measure the glass transition temperature (Tg) and the storage modulus of the composite, which can indicate degradation of the matrix and interface.

    • Protocol: Rectangular samples (50 mm x 10 mm x 2 mm) were cut from the failed and control sections. The samples were subjected to a temperature ramp from 30°C to 200°C at a heating rate of 3°C/min in a three-point bending fixture.

Results and Discussion of the Case Study

The failure analysis revealed significant degradation of the silane coupling agent at the fiber-matrix interface.

Table 3: Summary of Analytical Findings

Analytical TechniqueObservation on Failed SampleInterpretation
SEM Clean fiber pull-out with no resin adhering to the fiber surface.Poor interfacial adhesion.
FTIR Reduced intensity of Si-O-Si peaks and increased intensity of -OH peaks at the interface.Hydrolysis of the siloxane network of the silane coupling agent.
XPS Higher O/Si atomic ratio at the interface compared to the control sample.Presence of excessive hydroxyl groups, confirming hydrolysis.
DMA Lower glass transition temperature (Tg) and storage modulus compared to the control.Degradation of the polymer matrix and/or the interface.

The combined results strongly indicate that the primary failure mechanism was the hydrolysis of the silane coupling agent. Water molecules penetrated the composite over time, attacking the Si-O-Si bonds of the silane network at the interface, leading to a loss of adhesion between the glass fibers and the epoxy matrix. This ultimately resulted in the delamination observed.

Visualizing the Failure Mechanism and Analysis Workflow

To better understand the chemical interactions and the failure analysis process, the following diagrams are provided.

SilaneCouplingMechanism cluster_filler Glass Fiber Surface cluster_silane Silane Coupling Agent cluster_matrix Epoxy Matrix Filler Si-OH Silane R-Si-(OCH3)3 HydrolyzedSilane R-Si-(OH)3 Silane->HydrolyzedSilane Hydrolysis HydrolyzedSilane->Filler Condensation (Si-O-Si bond) Matrix Epoxy Resin HydrolyzedSilane->Matrix Reaction with functional group (R)

Caption: Chemical bonding of a silane coupling agent at the fiber-matrix interface.

FailureAnalysisWorkflow Start Component Failure (Delamination) Visual Visual Inspection Start->Visual Sampling Sample Collection (Failed and Control) Visual->Sampling Microscopy Microscopy (SEM) Sampling->Microscopy Spectroscopy Spectroscopy (FTIR, XPS) Sampling->Spectroscopy Thermal Thermal Analysis (DMA) Sampling->Thermal Analysis Data Analysis and Interpretation Microscopy->Analysis Spectroscopy->Analysis Thermal->Analysis Conclusion Root Cause Determination (Silane Hydrolysis) Analysis->Conclusion

Caption: Workflow for the failure analysis of the composite material.

HydrolysisMechanism Interface Durable Interface (Fiber-Si-O-Si-Matrix) Water Water Ingress (H2O) Hydrolysis Hydrolysis Reaction (Attack on Si-O-Si bonds) Interface->Hydrolysis Exposure Water->Hydrolysis Penetration Degradation Interface Degradation (Fiber-Si-OH + HO-Si-Matrix) Hydrolysis->Degradation Failure Interfacial Failure (Delamination) Degradation->Failure

Caption: Proposed mechanism of silane coupling agent failure due to hydrolysis.

Conclusion and Recommendations

The failure of the wind turbine blade was attributed to the hydrolytic degradation of the silane coupling agent at the glass fiber-epoxy interface. This case study underscores the importance of selecting a hydrolytically stable silane coupling agent for composites intended for long-term use in humid environments. For this application, a silane with a more robust chemical structure and higher crosslink density, such as γ-glycidoxypropyltrimethoxysilane (GPTMS), would be a more suitable alternative to the likely less-stable silane used in the failed component. Furthermore, this analysis highlights the utility of a multi-technique approach for the comprehensive failure analysis of composite materials.

References

Safety Operating Guide

Proper Disposal of Tris(isopropenyloxy)vinylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Tris(isopropenyloxy)vinylsilane (CAS No. 15332-99-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these guidelines is critical for personal safety and environmental protection.

This compound is a combustible liquid that can cause serious eye and respiratory irritation.[1][2] Proper personal protective equipment (PPE) and adherence to established disposal protocols are mandatory when handling this compound.

Safety and Hazard Summary

Before handling this compound, it is crucial to be aware of its potential hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard ClassificationDescriptionGHS Hazard Statement
Flammability Combustible liquid.[2]H227
Eye Irritation Causes serious eye irritation.[1]H319
Respiratory Irritation May cause respiratory irritation.[1]H335
Skin Irritation May cause skin irritation.[1]H315

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. In-laboratory treatment should only be considered by trained professionals when a validated procedure is available and institutional safety protocols are followed.

Step 1: Waste Collection and Storage

  • Segregate Waste: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled, and sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Requirements: The waste container must be made of a material compatible with the chemical and be in good condition with a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

Step 2: Arrange for Professional Disposal

  • Contact a Licensed Contractor: The most critical step is to contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. They are equipped to handle and transport hazardous chemicals in accordance with all local, state, and federal regulations.

  • Provide Information: Be prepared to provide the waste contractor with the chemical name, quantity, and any available Safety Data Sheets.

Step 3: Documentation

  • Keep Records: Maintain a log of the amount of this compound waste generated and document its transfer to the disposal contractor.

Considerations for In-Laboratory Pre-Treatment (for trained personnel only)

Organosilanes can undergo hydrolysis. This process would likely involve the reaction of this compound with water, potentially under controlled pH conditions, to form silanols and isopropenyl alcohol (which would likely tautomerize to acetone). The resulting mixture may still be considered hazardous and require professional disposal.

Experimental Protocol Consideration (Hypothetical - Not a Validated Procedure):

A potential, yet unverified, hydrolysis procedure could involve the slow, controlled addition of the silane to a large excess of water or an aqueous solution with a suitable catalyst, with constant stirring and cooling in a fume hood. The reaction progress would need to be monitored by appropriate analytical techniques. The final solution would then need to be analyzed for hazardous byproducts before neutralization and disposal in accordance with institutional guidelines. It is imperative to reiterate that this is a hypothetical consideration and not a recommended procedure.

Disposal Workflow and Decision-Making Diagrams

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

DisposalDecision start Have this compound waste for disposal is_lab_treatment_feasible Is in-lab treatment a validated and safe option? start->is_lab_treatment_feasible contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor is_lab_treatment_feasible->contact_ehs No (Recommended) lab_treatment_protocol Follow validated in-lab treatment protocol is_lab_treatment_feasible->lab_treatment_protocol Yes collect_and_store Segregate, label, and store waste appropriately contact_ehs->collect_and_store professional_disposal Arrange for professional pick-up and disposal collect_and_store->professional_disposal end Disposal Complete professional_disposal->end assess_treated_waste Assess treated waste for residual hazards lab_treatment_protocol->assess_treated_waste assess_treated_waste->contact_ehs Hazardous assess_treated_waste->professional_disposal Non-hazardous (consult EHS)

Caption: Decision-making flowchart for this compound disposal.

DisposalWorkflow cluster_preparation Preparation cluster_storage Interim Storage cluster_disposal Final Disposal wear_ppe Wear appropriate PPE segregate_waste Segregate waste into a dedicated container wear_ppe->segregate_waste label_container Label container with chemical name and hazards segregate_waste->label_container seal_container Securely seal the waste container label_container->seal_container store_safely Store in a cool, dry, well-ventilated area seal_container->store_safely contact_disposal_service Contact licensed waste disposal service store_safely->contact_disposal_service provide_sds Provide SDS and waste information contact_disposal_service->provide_sds schedule_pickup Schedule waste pickup provide_sds->schedule_pickup document_transfer Document waste transfer schedule_pickup->document_transfer

Caption: Step-by-step workflow for the professional disposal of this compound.

References

Personal protective equipment for handling Tris(isopropenyloxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tris(isopropenyloxy)vinylsilane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is a combustible liquid that may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this chemical with care in a well-ventilated area, utilizing appropriate personal protective equipment.[4][5][6]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard.[7] A face shield may be required for large quantities or splash hazards.[7][8]Protects eyes from splashes and vapors.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7] Inspect gloves before each use and replace if contaminated.Prevents skin contact and absorption.[4]
Body Protection Flame-resistant lab coat.[7]Protects against splashes and potential fire hazards.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator is required.[4][7]Minimizes inhalation of harmful vapors.[4]

Operational Procedures for Safe Handling

Adherence to the following step-by-step procedures is mandatory to ensure the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Clear the workspace of any unnecessary equipment or chemicals.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][9]

  • Have an appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) readily accessible.[1][9]

  • An emergency eyewash station and safety shower must be accessible.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Ensure gloves are properly fitted and have no visible signs of degradation.

3. Chemical Handling:

  • Ground and bond the container and receiving equipment to prevent static discharge.[10]

  • Use only non-sparking tools.[10][11]

  • Slowly and carefully transfer the chemical to avoid splashing.

  • Keep the container tightly closed when not in use.[10]

4. Post-Handling and Decontamination:

  • Wipe down the work surface with an appropriate solvent to decontaminate.

  • Properly remove and dispose of contaminated gloves.

  • Wash hands thoroughly with soap and water after handling.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[10]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

  • Spill: Evacuate the area. Remove all sources of ignition.[10] Use absorbent material to clean up the spill and place it in a sealed container for disposal. Ensure adequate ventilation.

  • Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1][9]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood Operation prep_clear_area Clear and Prepare Workspace prep_fume_hood->prep_clear_area prep_ppe Don Appropriate PPE prep_clear_area->prep_ppe handle_ground Ground and Bond Containers prep_ppe->handle_ground handle_transfer Transfer Chemical handle_ground->handle_transfer handle_seal Seal Container After Use handle_transfer->handle_seal emergency_spill Spill handle_transfer->emergency_spill emergency_fire Fire handle_transfer->emergency_fire emergency_exposure Personal Exposure handle_transfer->emergency_exposure cleanup_decontaminate Decontaminate Work Surface handle_seal->cleanup_decontaminate cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_wash Wash Hands cleanup_dispose_ppe->cleanup_wash cleanup_waste Dispose of Chemical Waste cleanup_wash->cleanup_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.